molecular formula C14H19N3S.ClH<br>C14H20ClN3S B1676371 Methapyrilene Hydrochloride CAS No. 135-23-9

Methapyrilene Hydrochloride

Katalognummer: B1676371
CAS-Nummer: 135-23-9
Molekulargewicht: 297.8 g/mol
InChI-Schlüssel: BONORRGKLJBGRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methapyrilene hydrochloride appears as white crystalline powder or solid with a faint odor. Bitter taste. pH (aqueous solution) 5.5. (NTP, 1992)
This compound is a hydrochloride that is the monohydrochloride salt of methapyrilene. It has a role as a H1-receptor antagonist, an anti-allergic agent, a sedative and a carcinogenic agent. It is functionally related to a methapyrilene.
This compound is a small molecule drug with a maximum clinical trial phase of IV. It was withdrawn in at least one region.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine;hydrochloride
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InChI

InChI=1S/C14H19N3S.ClH/c1-16(2)9-10-17(12-13-6-5-11-18-13)14-7-3-4-8-15-14;/h3-8,11H,9-10,12H2,1-2H3;1H
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InChI Key

BONORRGKLJBGRV-UHFFFAOYSA-N
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Canonical SMILES

CN(C)CCN(CC1=CC=CS1)C2=CC=CC=N2.Cl
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Molecular Formula

C14H19N3S.ClH, C14H20ClN3S
Record name METHAPYRILENE HYDROCHLORIDE
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DSSTOX Substance ID

DTXSID0020818
Record name Methapyrilene hydrochloride
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Molecular Weight

297.8 g/mol
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Physical Description

Methapyrilene hydrochloride appears as white crystalline powder or solid with a faint odor. Bitter taste. pH (aqueous solution) 5.5. (NTP, 1992)
Record name METHAPYRILENE HYDROCHLORIDE
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Solubility

>44.7 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 68.9 °F (NTP, 1992)
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CAS No.

135-23-9
Record name METHAPYRILENE HYDROCHLORIDE
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Melting Point

324 °F (NTP, 1992)
Record name METHAPYRILENE HYDROCHLORIDE
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Foundational & Exploratory

Physicochemical properties of Methapyrilene Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of Methapyrilene Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the monohydrochloride salt of Methapyrilene, an antihistamine and sedative that acts as a H1-receptor antagonist.[1] It was previously used in over-the-counter sleep aids but was voluntarily withdrawn from the market in 1979 after studies indicated it was a potent carcinogen.[2] Despite its withdrawal from therapeutic use, its well-documented physicochemical properties make it a valuable compound for research, particularly in the fields of toxicology, analytical chemistry, and drug metabolism. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows to aid in research and development.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below.

Table 1: General and Structural Information
PropertyValueSource
CAS Number 135-23-9[1][3]
Molecular Formula C₁₄H₂₀ClN₃S[1][3]
Molecular Weight 297.85 g/mol [3][4]
IUPAC Name N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine;hydrochloride[1]
Synonyms Methapyrilene HCl, Histadyl[5][6]
Table 2: Physical and Chemical Properties
PropertyValueSource
Physical Description White crystalline powder or solid with a faint odor and bitter taste.[1][5][1][5]
Melting Point 162 °C (324 °F)[1][4][5]
pKa (Strongest Basic) 8.76 - 8.85[6][7]
pH (Aqueous Solution) Approximately 5.5[1][2]
Stability Light sensitive.[8] Solutions in water, DMSO, 95% ethanol (B145695), or acetone (B3395972) are reported to be stable for 24 hours under normal lab conditions.[8][8]
Table 3: Solubility Data
SolventSolubilitySource
Water Soluble (1 g in ~0.5 mL)[4][5]
Ethanol Soluble (1 g in ~5 mL); ~1 mg/mL[4][5][9]
Chloroform Soluble (1 g in ~3 mL)[4][5]
Dimethylformamide (DMF) ~15 mg/mL[9][10]
Dimethyl Sulfoxide (DMSO) ~10 mg/mL[9][10]
Phosphate-Buffered Saline (PBS, pH 7.2) ~1 mg/mL[9][10]
Ether Practically Insoluble[4]
Benzene Practically Insoluble[4]
Table 4: Spectroscopic Data
TechniqueDataSource
UV/Vis (λmax) 238 - 241 nm[2][4][9]
¹³C NMR Spectral data available[1]
Mass Spectrometry Experimental GC-MS and MS-MS data available[2]

Experimental Protocols

The determination of physicochemical properties is fundamental to drug development. Below are detailed methodologies for key experiments.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[11]

Protocol:

  • Preparation: An excess amount of this compound is added to a series of vials containing different solvents (e.g., water, ethanol, PBS at various pH levels).[11] The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.[11]

  • Equilibration: The vials are sealed and agitated in a constant temperature bath (e.g., 37 ± 1 °C for physiological relevance) for a predetermined period (typically 24-48 hours) to reach equilibrium.[12][13]

  • Phase Separation: After equilibration, the samples are allowed to stand, and the undissolved solid is separated from the solution via centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[14][15]

  • Replication: The experiment should be performed in triplicate for each solvent and condition to ensure reproducibility.[12]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.[16][17]

Protocol:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically purified water.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the sample solution in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added.[17] The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.[17]

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax), which is useful for both qualitative identification and quantitative analysis.[18][19]

Protocol:

  • Instrument Setup: A UV-Vis spectrophotometer is turned on and allowed to warm up for at least 20 minutes to ensure lamp stability.[20]

  • Sample Preparation: A stock solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol or water). A series of dilutions are made to find a concentration that gives an absorbance reading within the instrument's linear range (typically 0.2-1.0).

  • Baseline Correction: A cuvette is filled with the pure solvent (the "blank") and placed in the spectrophotometer to record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[20]

  • Sample Measurement: The blank cuvette is replaced with a cuvette containing the sample solution. The absorbance is scanned over a wavelength range (e.g., 200-400 nm).[20]

  • Data Analysis: The resulting spectrum (a plot of absorbance vs. wavelength) is analyzed to identify the λmax, the wavelength at which the highest absorbance occurs.[21]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.[22]

Protocol:

  • Sample Preparation: Approximately 5-25 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a small vial.[23] The use of deuterated solvents prevents solvent signals from obscuring the analyte peaks in a ¹H NMR spectrum.[24]

  • Transfer to NMR Tube: The solution is transferred to a clean, unscratched NMR tube using a Pasteur pipette. If any solid particles are present, the solution should be filtered first.[23]

  • Internal Standard: An internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing (δ = 0 ppm).[24]

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer. The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. The desired NMR experiment (e.g., ¹H, ¹³C) is then run.

  • Spectral Processing: The acquired data (Free Induction Decay) is Fourier transformed and processed to generate the final NMR spectrum for structural interpretation.

Mass Spectrometry (MS)

MS is a powerful analytical technique used for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio of their ions.[25]

Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often coupled with a separation technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS).[26] This allows for the analysis of individual components in a mixture.

  • Ionization: The this compound molecules are ionized in the ion source. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[25]

  • Mass Analysis: The resulting ions are separated in a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

  • Data Interpretation: The spectrum is analyzed to determine the molecular weight from the molecular ion peak. Fragmentation patterns can be further analyzed (e.g., using MS/MS) to provide structural information.[27]

Visualizations

The following diagrams illustrate key experimental and logical workflows related to the physicochemical characterization of this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data Data Output synthesis Methapyrilene HCl (Pure Substance) solubility Solubility Test (Shake-Flask) synthesis->solubility pka pKa Determination (Potentiometric) synthesis->pka uv_vis UV-Vis Spectroscopy synthesis->uv_vis nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry (LC-MS) synthesis->ms sol_data Solubility Profile solubility->sol_data pka_data pKa Value pka->pka_data uv_data λmax uv_vis->uv_data nmr_data Structural Confirmation nmr->nmr_data ms_data Molecular Weight & Fragmentation ms->ms_data

Caption: Workflow for Physicochemical Characterization.

ionization_pathway cluster_ph_scale pH Scale compound_neutral Methapyrilene (Neutral Form, B) compound_protonated Methapyrilene H⁺ (Protonated Form, BH⁺) compound_neutral->compound_protonated Protonation (pH decreases) compound_protonated->compound_neutral Deprotonation (pH increases) low_ph Low pH (pH < pKa) pka_point pH = pKa (8.8) [B] = [BH⁺] high_ph High pH (pH > pKa) annotation At physiological pH (~7.4), the protonated form (BH⁺) predominates.

References

Methapyrilene Hydrochloride (CAS No. 135-23-9): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methapyrilene (B1676370) hydrochloride is a first-generation antihistamine of the ethylenediamine (B42938) class that was once widely used in over-the-counter sleep aids and cold remedies for its sedative and anticholinergic properties.[1] However, its use was discontinued (B1498344) in the late 1970s after studies demonstrated its potent hepatocarcinogenicity in rats.[1] This technical guide provides a comprehensive overview of Methapyrilene Hydrochloride, including its chemical and physical properties, mechanism of action, pharmacokinetics, toxicology, and detailed experimental protocols relevant to its study. The information is intended to support researchers in understanding the compound's toxicological profile and in developing safer pharmaceutical alternatives.

Chemical and Physical Properties

This compound is a white crystalline powder with a faint odor and a bitter taste.[2] It is highly soluble in water and alcohol.[3]

PropertyValueReference
CAS Number 135-23-9[4]
Molecular Formula C₁₄H₂₀ClN₃S[2]
Molecular Weight 297.85 g/mol [4]
Appearance White crystalline powder[2][5]
Solubility Water: Soluble (1:0.5)[3]
Alcohol: Soluble (1:5)[3]
Chloroform: Soluble (1:3)[3]
DMSO: ~10 mg/mL[6]
Ethanol: ~1 mg/mL[6]
pH (aqueous solution) ~5.5[2][3]
Melting Point Not available
Boiling Point Not available
pKa Not available

Mechanism of Action

Antihistaminic Activity

As a histamine (B1213489) H1 receptor antagonist, methapyrilene competitively inhibits the binding of histamine to H1 receptors. This action blocks the effects of histamine, such as increased capillary permeability, vasodilation, and bronchial smooth muscle contraction, which are characteristic of allergic reactions.[7] The Ki value for methapyrilene's binding to the H1 receptor is 4.5 nM.[8]

Sedative Effects

The sedative properties of methapyrilene are attributed to its ability to cross the blood-brain barrier and antagonize H1 receptors in the central nervous system.[7] This central antihistaminic activity leads to drowsiness, which was the primary reason for its inclusion in sleep-aid formulations.[1]

Pharmacokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in humans have shown that methapyrilene has low and variable systemic bioavailability, ranging from 4% to 46%.[9] The terminal plasma half-life is between 1.1 and 2.1 hours.[9] Less than 2% of the administered dose is recovered as unchanged drug in the urine within 24 hours.[9]

In rats, the major metabolic pathway is aliphatic N-oxidation, leading to the formation of methapyrilene N-oxide as the primary metabolite.[10] Other minor metabolites are formed through side-chain cleavage and demethylation. Approximately 35-40% of the administered dose is excreted in the urine and 38-44% in the feces within 24 hours in rats.[11]

Methapyrilene_Metabolism Methapyrilene Metabolism Pathway Methapyrilene Methapyrilene N_Oxidation N-Oxidation (Major Pathway) Methapyrilene->N_Oxidation Side_Chain_Cleavage Side-Chain Cleavage (Minor Pathway) Methapyrilene->Side_Chain_Cleavage Demethylation Demethylation (Minor Pathway) Methapyrilene->Demethylation Methapyrilene_N_Oxide Methapyrilene N-Oxide N_Oxidation->Methapyrilene_N_Oxide Glucuronidation Glucuronidation Methapyrilene_N_Oxide->Glucuronidation Excretion Excretion (Urine and Feces) Methapyrilene_N_Oxide->Excretion Cleavage_Products Side-Chain Cleavage Products Side_Chain_Cleavage->Cleavage_Products Cleavage_Products->Glucuronidation Cleavage_Products->Excretion Demethylated_Metabolites Demethylated Metabolites Demethylation->Demethylated_Metabolites Demethylated_Metabolites->Glucuronidation Demethylated_Metabolites->Excretion Glucuronide_Conjugates Glucuronide Conjugates Glucuronidation->Glucuronide_Conjugates Glucuronide_Conjugates->Excretion

Methapyrilene Metabolism Pathway

Toxicology

Carcinogenicity

The most significant toxicological finding for methapyrilene is its potent hepatocarcinogenicity in rats.[12] Chronic oral administration of this compound has been shown to induce a high incidence of liver tumors, including hepatocellular carcinomas and cholangiocarcinomas, in a dose-dependent manner.[11][13] Interestingly, this carcinogenic effect appears to be species-specific, as it has not been observed in hamsters or guinea pigs.[12] Structurally similar antihistamines that lack the thiophene (B33073) ring, such as mepyramine and pyribenzamine, did not show carcinogenic effects under similar experimental conditions.[11]

Genotoxicity

Methapyrilene is generally considered a non-genotoxic carcinogen.[12] It has shown little to no genotoxic activity in a variety of short-term tests, including the unscheduled DNA synthesis (UDS) assay in rat hepatocytes.[12] However, it did produce a significant increase in small colony mutants in the mouse lymphoma L5178Y mutagenesis assay, suggesting some potential for chromosomal damage.[12]

Hepatotoxicity

Acute high doses of methapyrilene can cause periportal hepatic necrosis in rats.[14] The mechanism of this acute hepatotoxicity is believed to involve metabolic activation by cytochrome P450 enzymes, leading to oxidative stress, mitochondrial dysfunction, and a loss of mitochondrial Ca²⁺ homeostasis.[12]

Signaling Pathways Implicated in Toxicity

Methapyrilene-induced toxicity involves the modulation of several key cellular signaling pathways. Its non-genotoxic carcinogenicity is thought to be related to a significant increase in hepatic cell proliferation.[10] Furthermore, methapyrilene has been shown to cause target organ-specific epigenetic alterations, including changes in histone lysine (B10760008) acetylation and methylation. A notable effect is the deacetylation of histone H3 lysine 9 (H3K9), which is associated with the reduced expression of critical cancer-related genes. The hepatotoxicity of methapyrilene is also linked to the induction of endoplasmic reticulum (ER) stress and the unfolded protein response.

Methapyrilene_Toxicity_Pathways Signaling Pathways in Methapyrilene Toxicity cluster_epigenetics Epigenetic Alterations cluster_proliferation Cell Proliferation cluster_hepatotoxicity Hepatotoxicity Methapyrilene Methapyrilene HDAC_activity Increased Histone Deacetylase (HDAC) Activity Methapyrilene->HDAC_activity Cell_proliferation Increased Hepatic Cell Proliferation Methapyrilene->Cell_proliferation ER_stress Endoplasmic Reticulum (ER) Stress Methapyrilene->ER_stress H3K9_deacetylation H3K9 Deacetylation HDAC_activity->H3K9_deacetylation Gene_repression Repression of Cancer-Related Genes H3K9_deacetylation->Gene_repression Tumor_promotion Tumor Promotion Gene_repression->Tumor_promotion Cell_proliferation->Tumor_promotion Liver_Cancer Liver Cancer Tumor_promotion->Liver_Cancer UPR Unfolded Protein Response (UPR) ER_stress->UPR Oxidative_stress Oxidative Stress UPR->Oxidative_stress Mitochondrial_dysfunction Mitochondrial Dysfunction Oxidative_stress->Mitochondrial_dysfunction Cell_death Hepatocyte Death (Necrosis) Mitochondrial_dysfunction->Cell_death Cell_death->Liver_Cancer

Signaling Pathways in Methapyrilene Toxicity

Experimental Protocols

In Vivo Rodent Carcinogenicity Bioassay (NTP TR-001 General Protocol)

This protocol is a general guideline based on the National Toxicology Program's approach for a 2-year carcinogen bioassay.

Carcinogenicity_Bioassay Workflow for In Vivo Rodent Carcinogenicity Bioassay start Start animal_selection Animal Selection (e.g., F344 Rats, both sexes) start->animal_selection acclimation Acclimation Period (2 weeks) animal_selection->acclimation randomization Randomization into Dose Groups acclimation->randomization dosing Chronic Dosing (e.g., in feed for 2 years) randomization->dosing monitoring Clinical Observation and Body Weight Monitoring dosing->monitoring interim_necropsy Interim Necropsy (optional) monitoring->interim_necropsy terminal_necropsy Terminal Necropsy monitoring->terminal_necropsy interim_necropsy->monitoring histopathology Histopathological Examination of Tissues terminal_necropsy->histopathology data_analysis Statistical Analysis of Tumor Incidence histopathology->data_analysis end End data_analysis->end

Workflow for In Vivo Rodent Carcinogenicity Bioassay

Methodology:

  • Animal Model: Fischer 344 rats are a commonly used strain. Both male and female animals should be included.

  • Group Size: A sufficient number of animals per group (typically 50) is required to achieve statistical power.

  • Dose Selection: Dose levels are determined from subchronic toxicity studies. Typically, a control group and at least two dose groups are used.

  • Administration: this compound is administered in the diet or drinking water for a period of up to two years.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weights and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.

  • Necropsy: A complete necropsy is performed on all animals. All organs and tissues are examined macroscopically.

  • Histopathology: A comprehensive histopathological examination is conducted on all tissues from the control and high-dose groups. Target organs from lower dose groups are also examined.

  • Data Analysis: The incidence of neoplasms in the dosed groups is compared to the control group using appropriate statistical methods.

Salmonella typhimurium Reverse Mutation Assay (Ames Test)

Methodology:

  • Bacterial Strains: Use histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: The assay is performed with and without a metabolic activation system (S9 fraction from induced rat liver).

  • Procedure: a. Prepare a top agar (B569324) containing a trace amount of histidine and biotin. b. Add the bacterial tester strain, the test compound (this compound) at various concentrations, and either S9 mix or a buffer to the top agar. c. Pour the mixture onto a minimal glucose agar plate. d. Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Analysis of Methapyrilene and Metabolites by HPLC

The following is a general protocol for the analysis of methapyrilene and its metabolites in biological matrices. Specific parameters may require optimization.

Sample Preparation (Plasma/Urine):

  • Protein Precipitation: To 100 µL of plasma or urine, add 300 µL of cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV or mass spectrometric detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Program (example):

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Detection:

    • UV: 245 nm

    • MS/MS (for higher sensitivity and specificity): Monitor specific parent-daughter ion transitions for methapyrilene and its metabolites (e.g., methapyrilene N-oxide).

Conclusion

This compound serves as a critical case study in drug safety and toxicology. Its potent, non-genotoxic hepatocarcinogenicity in rats led to its withdrawal from the market and has since made it a model compound for studying mechanisms of chemical carcinogenesis. For researchers and drug development professionals, understanding the toxicological profile of methapyrilene, including the signaling pathways it perturbs and the experimental methods used to assess its effects, is invaluable for the development of safer pharmaceuticals and for advancing our knowledge of chemical-induced liver injury and cancer. This technical guide provides a foundational resource for further investigation into this important compound.

References

The Rise and Fall of a First-Generation Antihistamine: A Technical History of Methapyrilene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methapyrilene, a first-generation antihistamine of the pyridine (B92270) chemical class, emerged in the early 1950s as a therapeutic agent for allergic conditions.[1] Belonging to the ethylenediamine (B42938) group of H1-receptor antagonists, it was widely used in over-the-counter allergy medications, cold remedies, and sleep aids due to its notable sedative properties.[1][2] However, its promising therapeutic journey was cut short in the late 1970s when studies revealed its potent hepatocarcinogenic effects in rats, leading to its voluntary withdrawal from the market.[3][4] This technical guide provides a comprehensive overview of the historical development of Methapyrilene, detailing its synthesis, mechanism of action, pharmacological properties, and the pivotal experimental findings that led to its discontinuation.

Chemical Synthesis and Properties

Methapyrilene, chemically known as N,N-dimethyl-N'-(2-pyridyl)-N'-(2-thienyl)ethane-1,2-diamine, was synthesized through a multi-step process. The general synthetic pathway involves the condensation of 2-(2-thenyl)aminopyridine with 2-(dimethylamino)ethyl chloride in the presence of a strong base like sodamide. The resulting free base is then typically converted to its hydrochloride salt for pharmaceutical use.[5]

Table 1: Physicochemical Properties of Methapyrilene Hydrochloride

PropertyValue
Molecular FormulaC₁₄H₁₉N₃S · HCl
Molecular Weight297.85 g/mol
AppearanceWhite crystalline powder
Melting Point161-165 °C
SolubilitySoluble in water, chloroform, and alcohol
pH (in solution)~5.5

Mechanism of Action as an Antihistamine

Methapyrilene functions as a competitive antagonist at the histamine (B1213489) H1 receptor.[6] During an allergic response, histamine released from mast cells and basophils binds to H1 receptors, initiating a signaling cascade that leads to allergic symptoms. Methapyrilene, by binding to the H1 receptor, prevents histamine from exerting its effects.[6] As a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to significant sedative effects by antagonizing H1 receptors in the central nervous system.[3][4]

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Upon histamine binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to downstream cellular responses characteristic of an allergic reaction. Methapyrilene blocks the initial step of this cascade by preventing histamine binding to the H1 receptor.

H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Gq Gq Protein H1R->Gq Activates Methapyrilene Methapyrilene (Antagonist) Methapyrilene->H1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca_release->Allergic_Response PKC->Allergic_Response Antihistamine_Workflow cluster_0 Target Identification & Validation cluster_1 Hit Identification & Lead Generation cluster_2 Lead Optimization cluster_3 Preclinical Candidate Selection cluster_4 IND-Enabling Studies cluster_5 Regulatory Submission TIV Identify Histamine H1 Receptor as Therapeutic Target HTS High-Throughput Screening (HTS) of Compound Libraries TIV->HTS LC Lead Compound Identification (Based on potency, selectivity, and drug-like properties) HTS->LC SAR Structure-Activity Relationship (SAR) Studies (Chemical modification to improve properties) LC->SAR InVitro In Vitro Pharmacology (Receptor binding assays, functional assays) SAR->InVitro InVivo_Efficacy In Vivo Efficacy Models (e.g., Histamine-induced bronchoconstriction in guinea pigs) SAR->InVivo_Efficacy ADME In Vitro ADME/Tox (Metabolic stability, cytotoxicity) InVitro->ADME ADME->SAR Iterative Optimization PK Pharmacokinetics (PK) in Animals (Absorption, Distribution, Metabolism, Excretion) InVivo_Efficacy->PK Tox Preliminary Toxicology Studies (Dose-range finding) PK->Tox Candidate Selection of Preclinical Candidate Tox->Candidate GLP_Tox GLP Toxicology Studies (Long-term, carcinogenicity) Candidate->GLP_Tox Safety_Pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) Candidate->Safety_Pharm CMC Chemistry, Manufacturing, and Controls (CMC) (Formulation, stability) Candidate->CMC IND Investigational New Drug (IND) Application Submission GLP_Tox->IND Safety_Pharm->IND CMC->IND

References

Methapyrilene Hydrochloride-Induced Hepatotoxicity in Rats: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methapyrilene (B1676370) hydrochloride, an antihistamine previously used in over-the-counter sleep aids, was withdrawn from the market after being identified as a potent hepatocarcinogen in rats.[1] This technical guide provides an in-depth analysis of the mechanisms underlying methapyrilene-induced hepatotoxicity in this species. It synthesizes findings from numerous studies, focusing on the metabolic activation, cellular and molecular alterations, and the subsequent development of liver tumors. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key pathological pathways.

Introduction

Methapyrilene hydrochloride (MP) presents a unique case in toxicology as a non-genotoxic carcinogen that induces a high incidence of liver tumors, including hepatocellular carcinomas and cholangiocarcinomas, in F344/N rats.[2] Understanding the intricate mechanisms of its hepatotoxicity is crucial for evaluating the carcinogenic risk of other compounds and for the development of safer pharmaceuticals. This guide will explore the multifaceted nature of MP-induced liver damage, from its initial metabolic processing to the resulting oxidative stress, mitochondrial dysfunction, and promotion of neoplastic lesions.

Metabolic Activation and Pathways

The hepatotoxicity of methapyrilene is intrinsically linked to its biotransformation in the liver. Rat hepatocytes metabolize MP more rapidly than mouse hepatocytes, which may contribute to the higher susceptibility of rats.[2] The primary metabolic pathways include N-oxidation, glucuronidation, N-dealkylation, and side-chain oxidation.[2]

The cytochrome P450 (CYP) system, specifically the CYP2C11 isoform, plays a critical role in the metabolic activation of MP to toxic intermediates.[3] Inhibition of CYP activity with metyrapone (B1676538) has been shown to protect against MP-mediated toxicity in cultured rat hepatocytes.[3][4]

Key Metabolic Pathways:
  • Major Pathway: Aliphatic N-oxidation to methapyrilene N-oxide.[2]

  • Minor Pathways:

    • Side-chain cleavage[2]

    • Demethylation[2]

    • Glucuronic acid conjugation[2]

    • Hydroxylation of the pyridine (B92270) ring (3- and 6-hydroxylpyridyl metabolites)[1]

Core Mechanisms of Hepatotoxicity

The hepatotoxic effects of methapyrilene appear to be mediated through a combination of non-genotoxic mechanisms, primarily oxidative stress and mitochondrial dysfunction, which promote a cellular environment conducive to carcinogenesis.

Oxidative Stress

Treatment of rat hepatocytes with toxic concentrations of MP leads to significant oxidative stress. This is characterized by:

  • An increase in NADP+ levels within 2 hours of exposure.[3][4]

  • A reduction in glutathione (B108866) levels, indicating cellular thiol oxidation.[3][4]

Mitochondrial Dysfunction

A critical and early event in MP-induced hepatotoxicity is the impairment of mitochondrial function.[3][4] This is evidenced by:

  • Mitochondrial swelling.[3][4]

  • Significant losses in cellular ATP within 2 hours of treatment.[3][4]

  • An increase in the number of mitochondria per hepatocyte in portal areas during chronic treatment.[2]

The opening of the mitochondrial permeability transition pore (mPTP) is a key step in this process, as inhibitors like cyclosporin (B1163) A can abrogate cell death.[3]

Genotoxicity and DNA Interaction

The genotoxicity of methapyrilene is a subject of debate, with most evidence pointing towards a non-genotoxic mechanism of carcinogenesis.

  • Methapyrilene stimulates DNA-repair synthesis and causes alkaline-labile lesions in hepatocellular DNA in primary cultures of rat hepatocytes, suggesting it can be a DNA-damaging agent.[5]

  • However, other studies using the unscheduled DNA synthesis (UDS) assay in Fischer-344 rat hepatocytes found that methapyrilene failed to induce DNA repair.[6]

  • Crucially, studies using the 32P postlabeling method found no evidence of covalent DNA adduct formation in the liver of rats treated with MP.[7]

  • While MP exposure can lead to hypermethylation of liver DNA, this was not directly correlated with the expression of several oncogenes.[8]

This collective evidence strongly suggests that methapyrilene acts primarily as a tumor promoter rather than a direct initiator of carcinogenesis.[2]

Histopathological Alterations and Carcinogenesis

Chronic administration of this compound to rats induces a well-defined sequence of histopathological changes leading to the formation of liver tumors.

Sequential Pathological Changes:
  • Early Changes (1-4 weeks): Periportal lesions characterized by inflammation, nuclear and nucleolar enlargement, bile duct hyperplasia, and hepatocellular necrosis.[9] Eosinophilic foci of altered hepatocytes, caused by mitochondrial proliferation, appear in portal areas.[10]

  • Preneoplastic Foci (5-15 weeks): Development of hepatocellular eosinophilic foci and adenomas.[11] A decrease in ATPase activity and an increase in γ-glutamyltranspeptidase (γ-GT) activity are observed in the periportal zone.[12]

  • Neoplastic Nodules (16-29 weeks): Eosinophilic neoplastic nodules develop from the earlier foci.[10] Basophilic foci and adenomas also appear.[11]

  • Carcinomas (from 40 weeks): Development of hepatocellular carcinomas, which can be trabecular, adenocarcinoma, mixed, or solid poorly differentiated types.[11] Cholangiocarcinomas are also observed, particularly in long-term studies.[2][11]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on methapyrilene hepatotoxicity in rats.

Table 1: Biochemical Changes in Rat Liver Following Methapyrilene Administration

Parameter Treatment Details Fold Change vs. Control Reference
Microsomal Epoxide Hydrolase 3 daily oral doses up to 300 mg/kg/day Up to 4.2-fold increase [9]
Cytosolic DT-Diaphorase 3 daily oral doses up to 300 mg/kg/day Up to 2.3-fold increase [9]
Cytochrome P-450 Content 3 daily oral doses up to 300 mg/kg/day Decrease to 35-50% of control [9]
Benzphetamine-N-demethylase 3 daily oral doses up to 300 mg/kg/day Decrease to 35-50% of control [9]
Ethoxycoumarin-O-deethylase 3 daily oral doses up to 300 mg/kg/day Decrease to 35-50% of control [9]
Serum γ-Glutamyl Transpeptidase 3 daily oral doses up to 300 mg/kg/day 22- to 27-fold increase [9]
Serum Alanine Aminotransferase 3 daily oral doses up to 300 mg/kg/day 22- to 27-fold increase [9]
Serum Bile Acids 3 daily oral doses up to 300 mg/kg/day 36-fold increase [9]

| DNA-Repair Synthesis | Treatment of primary hepatocyte cultures | Up to 7-fold stimulation |[5] |

Table 2: Carcinogenicity of this compound in F344/N Rats

Treatment Duration Tumor Incidence Tumor Types Reference
1,000 ppm in feed 83 weeks 48/50 rats Hepatocellular carcinomas, Cholangiocarcinomas [2]

| 1,000 ppm in feed | Up to 89 weeks (lifespan) | 19/19 rats | Hepatocellular carcinomas, Cholangiocarcinomas |[11] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature.

In Vivo Hepatotoxicity and Carcinogenicity Studies
  • Animal Model: Male F344/N or Sprague-Dawley rats.[2][13]

  • Dosing Regimen: this compound administered in the feed at concentrations ranging from 250 to 1,000 ppm or in drinking water.[2][11][13] For acute studies, single gavage doses of up to 225 mg/kg have been used.[2]

  • Duration: Studies range from short-term (e.g., 14 weeks with interim evaluations) to long-term carcinogenicity bioassays (up to 89 weeks or lifespan).[2][11]

  • Endpoints:

    • Histopathology: Liver sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess for bile duct hyperplasia, hepatocyte necrosis, mitosis, and hypertrophy.[2] Special stains like Regaud's mitochondrial stain can be used to visualize mitochondrial proliferation.[11]

    • Immunohistochemistry: Staining for markers such as γ-glutamyl transpeptidase (γ-GT) and alpha-fetoprotein to identify preneoplastic and neoplastic lesions.[11]

    • Serum Biochemistry: Analysis of serum levels of liver enzymes (e.g., ALT, AST, SDH) and bilirubin.[2][14]

In Vitro Hepatocyte Culture for Mechanistic Studies
  • Cell Source: Primary hepatocytes isolated from male rats (e.g., F344 or Wistar) by collagenase perfusion.[3][5]

  • Treatment: Hepatocytes are cultured and treated with varying concentrations of this compound.

  • Endpoints:

    • Cell Viability: Assessed by measuring the leakage of cellular enzymes like lactate (B86563) dehydrogenase (LDH).[3][15]

    • Oxidative Stress: Measured by quantifying cellular levels of NADP+ and glutathione.[3][4]

    • Mitochondrial Function: Assessed by measuring cellular ATP levels and observing mitochondrial morphology (e.g., swelling) via electron microscopy.[3][4]

    • DNA Damage/Repair: Evaluated using the unscheduled DNA synthesis (UDS) assay by measuring the incorporation of [3H]thymidine via autoradiography.[5][6]

Visualizations: Signaling Pathways and Workflows

Diagram 1: Proposed Mechanism of Methapyrilene-Induced Hepatotoxicity

G MP Methapyrilene Hydrochloride Metabolism Metabolic Activation (CYP2C11) MP->Metabolism ReactiveMetabolites Reactive Metabolites Metabolism->ReactiveMetabolites OxidativeStress Oxidative Stress (↑ NADP+, ↓ GSH) ReactiveMetabolites->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction (↓ ATP, Swelling, mPTP opening) ReactiveMetabolites->MitochondrialDysfunction Necrosis Periportal Necrosis OxidativeStress->Necrosis MitochondrialDysfunction->Necrosis CellProliferation Chronic Cell Proliferation & Inflammation Necrosis->CellProliferation TumorPromotion Tumor Promotion CellProliferation->TumorPromotion Carcinogenesis Hepatocellular Carcinoma & Cholangiocarcinoma TumorPromotion->Carcinogenesis

Caption: A diagram illustrating the proposed signaling pathway of methapyrilene hepatotoxicity.

Diagram 2: Experimental Workflow for In Vivo Carcinogenicity Bioassay

G cluster_0 Dosing Phase cluster_1 Analysis Phase AnimalModel F344 Rats Dosing MP in Feed (e.g., 1000 ppm) AnimalModel->Dosing Duration Chronic Exposure (up to 89 weeks) Dosing->Duration Sacrifice Sequential Sacrifice Duration->Sacrifice Serum Serum Biochemistry Sacrifice->Serum Histo Histopathology (H&E, IHC) Sacrifice->Histo Gross Gross Pathology (Tumor Count) Sacrifice->Gross

Caption: Workflow for a typical in vivo carcinogenicity study of methapyrilene in rats.

Conclusion

The hepatotoxicity of this compound in rats is a complex process driven by metabolic activation to reactive intermediates, which subsequently induce oxidative stress and severe mitochondrial dysfunction. While there is some evidence of direct DNA damage, the predominant mechanism of carcinogenesis appears to be non-genotoxic, involving chronic cell injury, regenerative proliferation, and tumor promotion. The distinct sequence of histopathological changes, from early periportal lesions to the development of hepatocellular and cholangiocellular carcinomas, provides a clear model for studying chemical carcinogenesis. The data and protocols summarized in this guide offer a valuable resource for further research into the mechanisms of drug-induced liver injury and for the safety assessment of new chemical entities.

References

Methapyrilene Hydrochloride's role as a non-genotoxic carcinogen

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methapyrilene (B1676370) hydrochloride, a first-generation antihistamine, was withdrawn from the market due to its potent hepatocarcinogenicity in rats. Extensive research has classified it as a non-genotoxic carcinogen, indicating that its tumorigenic effects are not mediated by direct DNA damage. This technical guide provides a comprehensive overview of the mechanisms underlying methapyrilene's carcinogenicity, focusing on key experimental findings, quantitative data, and the signaling pathways implicated in its mode of action. The information is intended for researchers, scientists, and drug development professionals investigating non-genotoxic carcinogenesis and drug-induced liver injury.

Introduction

Methapyrilene is a histamine (B1213489) H1 antagonist that was widely used in over-the-counter sleep aids and cold remedies.[1][2] Its potent hepatocarcinogenic effects in Fischer 344 rats, first reported in the late 1970s, led to its voluntary removal from the market.[1] Subsequent studies have consistently shown that methapyrilene is a potent liver carcinogen in rats but not in other species like hamsters or guinea pigs.[3] A key finding is that methapyrilene and its metabolites exhibit little to no genotoxic activity in a wide array of standard assays, categorizing it as a non-genotoxic carcinogen.[3][4] This has made methapyrilene a model compound for studying the mechanisms of non-genotoxic carcinogenesis, which are often complex and involve alterations in cellular signaling, cell proliferation, and other epigenetic phenomena.

Evidence for Non-Genotoxicity

The classification of methapyrilene as a non-genotoxic carcinogen is supported by a large body of evidence from various in vitro and in vivo assays.

Table 1: Summary of Genotoxicity Studies for Methapyrilene Hydrochloride

Assay TypeSystemResultsCitation
MutagenicitySalmonella typhimurium (Ames test)Negative[4]
DNA DamageIn vivo/In vitro Hepatocyte DNA Repair Assay (UDS)Negative[4]
MutagenicityMouse Lymphoma L5178Y AssayWeakly Positive (induces small colony mutants)[3]
Chromosomal DamageIn vitro and in vivo Sister Chromatid ExchangeNegative[5]
DNA Adduct FormationRat Liver DNANo significant binding[4]
Cell TransformationIn vitro assaysPositive[3]

While most assays for mutagenicity and DNA damage are negative, some in vitro tests, such as the mouse lymphoma assay and cell transformation assays, have shown weak positive responses.[3] However, the overwhelming evidence from in vivo studies indicates a lack of direct DNA-damaging activity, suggesting that the observed carcinogenicity arises from alternative mechanisms.[4]

Carcinogenicity in Rodent Models

Chronic toxicity studies in rats have unequivocally demonstrated the potent hepatocarcinogenicity of this compound.

Table 2: Incidence of Liver Neoplasms in F344 Rats Fed this compound

Dose (ppm)DurationNeoplasm TypeIncidence (Male)Incidence (Female)Citation
125ChronicNeoplastic Nodules40%40%[6]
250ChronicCarcinomas or Neoplastic NodulesAlmost allAlmost all[6]
100083 weeksLiver Neoplasms (Hepatocellular carcinomas, Cholangiocarcinomas)48/50-[4]
1000LifespanHepatocellular Carcinomas19/19-[7]
1000LifespanCholangiocarcinomas7/19-[7]

These studies show a clear dose-dependent increase in the incidence of liver tumors, with nearly all rats developing neoplasms at higher doses.[4][6] The tumors observed include both hepatocellular carcinomas and cholangiocarcinomas.[4][7]

Proposed Mechanisms of Non-Genotoxic Carcinogenesis

The primary mechanisms believed to underlie methapyrilene-induced hepatocarcinogenesis are sustained cell proliferation, mitochondrial proliferation, and oxidative stress.

Increased Cell Proliferation

A key characteristic of non-genotoxic carcinogens is their ability to induce chronic tissue regeneration and cell proliferation. Methapyrilene has been shown to cause a significant increase in S-phase DNA synthesis in rat hepatocytes, a marker for increased cell proliferation.[4] This sustained mitogenic stimulus is thought to promote the clonal expansion of spontaneously initiated cells, leading to the formation of tumors.[3][4]

Cell_Proliferation_Pathway Methapyrilene Methapyrilene Hydrochloride Receptor Putative Receptor(s) Methapyrilene->Receptor Signal Intracellular Signaling Cascade Receptor->Signal Transcription Transcription Factors (e.g., AP-1, NF-κB) Signal->Transcription Genes Proliferation-Associated Gene Expression (e.g., cyclins, CDKs) Transcription->Genes Proliferation Increased Hepatocyte Proliferation Genes->Proliferation Tumor Tumor Formation Proliferation->Tumor

Caption: Hypothesized cell proliferation pathway induced by methapyrilene.

Mitochondrial Proliferation and Dysfunction

Another significant effect of methapyrilene is the induction of mitochondrial proliferation in rat liver cells.[3][4] While the exact mechanism is not fully elucidated, this may be a compensatory response to mitochondrial dysfunction. Studies have shown that methapyrilene can lead to mitochondrial swelling and a decrease in cellular ATP.[4] This mitochondrial stress and proliferation could contribute to an environment conducive to tumorigenesis.

Mitochondrial_Effects_Pathway Methapyrilene Methapyrilene Hydrochloride Mitochondria Mitochondria Methapyrilene->Mitochondria Dysfunction Mitochondrial Dysfunction (Swelling, ↓ ATP) Mitochondria->Dysfunction Proliferation Mitochondrial Proliferation Dysfunction->Proliferation Compensatory Response ROS Increased Reactive Oxygen Species (ROS) Dysfunction->ROS Tumor Tumor Promotion Proliferation->Tumor Contributory Factor CellularDamage Oxidative Cellular Damage ROS->CellularDamage CellularDamage->Tumor

Caption: Proposed pathway of methapyrilene-induced mitochondrial effects.

Oxidative Stress

Evidence suggests that methapyrilene induces oxidative stress in hepatocytes.[7] This is characterized by an increase in reactive oxygen species (ROS) and lipid peroxidation.[7] Oxidative stress can damage cellular components, including proteins, lipids, and nucleic acids (indirectly), and can also modulate signaling pathways that promote cell proliferation and survival, thereby contributing to the carcinogenic process.

Experimental Protocols

Rodent Carcinogenicity Bioassay

Carcinogenicity_Bioassay_Workflow cluster_0 Pre-study Phase cluster_1 In-life Phase cluster_2 Terminal Phase Animal_Selection Animal Selection (e.g., F344 Rats) Dose_Selection Dose Range Finding Studies Animal_Selection->Dose_Selection Dosing Chronic Administration (e.g., in feed for up to 2 years) Dose_Selection->Dosing Observation Clinical Observation (Body weight, food consumption, clinical signs) Dosing->Observation Necropsy Necropsy and Gross Pathology Observation->Necropsy Histopathology Histopathological Examination of Tissues (especially liver) Necropsy->Histopathology Data_Analysis Statistical Analysis of Tumor Incidence Histopathology->Data_Analysis

Caption: General workflow for a rodent carcinogenicity bioassay.

  • Test System: Male and female Fischer 344 rats are commonly used.

  • Administration: this compound is typically administered in the diet at various concentrations (e.g., 125, 250, 1000 ppm).[4][6]

  • Duration: Studies are conducted for a significant portion of the animal's lifespan, often up to two years.[4]

  • Endpoints: The primary endpoint is the incidence of liver neoplasms, including hepatocellular adenomas, carcinomas, and cholangiocarcinomas. A full histopathological examination of all major organs is also performed.[4][7]

Salmonella typhimurium Mutagenicity Assay (Ames Test)

Ames_Test_Workflow cluster_0 Preparation cluster_1 Incubation and Plating cluster_2 Analysis Strain_Prep Prepare Salmonella strains (e.g., TA98, TA100, TA1535, TA1537) Incubation Incubate strains with Methapyrilene +/- S9 mix Strain_Prep->Incubation S9_Prep Prepare S9 mix (for metabolic activation) S9_Prep->Incubation Test_Compound Prepare Methapyrilene Solutions Test_Compound->Incubation Plating Plate mixture on minimal glucose agar Incubation->Plating Incubate_Plates Incubate plates (e.g., 48h at 37°C) Plating->Incubate_Plates Count_Revertants Count revertant colonies Incubate_Plates->Count_Revertants Analyze_Results Compare to controls to determine mutagenicity Count_Revertants->Analyze_Results

References

An In-Depth Technical Guide to the Molecular Structure and Functional Groups of Methapyrilene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methapyrilene (B1676370) is a first-generation antihistamine, belonging to the ethylenediamine (B42938) class, that was historically used for its sedative and anti-allergic properties.[1] Despite its therapeutic applications, it was withdrawn from the market in 1979 due to findings of potent hepatocarcinogenicity in rats.[1][2] This guide provides a comprehensive technical overview of the molecular structure, functional groups, and key experimental data related to Methapyrilene. It is intended to serve as a resource for researchers in toxicology, pharmacology, and drug development, offering detailed insights into its chemical properties, metabolic fate, and mechanism of action.

Molecular Structure and Chemical Properties

Methapyrilene is chemically designated as N,N-dimethyl-N'-2-pyridinyl-N'-(2-thienylmethyl)-1,2-ethanediamine.[3] Its structure is characterized by a central ethylenediamine backbone, which is asymmetrically substituted. One nitrogen atom of the ethylenediamine is part of a tertiary amine, bonded to two methyl groups. The other nitrogen atom is also a tertiary amine, bonded to a pyridine (B92270) ring and a thenyl (thiophenemethyl) group.[1]

The presence of these distinct structural motifs confers specific chemical and pharmacological properties to the molecule. The pyridine and thiophene (B33073) rings are aromatic heterocyclic systems that contribute to the molecule's ability to interact with biological targets. The tertiary amine groups are basic and can be protonated at physiological pH, a characteristic that influences its solubility and receptor binding.

Functional Groups

The key functional groups present in the Methapyrilene molecule are:

  • Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom.

  • Thiophene Ring: A five-membered aromatic heterocycle containing one sulfur atom.

  • Tertiary Amines: Two tertiary amine groups are present, one dimethylamino group and one linking the pyridine and thenyl moieties to the ethylenediamine core.

  • Ethylenediamine Bridge: A flexible two-carbon chain linking the two nitrogen atoms.

These functional groups are crucial for its antihistaminic activity, as they are involved in the binding to the histamine (B1213489) H1 receptor. They also represent sites for metabolic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of Methapyrilene and its hydrochloride salt is presented in Table 1.

PropertyValue (Methapyrilene)Value (Methapyrilene Hydrochloride)Reference
Molecular Formula C₁₄H₁₉N₃SC₁₄H₂₀ClN₃S[3]
Molecular Weight 261.39 g/mol 297.85 g/mol [3]
CAS Number 91-80-5135-23-9[3]
Appearance Clear colorless liquidWhite crystalline powder[1][4]
Melting Point Not reported162 °C[3]
Boiling Point 125-135 °C at 0.45 mmHgNot applicable[3]
Solubility Low solubility in water; soluble in organic solvents1 g dissolves in approx. 0.5 mL water, 5 mL alcohol, 3 mL chloroform[3][5]
pKa (Strongest Basic) 8.76 (predicted)Not reported[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and metabolism of Methapyrilene.

High-Performance Liquid Chromatography (HPLC) for Plasma Analysis

This protocol is a representative method for the quantification of Methapyrilene in plasma samples using HPLC with UV detection.

2.1.1. Materials and Reagents

  • Methapyrilene reference standard

  • Internal Standard (e.g., a structurally similar compound not present in the sample)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Ammonium (B1175870) acetate (B1210297)

  • Formic acid

  • Human plasma (drug-free)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

2.1.2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 10 mM ammonium acetate in water with 0.1% formic acid) and Solvent B (e.g., Acetonitrile with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 238 nm.[3]

  • Injection Volume: 20 µL.

2.1.3. Sample Preparation

  • Spike 1 mL of blank plasma with known concentrations of Methapyrilene standard and a fixed concentration of the internal standard.

  • Add 1 mL of a protein precipitation agent (e.g., acetonitrile), vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.

In Vitro Metabolism using Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of Methapyrilene using liver microsomes.

2.2.1. Materials and Reagents

  • Methapyrilene

  • Pooled human liver microsomes (or from other species)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for metabolite identification

2.2.2. Incubation Procedure

  • Prepare an incubation mixture containing Methapyrilene (at a final concentration of e.g., 10 µM) and liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the mixture at 14,000 x g for 15 minutes to pellet the protein.

  • Analyze the supernatant for metabolites using an LC-MS/MS system.

Signaling and Metabolic Pathways

H1-Receptor Antagonist Signaling Pathway

Methapyrilene functions as an antagonist at the histamine H1 receptor. By blocking this receptor, it prevents the downstream signaling cascade initiated by histamine. This leads to the alleviation of allergic symptoms.

H1_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Methapyrilene Methapyrilene (Antagonist) Methapyrilene->H1R Binds & Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Response Allergic Response Ca_release->Allergic_Response Leads to PKC->Allergic_Response Leads to

H1-Receptor Antagonist Signaling Pathway
Metabolic Pathway of Methapyrilene

The metabolism of Methapyrilene is complex and involves several enzymatic reactions, primarily mediated by cytochrome P450 enzymes in the liver. The major metabolic transformations include N-demethylation, aromatic hydroxylation, and oxidation of the thiophene ring.

Methapyrilene_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Methapyrilene Methapyrilene N_Demethylation N-Demethylation Methapyrilene->N_Demethylation Aromatic_Hydroxylation Aromatic Hydroxylation (Pyridine Ring) Methapyrilene->Aromatic_Hydroxylation Thiophene_Oxidation Thiophene Ring Oxidation Methapyrilene->Thiophene_Oxidation Normethapyrilene Normethapyrilene N_Demethylation->Normethapyrilene Hydroxypyridyl_Methapyrilene Hydroxypyridyl- Methapyrilene Aromatic_Hydroxylation->Hydroxypyridyl_Methapyrilene Thiophene_S_oxide Thiophene-S-oxide (Reactive Metabolite) Thiophene_Oxidation->Thiophene_S_oxide Glucuronidation Glucuronidation (UGTs) Hydroxypyridyl_Methapyrilene->Glucuronidation Glucuronide_Conjugate Glucuronide Conjugate (Excreted) Glucuronidation->Glucuronide_Conjugate

Metabolic Pathway of Methapyrilene

Conclusion

Methapyrilene, while historically significant as an antihistamine, serves as an important case study in drug toxicology due to its potent hepatocarcinogenicity. Understanding its molecular structure, the reactivity of its functional groups, and its complex metabolic pathways is crucial for researchers in the fields of drug metabolism, toxicology, and the development of safer pharmaceuticals. The data and protocols presented in this guide offer a foundational resource for further investigation into the mechanisms of Methapyrilene-induced toxicity and the broader implications for drug design and safety assessment.

References

In Vivo Metabolism and Metabolic Fate of Methapyrilene Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Methapyrilene (B1676370), a first-generation H1-receptor antihistamine, was widely used in over-the-counter sleep aids and cold remedies before being withdrawn from the market in the late 1970s due to findings of hepatocarcinogenicity in rats[1][2]. Understanding its metabolic fate is crucial for elucidating the mechanisms behind its toxicity and for the broader study of drug-induced liver injury. This technical guide provides a comprehensive overview of the in vivo metabolism of methapyrilene hydrochloride, detailing its metabolic pathways, pharmacokinetic profile, and the experimental methodologies used in its study.

Metabolic Pathways

The biotransformation of methapyrilene is extensive, with the liver being the primary site of metabolism[2]. Only a small fraction of the parent drug is excreted unchanged[2]. The metabolic processes involve a series of Phase I and Phase II reactions, primarily mediated by cytochrome P450 (CYP) enzymes. In rats, the CYP2C11 isoform has been identified as playing a predominant role in the metabolic activation of methapyrilene[3][4].

The primary metabolic pathways include:

  • Aliphatic N-oxidation: This is the major metabolic pathway, leading to the formation of methapyrilene N-oxide[2][5].

  • N-Dealkylation: This process includes the removal of a methyl group to form mono-N-desmethyl methapyrilene[2][5].

  • Aromatic Hydroxylation: Hydroxylation can occur on the pyridine (B92270) ring, resulting in metabolites such as (5-hydroxylpyridyl)-methapyrilene. After prolonged treatment, 3- and 6-hydroxylpyridyl metabolites have also been detected[1][6].

  • Side-Chain Cleavage: A significant pathway involves the cleavage and removal of the 2-thienylmethylene moiety. This results in the formation of N'-(2-pyridyl)-N,N-dimethylethylenediamine and its subsequent hydroxylated metabolites[6].

  • Glucuronidation: Methapyrilene and its hydroxylated metabolites can undergo Phase II conjugation with glucuronic acid, facilitating their excretion[2][4].

The metabolism of the thiophene (B33073) ring, a structural alert, can lead to the formation of reactive electrophilic intermediates like thiophene S-oxides and epoxides, which are implicated in the drug's hepatotoxicity[4].

G MP Methapyrilene N_Oxide Methapyrilene N-Oxide (Major Metabolite) MP->N_Oxide N-Oxidation Desmethyl Mono-N-desmethyl Methapyrilene MP->Desmethyl N-Demethylation Hydroxypyridyl Hydroxypyridyl Metabolites MP->Hydroxypyridyl Aromatic Hydroxylation Cleavage N'-(2-pyridyl)-N,N- dimethylethylenediamine MP->Cleavage Side-Chain Cleavage Reactive Reactive Intermediates (e.g., Thiophene Epoxide) MP->Reactive Glucuronide Glucuronide Conjugates Hydroxypyridyl->Glucuronide Reactive->Glucuronide

Caption: Metabolic pathways of Methapyrilene.

Pharmacokinetics and Excretion

This compound is well absorbed from the gastrointestinal tract, with peak plasma concentrations typically achieved 2 to 3 hours after oral dosing[2]. The drug is widely distributed in the body, including the central nervous system[2]. Elimination occurs primarily through metabolism, followed by excretion of the metabolites in both urine and feces.

The following table summarizes the excretion data from a study in male Fischer-344 rats following a single intravenous administration of [14C]-methapyrilene HCl[2][5].

DoseRouteTimeframe% Excreted in Urine% Excreted in FecesTotal Excretion (7 days)Reference
0.7 mg/kgIV24 hours~40%~38%~98%[2][5]
3.5 mg/kgIV24 hours~35%~44%~98%[2][5]

The plasma elimination of methapyrilene follows a first-order process and does not exhibit dose-dependent elimination within the tested range in rats[5].

SpeciesDoseRoutePlasma Half-life (t1/2)Peak Plasma ConcentrationReference
Rat0.7 mg/kgIV2.75 hoursN/A[5]
Rat3.5 mg/kgIV2.81 hoursN/A[5]
Human25 mgOralN/A< 10 ng/mL (at 3 hr)[1]

Experimental Methodologies

The characterization of methapyrilene's metabolism has been accomplished through a combination of in vivo and in vitro experimental models.

A common experimental approach involves administering radiolabeled methapyrilene to animal models to trace its disposition.

Protocol: In Vivo Metabolism Study in Rats [5][6]

  • Animal Model: Male Fischer-344 or Sprague-Dawley rats are used.

  • Dosing: Animals receive a single intravenous (IV) or oral dose of this compound, often co-administered with [14C]-labeled methapyrilene for tracking. Chronic studies may involve administering the drug in the diet for several weeks[1][6].

  • Sample Collection: Urine, feces, and blood are collected at predetermined intervals (e.g., 24, 48, 72 hours). For biliary excretion studies, bile is collected directly via cannulation.

  • Sample Preparation: Urine is often treated with enzymes like β-glucuronidase to hydrolyze conjugates. Samples are then extracted using solid-phase or liquid-liquid extraction techniques.

  • Analysis and Identification:

    • Quantification: Total radioactivity in samples is measured using liquid scintillation counting.

    • Separation: Metabolites are separated using High-Performance Liquid Chromatography (HPLC).

    • Identification: Structural elucidation of metabolites is performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

G cluster_analysis start Animal Model (e.g., Rat) dose Dosing (IV/Oral) [14C]-Methapyrilene start->dose collect Sample Collection (Urine, Feces, Blood, Bile) dose->collect prepare Sample Preparation (Extraction, Hydrolysis) collect->prepare analyze Analysis prepare->analyze prepare->analyze quant Quantification (Scintillation Counting) analyze->quant sep Separation (HPLC) analyze->sep id Identification (LC-MS, GC-MS) analyze->id end Metabolic Profile & Pharmacokinetics analyze->end

Caption: Workflow for a typical in vivo metabolism study.

In vitro systems, such as liver microsomes and cultured hepatocytes, are used to investigate specific metabolic pathways, enzyme kinetics, and interspecies differences.

Protocol: In Vitro Hepatocyte/Microsome Study [2][3]

  • System Preparation:

    • Hepatocytes: Isolated from rats or other species via collagenase perfusion.

    • Microsomes: Prepared by differential centrifugation of liver homogenates.

  • Incubation: Hepatocytes or microsomes are incubated with methapyrilene at a specific concentration (e.g., 200 µM) in a suitable buffer system at 37°C. For microsomal studies, an NADPH-generating system is required to support CYP450 activity.

  • Experimental Conditions: To identify pathways, incubations may include specific CYP inhibitors (e.g., metyrapone) or trapping agents for reactive metabolites (e.g., glutathione)[3].

  • Sample Analysis: The reaction is stopped, and the incubation mixture is analyzed by HPLC or LC-MS to identify and quantify the metabolites formed.

Toxicological Implications

The hepatotoxicity of methapyrilene in rats is linked to its metabolic activation by CYP enzymes[3]. The formation of reactive intermediates, particularly from the oxidation of the thiophene ring, is thought to initiate cellular damage[4]. This process leads to oxidative stress, mitochondrial dysfunction, and ultimately, a distinctive pattern of periportal necrosis in the liver[3][7]. The species-specific nature of the toxicity (observed in rats but not humans) is likely due to differences in the expression and activity of metabolizing enzymes like CYP2C11[2][3].

G MP Methapyrilene Metabolism Hepatic Metabolism (CYP2C11 in Rats) MP->Metabolism Reactive Reactive Metabolites (Thiophene-derived) Metabolism->Reactive Stress Oxidative Stress (GSH Depletion) Reactive->Stress Mito Mitochondrial Dysfunction (ATP Loss) Stress->Mito Necrosis Hepatocyte Necrosis (Periportal) Mito->Necrosis

Caption: Proposed mechanism of Methapyrilene hepatotoxicity.

References

The Impact of Methapyrilene Hydrochloride on Mitochondrial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methapyrilene (B1676370) hydrochloride, a formerly used antihistamine, has been identified as a potent hepatocarcinogen in rats, with its toxicity intricately linked to mitochondrial dysfunction. This technical guide provides an in-depth analysis of the effects of methapyrilene on mitochondrial function, consolidating findings on its impact on mitochondrial bioenergetics, genetics, and its role in inducing oxidative stress. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the proposed signaling pathways to offer a comprehensive resource for researchers in toxicology and drug development.

Introduction

Methapyrilene, a histamine (B1213489) H1 antagonist, was withdrawn from the market due to its demonstrated hepatocarcinogenic effects in rats.[1] Subsequent research has focused on elucidating the mechanisms underlying its toxicity, with a significant body of evidence pointing towards the mitochondrion as a primary target. Understanding the interaction of methapyrilene with mitochondria is crucial for risk assessment and for developing a broader understanding of drug-induced mitochondrial toxicity. This guide synthesizes the current knowledge of methapyrilene's effects on key aspects of mitochondrial function.

Effects on Mitochondrial Respiration and Bioenergetics

Methapyrilene has been shown to alter mitochondrial respiration, a cornerstone of cellular energy production. However, its effects are not a straightforward inhibition of the electron transport chain.

Quantitative Data on Mitochondrial Respiration

Studies on isolated mitochondria from rats treated with methapyrilene have revealed significant alterations in respiratory parameters. While the respiratory control ratio (RCR) and the ADP/O ratio, which are measures of the coupling of respiration to ATP synthesis, remain largely unaffected, the state 3 and state 4 respiration rates show significant changes.[2] This suggests that while the overall efficiency of oxidative phosphorylation may not be compromised, the basal and ADP-stimulated rates of oxygen consumption are altered.

ParameterOrganism/SystemTreatmentEffectReference
State 3 Respiration Isolated Rat Liver MitochondriaIn vivo Methapyrilene TreatmentSignificantly altered[2]
State 4 Respiration Isolated Rat Liver MitochondriaIn vivo Methapyrilene TreatmentSignificantly altered[2]
Respiratory Control Ratio (RCR) Isolated Rat Liver MitochondriaIn vivo Methapyrilene TreatmentUnaffected[2]
ADP/O Ratio Isolated Rat Liver MitochondriaIn vivo Methapyrilene TreatmentUnaffected[2]
Cellular ATP Levels Cultured Rat HepatocytesMethapyrilene TreatmentSignificant loss within 2 hours[3]
Experimental Protocol: Measurement of Mitochondrial Respiration

The following is a generalized protocol for assessing the impact of a xenobiotic, such as methapyrilene, on mitochondrial respiration using isolated mitochondria.

Objective: To measure State 3 and State 4 respiration, Respiratory Control Ratio (RCR), and ADP/O ratio in isolated mitochondria.

Materials:

  • Isolated mitochondria from control and methapyrilene-treated animals.

  • Respiration buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM KH2PO4, pH 7.2).

  • Respiratory substrates (e.g., glutamate/malate for Complex I, succinate (B1194679) for Complex II).

  • ADP solution of known concentration.

  • Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph).

Procedure:

  • Calibrate the oxygen electrode at the desired temperature (typically 30°C or 37°C).

  • Add a known amount of isolated mitochondria (e.g., 0.5 mg protein/mL) to the respiration buffer in the electrode chamber.

  • Add the respiratory substrates to initiate basal (State 2) respiration.

  • Record the rate of oxygen consumption. This represents State 4 respiration (resting state).

  • Add a known amount of ADP to stimulate ATP synthesis.

  • Record the increased rate of oxygen consumption. This is State 3 respiration (active state).

  • Calculate the RCR by dividing the State 3 rate by the State 4 rate.

  • Calculate the ADP/O ratio by dividing the moles of ADP added by the atoms of oxygen consumed during State 3.

Impact on Mitochondrial DNA and Protein Synthesis

Methapyrilene has been demonstrated to have a detrimental effect on the integrity and function of the mitochondrial genome and its expression machinery.

Quantitative Data on Mitochondrial DNA and Protein Synthesis

In vivo treatment with methapyrilene leads to a significant reduction in both mitochondrial DNA and protein synthesis in isolated mitochondria from rats and mice.[2] This suggests that methapyrilene or its metabolites can directly or indirectly interfere with the replication and translation processes within the mitochondria.

ParameterOrganism/SystemTreatmentEffectReference
Mitochondrial DNA Synthesis Isolated Rat and Mouse Liver MitochondriaIn vivo Methapyrilene TreatmentSignificant decrease[2]
Mitochondrial Protein Synthesis Isolated Rat and Mouse Liver MitochondriaIn vivo Methapyrilene TreatmentSignificant decrease[2]
Experimental Protocol: Measurement of Mitochondrial DNA and Protein Synthesis

This protocol outlines a method to quantify mitochondrial DNA and protein synthesis using radiolabeled precursors.

Objective: To measure the rate of [3H]thymidine and [3H]leucine incorporation into mitochondrial DNA and protein, respectively.

Materials:

  • Isolated mitochondria.

  • Incubation buffer for DNA or protein synthesis.

  • [3H]thymidine and [3H]leucine.

  • Trichloroacetic acid (TCA).

  • Scintillation counter.

Procedure:

  • Incubate isolated mitochondria in the appropriate synthesis buffer containing either [3H]thymidine (for DNA synthesis) or [3H]leucine (for protein synthesis).

  • Allow the reaction to proceed for a defined period at 37°C.

  • Stop the reaction by adding cold TCA to precipitate the macromolecules (DNA and protein).

  • Wash the precipitate with TCA to remove unincorporated radiolabeled precursors.

  • Solubilize the precipitate and measure the incorporated radioactivity using a scintillation counter.

  • Normalize the counts to the amount of mitochondrial protein to determine the rate of synthesis.

Induction of Oxidative Stress and Mitochondrial Damage

A key aspect of methapyrilene's mitochondrial toxicity is the induction of oxidative stress, leading to damage of mitochondrial components and disruption of function.

Quantitative Data on Oxidative Stress Markers

Treatment of hepatocytes with methapyrilene results in a rapid increase in markers of oxidative stress. This includes an elevation in NADP+ levels and a reduction in glutathione, indicating an imbalance in the cellular redox state.[3] Furthermore, methapyrilene induces lipid peroxidation in mitochondrial membranes.

ParameterOrganism/SystemTreatmentEffectReference
NADP+ Levels Cultured Rat HepatocytesMethapyrilene TreatmentIncrease within 2 hours[3]
Glutathione Levels Cultured Rat HepatocytesMethapyrilene TreatmentReduction[3]
Mitochondrial Membrane Lipid Peroxidation Rat Liver MitochondriaIn vivo Methapyrilene FeedingIncreased diene conjugates
Mitochondrial Swelling Cultured Rat HepatocytesMethapyrilene TreatmentObserved within 2 hours[3]
Experimental Protocol: Assessment of Mitochondrial Swelling

Mitochondrial swelling is an indicator of the opening of the mitochondrial permeability transition pore (mPTP).

Objective: To measure changes in light scattering of a mitochondrial suspension as an indicator of swelling.

Materials:

  • Isolated mitochondria.

  • Swelling buffer (e.g., 125 mM KCl, 20 mM HEPES, pH 7.2).

  • Inducing agent (e.g., CaCl2, or the compound of interest like methapyrilene).

  • Spectrophotometer.

Procedure:

  • Resuspend isolated mitochondria in the swelling buffer.

  • Place the mitochondrial suspension in a cuvette in a spectrophotometer.

  • Monitor the absorbance at 540 nm over time to establish a baseline.

  • Add the inducing agent (e.g., methapyrilene) to the cuvette.

  • Continue to monitor the absorbance at 540 nm. A decrease in absorbance indicates an increase in mitochondrial volume (swelling).

Proposed Signaling Pathway of Methapyrilene-Induced Mitochondrial Dysfunction

The hepatotoxicity of methapyrilene is a multi-step process initiated by its metabolic activation, leading to a cascade of events culminating in mitochondrial dysfunction and cell death.

Methapyrilene_Toxicity_Pathway cluster_Cell Hepatocyte cluster_Mitochondrion Mitochondrion MP Methapyrilene CYP2C11 CYP2C11 MP->CYP2C11 Metabolism ReactiveMetabolite Reactive Metabolite CYP2C11->ReactiveMetabolite OxidativeStress Oxidative Stress (↑ ROS, ↓ GSH) ReactiveMetabolite->OxidativeStress CovalentMod Covalent Modification of Mitochondrial Proteins ReactiveMetabolite->CovalentMod CaDysregulation Ca2+ Dysregulation OxidativeStress->CaDysregulation mPTP mPTP Opening CaDysregulation->mPTP MitoSwelling Mitochondrial Swelling mPTP->MitoSwelling ATP_Depletion ATP Depletion mPTP->ATP_Depletion CellDeath Cell Death MitoSwelling->CellDeath ATP_Depletion->CellDeath Experimental_Workflow cluster_InVitro In Vitro / Ex Vivo Experiments cluster_Analysis Data Analysis and Interpretation start Start: Hypothesis (Methapyrilene affects mitochondrial function) IsolateMito Isolate Mitochondria (Rat/Mouse Liver) start->IsolateMito ATP_Assay Cellular ATP Measurement start->ATP_Assay RespirationAssay Mitochondrial Respiration Assays (State 3, State 4, RCR, ADP/O) IsolateMito->RespirationAssay MitoSynthAssay Mitochondrial DNA & Protein Synthesis Assays IsolateMito->MitoSynthAssay OxStressAssay Oxidative Stress Markers (ROS, GSH, Lipid Peroxidation) IsolateMito->OxStressAssay MitoIntegrityAssay Mitochondrial Integrity Assays (Swelling, mPTP opening) IsolateMito->MitoIntegrityAssay QuantifyData Quantify Effects (Tables and Statistical Analysis) RespirationAssay->QuantifyData MitoSynthAssay->QuantifyData OxStressAssay->QuantifyData MitoIntegrityAssay->QuantifyData ATP_Assay->QuantifyData PathwayAnalysis Elucidate Signaling Pathway QuantifyData->PathwayAnalysis Conclusion Conclusion: Characterize Methapyrilene's Mitochondrial Toxicity Profile PathwayAnalysis->Conclusion

References

Methodological & Application

HPLC-UV method for Methapyrilene Hydrochloride quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of Methapyrilene Hydrochloride using a Stability-Indicating HPLC-UV Method

Application Note

Introduction

This compound is an antihistamine of the H1-receptor antagonist class.[1] Its quantification in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted, robust, and reliable technique for the analysis of this compound.[2][3] This application note outlines a validated HPLC-UV method for the precise and accurate quantification of this compound.

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a buffered organic solvent mixture. The analyte is detected and quantified by a UV-Vis detector at its maximum absorption wavelength.

Instrumentation and Materials

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Potassium dihydrogen phosphate (B84403) (analytical grade)

  • Orthophosphoric acid (analytical grade)

Experimental Protocols

1. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 20 mM potassium dihydrogen phosphate in water and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase consists of a 60:40 (v/v) mixture of the phosphate buffer and acetonitrile. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.

2. Sample Preparation

  • Pharmaceutical Formulations (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter a portion of this solution through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.

  • Biological Matrices (e.g., Plasma): Sample preparation for biological matrices may require a more extensive cleanup procedure such as protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

3. Chromatographic Conditions

The following chromatographic conditions are recommended:

ParameterCondition
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile Phase20 mM KH2PO4 (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30 °C
DetectionUV at 238 nm[1]
Run TimeApproximately 10 minutes

4. Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T)T ≤ 2.0
Theoretical Plates (N)N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area≤ 2.0%

Table 2: Method Validation Summary (Illustrative Data)

ParameterResult
Linearity (r²)> 0.999
Range1 - 20 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (RSD%)< 2.0%
LOD0.1 µg/mL
LOQ0.3 µg/mL
Retention Time (min)~ 5.5 min

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start standard_prep Prepare Standard Solutions (1-20 µg/mL) start->standard_prep sample_prep Prepare Sample Solution (e.g., from tablets) start->sample_prep injection Inject 20 µL standard_prep->injection filtration Filter through 0.45 µm Syringe Filter sample_prep->filtration filtration->injection hplc_system HPLC System (C18 Column, 30°C) separation Isocratic Elution (Buffer:ACN, 60:40) Flow Rate: 1.0 mL/min hplc_system->separation injection->hplc_system detection UV Detection at 238 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Area chromatogram->integration quantification Quantify using Calibration Curve integration->quantification report Report Results quantification->report

Caption: Workflow for the HPLC-UV quantification of this compound.

References

Application Notes and Protocols for In Vitro Hepatocyte Culture Models in Methapyrilene Toxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing various in vitro hepatocyte culture models to investigate the hepatotoxicity of Methapyrilene (B1676370) (MP). Methapyrilene, a former antihistamine, was withdrawn from the market due to its potent hepatocarcinogenicity in rats. Understanding its mechanisms of toxicity is crucial for predictive toxicology and drug safety assessment. This document outlines the use of 2D and 3D hepatocyte cultures, as well as advanced liver-on-a-chip models, to study MP-induced liver injury.

Introduction to Methapyrilene Hepatotoxicity

Methapyrilene is recognized as a hepatotoxin that induces periportal necrosis in rats[1]. Its toxicity is metabolically activated, primarily by the cytochrome P450 isoform CYP2C11 in rats[1]. The key mechanisms implicated in Methapyrilene-induced hepatotoxicity include:

  • Oxidative Stress: MP treatment leads to an increase in NADP+ levels and oxidation of cellular thiols, indicating significant oxidative stress[1][2][3].

  • Mitochondrial Dysfunction: Early loss of mitochondrial function, characterized by mitochondrial swelling and a significant decrease in cellular ATP, is a hallmark of MP toxicity[1][2][3]. This may also involve a loss of mitochondrial Ca2+ homeostasis[1][2].

  • Endoplasmic Reticulum (ER) Stress: Gene expression studies suggest the induction of ER stress and the unfolded protein response following MP exposure[4][5].

  • Non-genotoxic Carcinogenicity: While MP is largely considered a non-genotoxic carcinogen that promotes cell proliferation, some studies have indicated it can induce DNA repair synthesis, suggesting a potential for DNA damage[6][7][8].

In Vitro Hepatocyte Models for Toxicity Screening

The choice of an in vitro model is critical for obtaining physiologically relevant data. The following models are commonly employed for hepatotoxicity studies.

1. 2D Monolayer Cultures: Traditional 2D cultures of primary hepatocytes or hepatoma cell lines (e.g., HepG2, HepaRG) are widely used for initial toxicity screening.

  • Advantages: High-throughput, cost-effective, and well-established protocols.

  • Limitations: Rapid loss of hepatic phenotype and function, and lower sensitivity in predicting chronic toxicity compared to 3D models[9][10][11].

2. 3D Spheroid Cultures: Three-dimensional spheroid models, where hepatocytes self-assemble into spherical aggregates, better mimic the architecture and cell-cell interactions of the native liver.

  • Advantages: Maintained hepatocyte polarity and function for extended periods, higher metabolic activity, and increased sensitivity to hepatotoxins, particularly in long-term exposure studies[9][10][11][12].

  • Limitations: Can be more complex to set up and analyze than 2D cultures.

3. Liver-on-a-Chip Models: These microfluidic devices represent the cutting edge of in vitro modeling, incorporating physiological flow, multi-cellular complexity, and tissue-to-tissue interfaces.

  • Advantages: Provide a dynamic microenvironment that closely mimics in vivo conditions, allowing for the study of complex toxicological responses and long-term effects[1][7][13][14]. They can also integrate multiple cell types (hepatocytes, endothelial cells, Kupffer cells) to model inflammatory responses[7].

  • Limitations: Lower throughput and higher cost and complexity compared to other models.

Data Presentation: Quantitative Analysis of Methapyrilene Toxicity

The following tables summarize quantitative data from various in vitro studies on Methapyrilene toxicity.

Table 1: Cytotoxicity of Methapyrilene in Rat Hepatocytes

Concentration (µM)Exposure TimeEffectReference
100Not specifiedClearly cytotoxic, 55% inhibition of RNA precursor incorporation[15]
1000Not specified90% inhibition of RNA precursor incorporation, 80% inhibition of protein precursor incorporation[15]
2024 hoursUsed as a low-dose concentration in gene expression studies[8]
10024 hoursUsed as a high-dose concentration in gene expression studies[8]

Table 2: Gene Expression Changes Induced by Methapyrilene in Rat Liver (In Vivo)

DoseTreatment DurationNumber of Differentially Expressed GenesKey Affected PathwaysReference
100 mg/kg1 day1,736ER Stress, Unfolded Protein Response[4]
100 mg/kg7 days3,123ER Stress, Unfolded Protein Response[4]
10 mg/kg1 day715(Fewer significant changes)[4]
30 mg/kgSingle dose to 1 weekChanges in genes related to glutathione (B108866) metabolism, apoptosis, MAPK signaling, and cell cycle regulationGlutathione metabolism, Apoptosis, MAPK signaling, Cell cycle[16]
100 mg/kgSingle dose to 28 daysMarked increase in expression of genes related to glutathione metabolism, apoptosis, MAPK signaling, and cell cycle regulationGlutathione metabolism, Apoptosis, MAPK signaling, Cell cycle[16]

Experimental Protocols

Detailed methodologies for key experiments in Methapyrilene toxicity studies are provided below.

Protocol 1: 3D Hepatocyte Spheroid Culture

This protocol describes the formation of hepatocyte spheroids for toxicity testing.

Materials:

  • Cryopreserved primary human or rat hepatocytes

  • Hepatocyte culture medium (e.g., Williams' E Medium supplemented with growth factors)

  • Ultra-low attachment 96-well round-bottom plates

  • Geltrex™ or other basement membrane matrix (optional, for some cell types)

  • Accutase for cell detachment (if starting from 2D culture)

Procedure:

  • Thaw cryopreserved hepatocytes according to the supplier's protocol.

  • Resuspend the cells in pre-warmed hepatocyte culture medium to the desired seeding density (e.g., 1,000-2,000 cells/well for a 96-well plate).

  • (Optional) For some iPSC-derived hepatocytes, mix the cell suspension with a Geltrex solution[6].

  • Dispense the cell suspension into the wells of an ultra-low attachment 96-well plate.

  • Centrifuge the plate at a low speed (e.g., 200-300 x g) for 2-5 minutes to facilitate cell aggregation at the bottom of the wells[6][17].

  • Incubate the plate in a humidified incubator at 37°C and 5% CO2.

  • Spheroid formation should be visible within 24-48 hours[6].

  • Maintain the spheroids by performing partial media changes every 2-3 days.

  • After a stabilization period (typically 3-5 days), the spheroids are ready for compound treatment.

Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

Materials:

  • LDH cytotoxicity assay kit (commercially available) or individual reagents (see below)

  • 96-well clear flat-bottom plates

  • Microplate reader

Reagents (if preparing in-house):

  • Tris buffer (pH 7.3)

  • Lithium lactate solution

  • NAD+ solution

  • INT (iodonitrotetrazolium chloride) solution in DMSO

  • PMS (phenazine methosulfate) solution

  • Lysis buffer (e.g., 1% Triton X-100 in PBS)

Procedure:

  • Culture hepatocytes (2D or 3D) in a 96-well plate and treat with various concentrations of Methapyrilene and a vehicle control for the desired duration (e.g., 24 or 48 hours).

  • Controls:

    • Spontaneous LDH release: Vehicle-treated cells.

    • Maximum LDH release: Treat a set of control wells with lysis buffer for 45-60 minutes before the end of the experiment[18].

    • Background: Culture medium alone.

  • Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well flat-bottom plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions or by combining the in-house reagents[10][11][19].

  • Add 50 µL of the reaction mixture to each well of the supernatant plate.

  • Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Add 20-50 µL of stop solution (if provided in the kit).

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculation:

    • % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 3: Measurement of Oxidative Stress (ROS Production)

This protocol uses a fluorescent probe to measure the intracellular generation of reactive oxygen species (ROS).

Materials:

  • Fluorescent ROS indicator dye (e.g., CellROX™ Deep Red, DCFH-DA, or DHE)

  • Hepatocyte culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope/high-content imager

Procedure:

  • Culture hepatocytes in a black-walled, clear-bottom 96-well plate.

  • Treat the cells with Methapyrilene at various concentrations for the desired time. Include a vehicle control and a positive control for ROS induction (e.g., menadione)[20].

  • At the end of the treatment period, remove the culture medium.

  • Wash the cells gently with pre-warmed PBS.

  • Prepare the ROS dye working solution in PBS or serum-free medium according to the manufacturer's instructions (e.g., 5 µM CellROX™ Deep Red).

  • Add the dye solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Remove the dye solution and wash the cells twice with PBS.

  • Add fresh PBS or culture medium to the wells.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., for CellROX™ Deep Red, Ex/Em ~640/665 nm). Alternatively, visualize and quantify the fluorescence using a microscope or high-content imaging system.

  • Normalize the fluorescence intensity of treated samples to the vehicle control to determine the fold-change in ROS production.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts in Methapyrilene toxicity studies.

Methapyrilene_Toxicity_Pathway MP Methapyrilene CYP450 CYP450 Metabolism (e.g., CYP2C11) MP->CYP450 ReactiveMetabolites Reactive Metabolites CYP450->ReactiveMetabolites Mitochondria Mitochondria ReactiveMetabolites->Mitochondria ER Endoplasmic Reticulum ReactiveMetabolites->ER ROS Increased ROS Mitochondria->ROS MitoDysfunction Mitochondrial Dysfunction Mitochondria->MitoDysfunction OxidativeStress Oxidative Stress ROS->OxidativeStress CellDeath Hepatocyte Necrosis/ Apoptosis OxidativeStress->CellDeath ATP_depletion ATP Depletion MitoDysfunction->ATP_depletion Ca_dysregulation Ca2+ Dysregulation MitoDysfunction->Ca_dysregulation ATP_depletion->CellDeath Ca_dysregulation->CellDeath ER_Stress ER Stress ER->ER_Stress ER_Stress->CellDeath

Caption: Signaling pathway of Methapyrilene-induced hepatotoxicity.

Experimental_Workflow Start Start: Select In Vitro Model Model_2D 2D Culture (Primary Hepatocytes/Cell Lines) Start->Model_2D Model_3D 3D Spheroid Culture Start->Model_3D Model_LOC Liver-on-a-Chip Start->Model_LOC Treatment Treat with Methapyrilene (Dose-Response & Time-Course) Model_2D->Treatment Model_3D->Treatment Model_LOC->Treatment Assays Perform Toxicity Assays Treatment->Assays Cytotoxicity Cytotoxicity (LDH Assay) Assays->Cytotoxicity OxStress Oxidative Stress (ROS Measurement) Assays->OxStress Mito Mitochondrial Function (ATP, Membrane Potential) Assays->Mito GeneExpr Gene/Protein Expression Assays->GeneExpr Analysis Data Analysis & Interpretation Cytotoxicity->Analysis OxStress->Analysis Mito->Analysis GeneExpr->Analysis

Caption: General experimental workflow for Methapyrilene toxicity testing.

Model_Comparison Model_2D 2D Monolayer + High Throughput + Cost-Effective - Rapid Dedifferentiation - Low Sensitivity (Chronic) Model_3D 3D Spheroids + Maintained Phenotype + Higher Sensitivity - Lower Throughput - More Complex Model_2D->Model_3D Complexity Increasing Physiological Relevance & Complexity Model_LOC Liver-on-a-Chip + Physiologically Relevant + Dynamic Flow + Multi-cellular - Low Throughput - High Cost/Complexity Model_3D->Model_LOC

Caption: Comparison of in vitro hepatocyte culture models.

References

Application Notes and Protocols for Animal Models of Methapyrilene Hydrochloride-Induced Liver Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for inducing and analyzing liver cancer in animal models using Methapyrilene (B1676370) Hydrochloride (MPH), a well-characterized hepatocarcinogen. This document is intended to guide researchers in establishing robust and reproducible models for studying liver carcinogenesis and for the preclinical evaluation of novel therapeutic agents.

Introduction

Methapyrilene, an antihistamine previously used in over-the-counter sleep aids, was withdrawn from the market after being identified as a potent liver carcinogen in rats.[1] It induces both hepatocellular carcinomas and cholangiocarcinomas, making it a valuable tool for studying the pathogenesis of these cancers.[2] Animal models, particularly in rodents, have been instrumental in elucidating the sequential cellular and molecular events that lead to MPH-induced liver tumors. These models are critical for understanding the mechanisms of chemical carcinogenesis and for the development of new diagnostic and therapeutic strategies.

Animal Models and Carcinogenesis

The most commonly used animal model for MPH-induced liver cancer is the rat, with the Fischer 344 (F344) and Wistar strains being well-documented.[2][3] Chronic oral administration of MPH in the diet leads to a predictable sequence of pathological changes in the liver, progressing from early preneoplastic lesions to malignant tumors.[3][4]

Pathological Progression

The development of liver cancer in rats exposed to MPH follows a distinct timeline, characterized by the emergence of specific histological features:

  • Early Changes (1-10 weeks): The initial response to MPH exposure includes the appearance of eosinophilic foci of altered hepatocytes in the portal areas, a change attributed to mitochondrial proliferation.[4][5]

  • Preneoplastic Lesions (10-29 weeks): Over time, these early foci progress to hepatocellular eosinophilic and basophilic foci and adenomas.[3]

  • Malignant Transformation (from 26-40 weeks): Hepatocellular carcinomas develop from these preneoplastic lesions.[3][5] In long-term studies, cholangiocarcinomas are also observed.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on MPH-induced liver cancer in rats.

Table 1: Tumor Incidence in Male F344/NCr Rats Fed 1,000 ppm Methapyrilene Hydrochloride [3]

Duration of TreatmentNumber of RatsHepatocellular CarcinomasCholangiocarcinomas
40 weeks1050
73 weeks530
Life-span (up to 89 weeks)19197

Table 2: Progression of Preneoplastic Lesions in Male F344/NCr Rats Fed 1,000 ppm this compound [3]

Duration of TreatmentKey Histological Findings
10 weeksHepatocellular eosinophilic foci
15 weeksHepatocellular eosinophilic adenomas
29 weeksBasophilic foci
40 weeksBasophilic adenomas

Table 3: Biochemical Changes in the Livers of Female Wistar Rats Treated with this compound [2][6]

Duration of TreatmentAdenosine-5-Triphosphatase (ATPase) ActivityGamma-Glutamyltranspeptidase (γ-GT) Activity
21 daysHomogeneous decrease in the periportal zoneSlight increase in the periportal zone
38 days-Appearance of γ-GT positive hepatocellular foci in the periportal zone
119 daysSignificant reduction in fociIncreased activity in foci
181 daysAltered activity in hyperplastic nodulesAltered activity in hyperplastic nodules

Experimental Protocols

Protocol 1: Induction of Liver Cancer with this compound in Rats

This protocol describes the induction of liver tumors in rats through dietary administration of MPH.

Materials:

  • Male Fischer 344 (F344) rats (weanling)

  • This compound (CAS: 135-23-9)

  • Standard rodent chow

  • Precision balance

  • Feed mixer

  • Animal caging with appropriate environmental controls

Procedure:

  • Animal Acclimation: Upon arrival, allow the rats to acclimate to the housing conditions for at least one week. House the animals in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

  • Diet Preparation:

    • Calculate the required amount of this compound to achieve a final concentration of 1,000 ppm in the feed.

    • Thoroughly mix the MPH with a small portion of the powdered rodent chow.

    • Gradually add the remaining chow and mix until a homogenous mixture is achieved.

    • Store the prepared diet in airtight containers at 4°C.

  • Treatment:

    • At the start of the study, randomly assign the rats to control and treatment groups.

    • Provide the control group with standard rodent chow.

    • Provide the treatment group with the chow containing 1,000 ppm MPH.

    • Ensure ad libitum access to the respective diets and water for the duration of the study.

  • Monitoring:

    • Monitor the animals daily for any clinical signs of toxicity.

    • Measure body weight and feed consumption weekly.

  • Termination and Tissue Collection:

    • At predetermined time points (e.g., 10, 15, 29, 40, 73 weeks), euthanize a subset of animals from each group via CO2 asphyxiation followed by cervical dislocation.

    • Perform a gross examination of the liver and other organs.

    • Collect liver tissue samples for histopathological and molecular analysis. Fix a portion of the liver in 10% neutral buffered formalin and snap-freeze the remaining tissue in liquid nitrogen for biochemical and molecular studies.

Protocol 2: Histopathological Analysis of Liver Tissue

This protocol outlines the procedures for the histological examination of liver tissues.

Materials:

Procedure:

  • Tissue Fixation and Processing:

    • Fix liver tissue samples in 10% neutral buffered formalin for at least 24 hours.

    • Dehydrate the fixed tissues through a series of graded alcohols.

    • Clear the tissues in xylene.

    • Infiltrate and embed the tissues in paraffin wax.

  • Sectioning:

    • Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.

    • Float the sections in a water bath and mount them on glass slides.

  • H&E Staining:

    • Deparaffinize the sections in xylene and rehydrate through graded alcohols to water.

    • Stain with hematoxylin to visualize cell nuclei.

    • Differentiate in acid alcohol.

    • Counterstain with eosin to visualize the cytoplasm and extracellular matrix.

    • Dehydrate the stained sections through graded alcohols and clear in xylene.

    • Mount with a permanent mounting medium.

  • Microscopic Examination:

    • Examine the stained sections under a light microscope to identify and characterize histopathological changes, including foci of cellular alteration, adenomas, and carcinomas.

Protocol 3: Histochemical Staining for Gamma-Glutamyl Transpeptidase (γ-GT)

This protocol is for the detection of γ-GT activity, a common marker for preneoplastic and neoplastic liver lesions.

Materials:

  • Fresh frozen liver sections (cryostat sections)

  • Gamma-glutamyl-4-methoxy-2-naphthylamide (substrate)

  • Glycylglycine

  • Fast Blue BBN (diazonium salt)

  • Tris buffer (pH 7.4)

Procedure:

  • Sectioning: Cut 8-10 µm thick sections from snap-frozen liver tissue using a cryostat and mount them on glass slides.

  • Incubation:

    • Prepare the incubation medium containing the substrate, glycylglycine, and Fast Blue BBN in Tris buffer.

    • Incubate the sections in this medium at room temperature.

  • Washing and Mounting:

    • Rinse the sections in saline.

    • Fix in formalin.

    • Counterstain with a suitable nuclear stain if desired.

    • Mount with an aqueous mounting medium.

  • Analysis: Areas with γ-GT activity will show a brownish-red precipitate.

Protocol 4: Histochemical Staining for Adenosine-5-Triphosphatase (ATPase)

This protocol is used to assess ATPase activity, which is typically decreased in preneoplastic liver foci.

Materials:

Procedure:

  • Sectioning: Cut 8-10 µm thick sections from snap-frozen liver tissue using a cryostat and mount them on glass slides.

  • Incubation: Incubate the sections in a medium containing ATP and lead nitrate at 37°C. The enzyme hydrolyzes ATP, and the released phosphate (B84403) precipitates with lead ions.

  • Visualization:

    • Rinse the sections.

    • Immerse in a dilute solution of ammonium sulfide to convert the colorless lead phosphate into a visible brown-black lead sulfide precipitate.

  • Washing and Mounting:

    • Wash the sections thoroughly.

    • Mount with an aqueous mounting medium.

  • Analysis: Areas with reduced ATPase activity will show less intense staining compared to the surrounding normal liver parenchyma.

Protocol 5: Immunohistochemistry for Proliferating Cell Nuclear Antigen (PCNA)

This protocol is for the detection of PCNA, a marker of cell proliferation.

Materials:

  • Formalin-fixed, paraffin-embedded liver sections

  • Citrate (B86180) buffer (for antigen retrieval)

  • Primary antibody against PCNA

  • Biotinylated secondary antibody

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • DAB (3,3'-diaminobenzidine) substrate

  • Hematoxylin (counterstain)

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through graded alcohols.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in citrate buffer.

  • Blocking: Block endogenous peroxidase activity with hydrogen peroxide and non-specific antibody binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-PCNA antibody.

  • Secondary Antibody and Detection:

    • Incubate with the biotinylated secondary antibody.

    • Incubate with the streptavidin-HRP conjugate.

    • Visualize the antigen-antibody complex by adding the DAB substrate, which will produce a brown precipitate.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate and mount the sections.

  • Analysis: Proliferating cells will show brown nuclear staining. The labeling index can be calculated as the percentage of PCNA-positive nuclei.

Visualization of Pathways and Workflows

Signaling and Pathological Progression

The following diagram illustrates the sequential pathological changes observed in the liver of rats following chronic exposure to this compound.

G cluster_0 This compound Exposure cluster_1 Early Cellular Events cluster_2 Histopathological Progression A Chronic Oral Administration (e.g., 1,000 ppm in feed) B Mitochondrial Proliferation A->B C Decreased ATPase Activity A->C D Increased γ-GT Activity A->D E Eosinophilic Foci (1-10 weeks) B->E C->E F Basophilic Foci D->F G Hepatocellular Adenoma E->G F->G H Hepatocellular Carcinoma G->H I Cholangiocarcinoma H->I Long-term G cluster_0 Animal Study cluster_1 Sample Processing and Analysis A Acclimation of F344 Rats B Diet Preparation (Control vs. 1,000 ppm MPH) A->B C Chronic Dietary Administration B->C D Monitoring (Body Weight, Feed Intake) C->D E Scheduled Euthanasia & Tissue Collection D->E F Formalin Fixation & Paraffin Embedding E->F G Snap-Freezing in Liquid Nitrogen E->G H Histopathology (H&E Staining) F->H I Histochemistry (γ-GT, ATPase) F->I J Immunohistochemistry (PCNA) F->J K Molecular & Biochemical Assays G->K

References

Application Notes and Protocols for Methapyrilene Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methapyrilene (B1676370) Hydrochloride is a first-generation antihistamine that acts as a histamine (B1213489) H1 receptor antagonist.[1][2] While historically used for its sedative and anti-allergic properties, it was withdrawn from the market due to concerns about its carcinogenicity.[2][3] In a research context, Methapyrilene Hydrochloride is a valuable tool for studying mechanisms of drug-induced hepatotoxicity, oxidative stress, and mitochondrial dysfunction.[4] These application notes provide detailed protocols for the preparation of this compound solutions for cell culture experiments and an overview of its mechanism of action.

Physicochemical and Solubility Data

Proper preparation of this compound solutions is critical for reproducible in vitro studies. The following tables summarize its key physicochemical properties and solubility in common laboratory solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 135-23-9[2]
Molecular Formula C₁₄H₁₉N₃S·HCl[2]
Molecular Weight 297.85 g/mol [2]
Appearance White crystalline powder[5]
Storage of Powder -20°C[6]
Stability of Powder ≥ 4 years at -20°C[6]

Table 2: Solubility of this compound

SolventSolubility (approx.)Reference
Dimethylformamide (DMF)15 mg/mL[6][7]
Dimethyl Sulfoxide (DMSO)10 mg/mL[6][7]
Ethanol1 mg/mL[6][7]
PBS (pH 7.2)1 mg/mL[6][7]
Water≥ 100 mg/mL[8]

Table 3: Stock Solution Stability

SolventStabilityReference
Water, DMSO, 95% Ethanol, or AcetoneStable for 24 hours at room temperature[5][8]
Stock solutions in DMSO-20°C for 1 month, -80°C for 6 months[9][10]
Aqueous solutionsNot recommended for storage for more than one day[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for preparing stock solutions of hydrophobic compounds for cell culture applications.

Materials:

  • This compound powder (CAS 135-23-9)

  • Cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Analytical balance

  • Sterile pipette tips

  • 0.22 µm sterile syringe filter

Procedure:

  • Work in a sterile environment: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (mg) = Molarity (mM) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mM x 0.001 L x 297.85 g/mol = 2.9785 mg

  • Weigh the powder: Carefully weigh out approximately 2.98 mg of this compound powder on an analytical balance.

  • Dissolution: Transfer the weighed powder into a sterile amber microcentrifuge tube. Add 1 mL of sterile, cell culture-grade DMSO.

  • Ensure complete dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterilization: To ensure the sterility of the stock solution for cell culture use, filter it through a 0.22 µm sterile syringe filter into a new sterile, amber tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[9][10]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the stock solution to final working concentrations in cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed complete cell culture medium appropriate for your cell line

  • Sterile conical tubes

  • Sterile pipette tips

Procedure:

  • Determine the final concentration: Decide on the final working concentrations required for your experiment. In vitro studies have used a range of concentrations, with cytotoxic effects in rat hepatocytes observed at 100 µM and higher.[11] A typical starting range for toxicity studies could be 10 µM to 500 µM.

  • Serial dilutions: Prepare serial dilutions of your stock solution in complete cell culture medium.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Example dilution for a 100 µM working solution:

    • To prepare 1 mL of a 100 µM working solution from a 10 mM stock, you will need to perform a 1:100 dilution.

    • Add 10 µL of the 10 mM this compound stock solution to 990 µL of pre-warmed complete cell culture medium.

    • This results in a final DMSO concentration of 0.1%.

  • Vehicle control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment.

  • Immediate use: It is recommended to prepare working solutions fresh for each experiment.

Experimental Workflow

The following diagram illustrates a general workflow for preparing and using this compound in a typical cell-based assay.

G cluster_prep Solution Preparation cluster_exp Cell Culture Experiment weigh Weigh Methapyrilene HCl dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize aliquot Aliquot and Store at -80°C sterilize->aliquot prepare_working Prepare Working Solutions in Media aliquot->prepare_working Use Stock treat_cells Treat Cells with Methapyrilene HCl prepare_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Cell-Based Assay (e.g., Viability, Apoptosis) incubate->assay

Figure 1. Experimental workflow for this compound.

Mechanism of Action and Signaling Pathways

This compound's primary pharmacological action is the antagonism of the histamine H1 receptor.[1] However, its toxicity, particularly hepatotoxicity, involves more complex signaling pathways.

  • Histamine H1 Receptor Antagonism: As an antagonist, Methapyrilene blocks the action of histamine on H1 receptors, which are Gq/11 protein-coupled receptors. This inhibition prevents the activation of phospholipase C (PLC), thereby reducing the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This, in turn, modulates intracellular calcium levels and protein kinase C (PKC) activity.[8]

  • Hepatotoxicity and Oxidative Stress: Studies in rat hepatocytes have shown that Methapyrilene-induced toxicity is associated with the generation of reactive oxygen species (ROS) and oxidative stress.[4] This leads to a depletion of cellular glutathione (B108866) (GSH), a key antioxidant.[4]

  • Mitochondrial Dysfunction: A critical aspect of Methapyrilene's toxicity is its impact on mitochondrial function. It has been shown to induce the opening of the mitochondrial permeability transition pore (mPTP), leading to mitochondrial swelling, loss of mitochondrial membrane potential, and a decrease in cellular ATP production.[12] This ultimately contributes to cell death.

The following diagram illustrates the proposed signaling pathway for this compound-induced hepatotoxicity.

G cluster_cell Hepatocyte cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion methapyrilene Methapyrilene HCl h1r Histamine H1 Receptor methapyrilene->h1r Antagonizes ros Increased ROS methapyrilene->ros gsh Decreased GSH ros->gsh mapk MAPK Pathway Activation ros->mapk mptp mPTP Opening ros->mptp apoptosis Apoptosis / Necrosis mapk->apoptosis atp Decreased ATP mptp->atp atp->apoptosis

Figure 2. this compound signaling pathway.

References

Application Notes and Protocols: Immunohistochemical Detection of Protein Alterations Induced by Methapyrilene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methapyrilene (B1676370), a first-generation antihistamine, was withdrawn from the market due to its potent hepatocarcinogenicity in rats.[1][2][3] Its utility as a model hepatotoxicant in research continues to provide valuable insights into the molecular mechanisms of drug-induced liver injury.[1][4] Studies have demonstrated that Methapyrilene exposure leads to significant alterations in protein expression and covalent modification of proteins, particularly within mitochondria.[1][5] These changes are associated with the activation of several key signaling pathways, including those involved in cellular stress and apoptosis.

These application notes provide a summary of known protein alterations following Methapyrilene exposure and detailed protocols for their detection using immunohistochemistry (IHC). The provided methodologies are intended to guide researchers in the investigation of Methapyrilene-induced hepatotoxicity and the broader study of drug-induced protein alterations.

Data Presentation: Quantitative Protein Alterations

The following table summarizes quantitative proteomic data from studies of rat hepatocytes exposed to Methapyrilene. This data highlights the dose-dependent effects on various cellular proteins, with a notable impact on mitochondrial function and metabolism.

Protein NameUniProt AccessionCellular ComponentFold Change (0.39 µM)Fold Change (6.25 µM)Fold Change (100 µM)Reference
Upregulated Proteins
Acyl-CoA dehydrogenase, short/branched chainP14015Mitochondrion1.21.52.1[1]
Aldehyde dehydrogenase, mitochondrialP11893Mitochondrion1.11.41.9[1]
Arginase-1P07824Cytosol1.31.62.5[1]
ATP synthase subunit alpha, mitochondrialP15999Mitochondrion1.21.41.8[1]
Carbamoyl-phosphate synthase [ammonia], mitochondrialP00581Mitochondrion1.11.31.7[1]
Downregulated Proteins
3-ketoacyl-CoA thiolase, mitochondrialP13396Mitochondrion0.80.60.4[1]
Acetyl-CoA acetyltransferase, mitochondrialP21963Mitochondrion0.90.70.5[1]
ATP synthase subunit O, mitochondrialQ64225Mitochondrion0.80.70.6[1]
Fumarate hydratase, mitochondrialP04832Mitochondrion0.90.80.7[1]
Ornithine aminotransferase, mitochondrialP12966Mitochondrion0.80.60.4[1]

Signaling Pathways Affected by Methapyrilene

Methapyrilene-induced hepatotoxicity involves the modulation of several critical signaling pathways. The diagrams below illustrate the key pathways implicated in the cellular response to Methapyrilene.

Methapyrilene_Signaling_Pathways cluster_ER_Stress Endoplasmic Reticulum Stress Pathway cluster_Apoptosis Apoptosis Pathway cluster_MAPK MAPK Signaling Pathway Methapyrilene Methapyrilene ER_Stress ER Stress (Unfolded Protein Response) Methapyrilene->ER_Stress PERK PERK ER_Stress->PERK eIF2a eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP (Pro-apoptotic) ATF4->CHOP Apoptosis_ER Apoptosis CHOP->Apoptosis_ER Mitochondrial_Stress Mitochondrial Stress Cytochrome_c Cytochrome c release Mitochondrial_Stress->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis_Mito Apoptosis Caspase3->Apoptosis_Mito Cellular_Stress_MAPK Cellular Stress MAPKKK MAPKKK (e.g., ASK1) Cellular_Stress_MAPK->MAPKKK MAPKK MAPKK (MKK3/4/6/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammation_Apoptosis Inflammation & Apoptosis Transcription_Factors->Inflammation_Apoptosis

Caption: Key signaling pathways activated by Methapyrilene.

Experimental Protocols

The following protocols provide a framework for the immunohistochemical detection of protein alterations in liver tissue following Methapyrilene exposure. These are generalized protocols and may require optimization for specific antibodies and experimental conditions.

Experimental Workflow Overview

IHC_Workflow cluster_workflow Immunohistochemistry Workflow start Start: Methapyrilene-treated and Control Liver Tissue fixation Tissue Fixation (e.g., 10% Neutral Buffered Formalin) start->fixation embedding Paraffin Embedding fixation->embedding sectioning Sectioning (4-5 µm) embedding->sectioning deparaffinization Deparaffinization & Rehydration sectioning->deparaffinization retrieval Antigen Retrieval (Heat-Induced or Proteolytic) deparaffinization->retrieval blocking Blocking (Endogenous Peroxidase & Non-specific Binding) retrieval->blocking primary_ab Primary Antibody Incubation (e.g., anti-Caspase-3, anti-TOMM20) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (DAB Substrate) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration_mounting Dehydration & Mounting counterstain->dehydration_mounting analysis Microscopic Analysis dehydration_mounting->analysis

Caption: General workflow for immunohistochemical staining.

Protocol 1: Detection of Activated Caspase-3 in Rat Liver

This protocol is designed for the detection of cleaved (active) Caspase-3, a key marker of apoptosis.

Materials:

  • Formalin-fixed, paraffin-embedded rat liver sections (4-5 µm)

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval solution (e.g., Citrate (B86180) Buffer, pH 6.0)

  • 3% Hydrogen Peroxide

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-active Caspase-3

  • Secondary antibody: Goat anti-rabbit IgG-HRP

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Immerse in 100% ethanol (2 x 3 minutes).

    • Immerse in 95% ethanol (1 x 3 minutes).

    • Immerse in 70% ethanol (1 x 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in citrate buffer (pH 6.0) and heat to 95-100°C for 20 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse with PBS (3 x 5 minutes).

  • Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS (3 x 5 minutes).

    • Incubate with blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-active Caspase-3 antibody in blocking solution according to the manufacturer's instructions.

    • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse with PBS (3 x 5 minutes).

    • Incubate with HRP-conjugated goat anti-rabbit secondary antibody for 1 hour at room temperature.

  • Detection:

    • Rinse with PBS (3 x 5 minutes).

    • Prepare and apply DAB substrate according to the kit instructions. Incubate until the desired brown color develops (typically 1-10 minutes).

    • Rinse with deionized water.

  • Counterstaining:

    • Immerse slides in hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate through graded ethanols (70%, 95%, 100%).

    • Clear in xylene.

    • Coverslip with mounting medium.

Protocol 2: Detection of Mitochondrial Proteins (e.g., TOMM20) in Rat Liver

This protocol is for visualizing mitochondrial alterations by targeting an outer mitochondrial membrane protein, TOMM20.

Materials:

  • Same as Protocol 1, with the following exceptions:

  • Primary antibody: Rabbit anti-TOMM20

Procedure:

Follow the same steps as in Protocol 1 for Deparaffinization, Rehydration, Antigen Retrieval, and Blocking.

  • Primary Antibody Incubation:

    • Dilute the primary anti-TOMM20 antibody in blocking solution as recommended by the manufacturer.

    • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation, Detection, Counterstaining, Dehydration, and Mounting:

    • Follow steps 5 through 8 from Protocol 1.

Expected Results

  • Activated Caspase-3: Positive staining will appear as a brown precipitate within the cytoplasm and/or nucleus of apoptotic hepatocytes. The intensity and number of stained cells are expected to increase with Methapyrilene treatment.

  • TOMM20: A granular, cytoplasmic staining pattern is expected, outlining the mitochondria. Changes in staining intensity or distribution may indicate alterations in mitochondrial mass or morphology induced by Methapyrilene.

Troubleshooting

  • High Background: Inadequate blocking, insufficient washing, or excessive antibody concentration. Optimize blocking time and antibody dilutions.

  • No Staining: Inactive reagents, incorrect antibody dilution, or insufficient antigen retrieval. Verify reagent integrity and optimize antigen retrieval time and temperature.

  • Weak Staining: Low antibody concentration or insufficient incubation time. Increase antibody concentration or incubation period.

These protocols and data provide a foundation for investigating the protein-level consequences of Methapyrilene exposure. Careful optimization and appropriate controls are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Gene Expression Profiling of Methapyrilene-Treated Liver Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methapyrilene (B1676370) (MP), a formerly used antihistamine, was withdrawn from the market due to its potent hepatocarcinogenicity in rats. Understanding the molecular mechanisms underlying MP-induced liver toxicity is crucial for toxicology research and drug development. Gene expression profiling of liver tissue from MP-treated animals provides valuable insights into the transcriptomic alterations that drive the pathological changes. This document offers detailed application notes and protocols for conducting such studies, from experimental design to data analysis and interpretation.

Studies have shown that MP treatment in rats leads to significant changes in the expression of genes involved in key cellular processes. These include glutathione (B108866) metabolism, apoptosis, the MAPK signaling pathway, and cell cycle regulation.[1][2] Toxicogenomics approaches have demonstrated the ability to detect these changes at early stages, even before the manifestation of overt histopathological damage, highlighting the sensitivity of gene expression analysis in toxicity assessment.[1][2]

Data Presentation

Summary of Methapyrilene-Induced Gene Expression Changes in Rat Liver

The administration of Methapyrilene to rats induces a significant number of gene expression changes in the liver, with the number of altered genes correlating with the dose and duration of treatment.

Treatment GroupTime PointNumber of Differentially Expressed GenesReference
High-Dose (100 mg/kg/day)1 day1,736[3]
High-Dose (100 mg/kg/day)3 daysNot specified
High-Dose (100 mg/kg/day)7 days3,123[3]
Low-Dose1, 3, or 7 daysFewer than high-dose[4][5]

Note: The table summarizes the number of differentially expressed genes observed in rat liver following Methapyrilene treatment. High-dose treatment leads to a substantial and time-dependent increase in the number of affected genes.[3] In contrast, the kidney, a non-target organ for MP-induced toxicity, shows significantly fewer gene expression changes.[4]

Key Signaling Pathways Affected by Methapyrilene

Gene expression profiling studies have consistently identified several key signaling pathways that are perturbed by Methapyrilene treatment in the liver.[1][2]

  • Glutathione Metabolism: Alterations in genes related to glutathione metabolism suggest that oxidative stress is a key event in MP-induced hepatotoxicity.[1][6]

  • Apoptosis: The dysregulation of apoptosis-related genes indicates that programmed cell death is a significant consequence of MP exposure.[1]

  • MAPK Signaling Pathway: Changes in the expression of genes within the MAPK signaling pathway point to its involvement in the cellular stress response to MP.[1][2]

  • Regulation of Cell Cycle: The perturbation of cell cycle control genes is consistent with the known carcinogenic effects of Methapyrilene.[1][2]

  • Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): Analysis of gene expression patterns correlated with toxicity has highlighted the role of ER stress in MP-induced liver damage.[4]

Experimental Protocols

I. Animal Treatment and Tissue Collection

This protocol is based on studies investigating Methapyrilene-induced hepatotoxicity in rats.[1][4][5]

Materials:

  • Male Sprague-Dawley or F344 rats

  • Methapyrilene hydrochloride

  • Vehicle (e.g., corn oil or water)

  • Gavage needles

  • Surgical instruments for dissection

  • Cryovials

  • Liquid nitrogen

Procedure:

  • Acclimatize animals to laboratory conditions for at least one week prior to the experiment.

  • Divide animals into control and treatment groups.

  • Prepare Methapyrilene solutions in the chosen vehicle at the desired concentrations (e.g., 10 mg/kg and 100 mg/kg).[1][7]

  • Administer Methapyrilene or vehicle to the respective groups daily via oral gavage for the desired duration (e.g., 1, 3, 7, or 28 days).[1][4]

  • At the end of the treatment period, euthanize the animals using an approved method.

  • Perform a necropsy and collect liver tissue.

  • For gene expression analysis, immediately snap-freeze a portion of the liver tissue in liquid nitrogen and store it at -80°C until RNA isolation.

  • Fix another portion of the liver in 10% neutral buffered formalin for histopathological evaluation.

II. RNA Isolation from Liver Tissue

This protocol outlines the extraction of high-quality total RNA from frozen liver tissue using a common reagent-based method.[8][9][10]

Materials:

  • Frozen liver tissue (~30-50 mg)

  • TRIzol® reagent or similar RNA isolation reagent

  • Chloroform (B151607)

  • Isopropyl alcohol

  • 75% Ethanol (B145695) (prepared with nuclease-free water)

  • Nuclease-free water

  • Homogenizer (e.g., rotor-stator or bead mill)

  • Microcentrifuge tubes (nuclease-free)

  • Microcentrifuge

Procedure:

  • Add 1 mL of TRIzol® reagent to a 2 mL microcentrifuge tube containing the frozen liver tissue.

  • Homogenize the tissue on ice until no visible tissue clumps remain.

  • Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.

  • Add 0.2 mL of chloroform per 1 mL of TRIzol® reagent used.

  • Cap the tube securely and shake vigorously by hand for 15 seconds.

  • Incubate at room temperature for 2-3 minutes.

  • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.[8]

  • Carefully transfer the upper aqueous phase to a fresh microcentrifuge tube.

  • Precipitate the RNA by adding 0.5 mL of isopropyl alcohol. Mix by inverting the tube gently.

  • Incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

  • Discard the supernatant.

  • Wash the RNA pellet by adding 1 mL of 75% ethanol. Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Discard the ethanol wash. Briefly air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it will be difficult to dissolve.

  • Resuspend the RNA pellet in an appropriate volume of nuclease-free water (e.g., 20-50 µL).

  • Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.

  • Assess RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system.

III. Microarray Analysis

This protocol provides a general workflow for gene expression analysis using Affymetrix GeneChip® arrays, a platform used in several Methapyrilene toxicogenomics studies.[1][2]

Materials:

  • Total RNA of high quality (RIN > 7.0)

  • cDNA synthesis kit

  • Biotin (B1667282) labeling kit

  • Hybridization, wash, and stain reagents (specific to the array platform)

  • Affymetrix GeneChip® arrays

  • Hybridization oven

  • Fluidics station

  • Scanner

Procedure:

  • cDNA Synthesis: Starting with 1-5 µg of total RNA, synthesize first-strand and then second-strand cDNA using appropriate kits and following the manufacturer's instructions.

  • cRNA Synthesis and Labeling: Perform in vitro transcription (IVT) to generate biotin-labeled complementary RNA (cRNA) from the double-stranded cDNA.

  • Fragmentation: Fragment the labeled cRNA to a size range of 35-200 bases by incubation at 94°C in a fragmentation buffer.

  • Hybridization: Prepare a hybridization cocktail containing the fragmented, labeled cRNA. Hybridize the cocktail to the GeneChip® array in a hybridization oven for 16 hours at 45°C with rotation.

  • Washing and Staining: Following hybridization, wash the arrays using an automated fluidics station to remove non-specifically bound cRNA. Stain the arrays with a streptavidin-phycoerythrin conjugate, which binds to the biotin labels.

  • Scanning: Scan the arrays using a high-resolution scanner to detect the fluorescent signals.

  • Data Acquisition: The scanner software will quantify the fluorescence intensity for each probe on the array, generating a CEL file for each sample.

IV. RNA-Sequencing (RNA-Seq) Library Preparation

RNA-Seq is a powerful alternative to microarrays for transcriptomic profiling. This protocol outlines the key steps for preparing an mRNA-focused library for Illumina sequencing.[11][12]

Materials:

  • Total RNA of high quality (RIN > 7.0)

  • mRNA purification kit (e.g., with oligo(dT) magnetic beads)

  • RNA fragmentation buffer

  • cDNA synthesis reagents (random hexamers, reverse transcriptase)

  • End-repair, A-tailing, and adapter ligation reagents

  • PCR amplification reagents

  • Library quantification kit (e.g., qPCR-based)

  • Agilent Bioanalyzer for library size assessment

Procedure:

  • mRNA Purification: Isolate messenger RNA (mRNA) from 1-4 µg of total RNA using oligo(dT) magnetic beads. This step enriches for polyadenylated transcripts.

  • RNA Fragmentation: Fragment the purified mRNA into smaller pieces (typically 100-400 bp) using divalent cations under elevated temperature.

  • First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the fragmented mRNA using reverse transcriptase and random hexamers.

  • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA Polymerase I and RNase H.

  • End Repair and Adenylation: The ends of the double-stranded cDNA fragments are repaired to create blunt ends, and then a single 'A' nucleotide is added to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the ends of the adenylated cDNA fragments. These adapters contain sequences for binding to the flow cell and for sequencing primer hybridization.

  • PCR Amplification: Amplify the adapter-ligated library via PCR to generate a sufficient quantity of DNA for sequencing.

  • Library Quantification and Quality Control: Quantify the final library using a qPCR-based method and assess the size distribution of the library fragments using an Agilent Bioanalyzer.

  • The prepared library is now ready for sequencing on an Illumina platform.

V. Bioinformatic Analysis of Gene Expression Data

The analysis of the large datasets generated by microarray or RNA-Seq experiments is critical for extracting meaningful biological information.[13][14]

Workflow:

  • Data Quality Control: Assess the quality of the raw data (e.g., CEL files for microarrays, FASTQ files for RNA-Seq).

  • Data Preprocessing:

    • Microarray: Background correction, normalization (e.g., RMA), and summarization.

    • RNA-Seq: Adapter trimming, quality filtering of reads, and alignment to a reference genome.

  • Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated between the Methapyrilene-treated and control groups. Statistical methods such as t-tests or specialized packages like limma (for microarrays) or DESeq2/edgeR (for RNA-Seq) are used.

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify over-represented biological processes, molecular functions, cellular components, and signaling pathways.

  • Clustering and Visualization: Use techniques like hierarchical clustering and principal component analysis (PCA) to group samples and genes based on their expression patterns. Visualize the results using heatmaps and PCA plots.

Visualizations

Experimental Workflow for Gene Expression Profiling

G cluster_0 In Vivo Experiment cluster_1 Sample Preparation cluster_2 Gene Expression Analysis cluster_3 Data Analysis animal_treatment Animal Treatment (Methapyrilene Dosing) tissue_collection Liver Tissue Collection animal_treatment->tissue_collection rna_isolation Total RNA Isolation tissue_collection->rna_isolation rna_qc RNA Quality Control (Purity & Integrity) rna_isolation->rna_qc microarray Microarray Analysis rna_qc->microarray Option 1 rnaseq RNA-Sequencing rna_qc->rnaseq Option 2 data_qc Raw Data QC microarray->data_qc rnaseq->data_qc preprocessing Data Preprocessing data_qc->preprocessing diff_exp Differential Expression Analysis preprocessing->diff_exp func_enrich Functional Enrichment Analysis diff_exp->func_enrich interpretation interpretation func_enrich->interpretation Biological Interpretation

Caption: Overview of the experimental workflow for gene expression profiling.

Methapyrilene-Induced Hepatotoxicity Signaling Pathways

G cluster_0 Cellular Stress & Damage cluster_1 Signaling Pathways cluster_2 Cellular Outcomes methapyrilene Methapyrilene oxidative_stress Oxidative Stress methapyrilene->oxidative_stress er_stress ER Stress methapyrilene->er_stress dna_damage DNA Damage methapyrilene->dna_damage glutathione Glutathione Metabolism oxidative_stress->glutathione apoptosis Apoptosis oxidative_stress->apoptosis mapk MAPK Signaling er_stress->mapk cell_cycle Cell Cycle Regulation dna_damage->cell_cycle cell_death Hepatocyte Death glutathione->cell_death mapk->apoptosis apoptosis->cell_death proliferation Cell Proliferation cell_cycle->proliferation carcinogenesis Hepatocarcinogenesis proliferation->carcinogenesis

Caption: Key signaling pathways implicated in Methapyrilene-induced hepatotoxicity.

References

Application Notes and Protocols for Utilizing Methapyrilene as a Positive Control for Hepatotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methapyrilene (B1676370) (MP), an antihistamine previously used in over-the-counter sleep aids, was withdrawn from the market after being identified as a potent hepatocarcinogen in rats.[1][2] Extensive research has since characterized its hepatotoxic effects, establishing it as a reliable positive control in both in vitro and in vivo models of drug-induced liver injury (DILI). MP induces a consistent and dose-dependent hepatotoxicity, primarily characterized by periportal necrosis in rats.[3][4] Its mechanism of toxicity involves metabolic activation by cytochrome P450 enzymes, leading to oxidative stress, mitochondrial dysfunction, and subsequent cell death.[3] These well-defined toxicological properties make Methapyrilene an invaluable tool for validating new models of hepatotoxicity and for investigating the mechanisms of liver injury.

Mechanism of Methapyrilene-Induced Hepatotoxicity

Methapyrilene is not directly toxic but requires metabolic activation by cytochrome P450 (CYP) enzymes in the liver to exert its hepatotoxic effects.[3] In rats, the CYP2C11 isoform is predominantly responsible for this bioactivation.[3] The metabolism of MP leads to the formation of reactive metabolites that induce cellular damage through multiple pathways:

  • Oxidative Stress: Treatment with a toxic concentration of MP causes oxidative stress, as indicated by an increase in NADP+ levels and a reduction in glutathione (B108866) (GSH) levels within hepatocytes.[3]

  • Mitochondrial Dysfunction: A key feature of MP hepatotoxicity is the early loss of mitochondrial function, characterized by mitochondrial swelling and a significant decrease in cellular ATP levels.[3] This mitochondrial dysfunction is linked to the opening of the mitochondrial permeability transition pore.[3]

  • Disruption of Calcium Homeostasis: MP-induced cell death is associated with a loss of mitochondrial calcium homeostasis.[3]

The hepatotoxicity of Methapyrilene is species-specific, with rats being particularly susceptible, while mice, guinea pigs, hamsters, and humans have not shown similar carcinogenic effects.[1]

Data Presentation: Quantitative Effects of Methapyrilene

The following tables summarize the quantitative data on the hepatotoxic effects of Methapyrilene from various studies.

Table 1: In Vivo Hepatotoxic Effects of Methapyrilene in Male F344/N Rats

ParameterDoseDurationObservationReference
Serum Enzymes
Sorbitol Dehydrogenase (SDH)225 mg/kg (gavage)4 days9-fold increase over controls[2]
Serum Glutamic Oxaloacetic Transaminase (SGOT/AST)225 mg/kg (gavage)4 days17-fold increase over controls[2]
Serum Glutamic Pyruvate Transaminase (SGPT/ALT)225 mg/kg (gavage)4 days28-fold increase over controls[2]
Serum Bilirubin 225 mg/kg (gavage)4 days10-fold increase over controls[2]
Histopathology
Hepatocyte Necrosis1000 ppm in feed15 days - 14 weeksObserved in all animals[4]
Bile Duct Hyperplasia250 and 1000 ppm in feed15 daysObserved and sustained[4]
100 ppm in feed14 weeksObserved[4]
Cell Proliferation
S-phase Synthesis (%S)Not specifiedNot specified6.3% in male F344 rats (vs. <0.3% in controls)[2]

Table 2: In Vitro Cytotoxic Effects of Methapyrilene on Primary Rat Hepatocytes

ParameterConcentrationIncubation TimeObservationReference
Cell Viability Dose-dependent4 - 8 hoursTime and dose-dependent loss of cell viability (enzyme leakage)[3]
Cellular ATP Toxic concentration2 hoursSignificant loss of cellular ATP[3]
Glutathione (GSH) Toxic concentration2 hoursReduction in glutathione levels[3]
Cytotoxicity 100 µM and higherNot specifiedClearly cytotoxic as judged by morphology and precursor incorporation[5]

Experimental Protocols

Protocol 1: In Vivo Hepatotoxicity Study in Rats

Objective: To induce hepatotoxicity in rats using Methapyrilene as a positive control.

Materials:

  • Male Fischer-344 or Sprague-Dawley rats (8-10 weeks old)

  • Methapyrilene hydrochloride (MP-HCl)

  • Vehicle (e.g., corn oil or 0.5% methylcellulose)

  • Gavage needles

  • Blood collection tubes (for serum separation)

  • Formalin (10% neutral buffered) for tissue fixation

  • Equipment for clinical chemistry analysis

  • Microtome and histology supplies

Procedure:

  • Animal Acclimatization: Acclimate animals for at least one week prior to the study with free access to food and water.

  • Dosing:

    • Prepare a suspension of MP-HCl in the chosen vehicle.

    • Administer Methapyrilene or vehicle control to rats via oral gavage. A typical dose to induce acute hepatotoxicity is a single dose of 225 mg/kg.[4] For sub-chronic studies, MP can be administered in the feed at concentrations of 100, 250, or 1000 ppm.[4]

  • Monitoring: Monitor animals for clinical signs of toxicity daily.

  • Sample Collection:

    • At predetermined time points (e.g., 24, 48, 72 hours, or at the end of a multi-week study), euthanize the animals.

    • Collect blood via cardiac puncture for serum biochemistry analysis.

    • Collect the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histopathological examination. Snap-freeze another portion in liquid nitrogen for molecular or biochemical analyses.

  • Analysis:

    • Serum Biochemistry: Analyze serum for markers of liver injury including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Sorbitol Dehydrogenase (SDH), and total bilirubin.[2]

    • Histopathology: Process the formalin-fixed liver tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine for signs of necrosis, inflammation, bile duct hyperplasia, and other pathological changes.[2][4]

Protocol 2: In Vitro Hepatotoxicity Assay using Primary Rat Hepatocytes

Objective: To assess the cytotoxic effects of Methapyrilene on primary rat hepatocytes.

Materials:

  • Primary rat hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • This compound (MP-HCl)

  • Vehicle (e.g., DMSO or culture medium)

  • Multi-well culture plates (e.g., 24- or 96-well)

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • ATP assay kit

  • Reagents for glutathione (GSH) measurement

Procedure:

  • Cell Seeding: Seed primary rat hepatocytes in collagen-coated multi-well plates and allow them to attach for a few hours.

  • Treatment:

    • Prepare stock solutions of MP-HCl in a suitable vehicle.

    • Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10 µM to 1 mM).

    • Replace the medium in the wells with the medium containing different concentrations of Methapyrilene or vehicle control.

  • Incubation: Incubate the cells for a defined period (e.g., 2, 4, 8, or 24 hours).

  • Endpoint Analysis:

    • Cytotoxicity (LDH release): At the end of the incubation, collect the culture supernatant to measure LDH release according to the manufacturer's instructions. This indicates loss of membrane integrity.

    • Cell Viability (ATP content): Lyse the remaining cells and measure the intracellular ATP content using a commercially available kit. A decrease in ATP levels is an indicator of mitochondrial dysfunction.[3]

    • Oxidative Stress (GSH levels): Lyse the cells and measure the intracellular GSH levels using a colorimetric or fluorescent assay. A decrease in GSH suggests oxidative stress.[3]

Visualizations

Methapyrilene_Hepatotoxicity_Pathway cluster_Metabolism Metabolic Activation cluster_Cellular_Damage Cellular Damage Pathways Methapyrilene Methapyrilene CYP2C11 CYP2C11 (in rats) Methapyrilene->CYP2C11 Metabolism Reactive_Metabolites Reactive Metabolites CYP2C11->Reactive_Metabolites Oxidative_Stress Oxidative Stress (GSH depletion) Reactive_Metabolites->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction (ATP depletion) Reactive_Metabolites->Mitochondrial_Dysfunction Cell_Death Hepatocyte Necrosis (Periportal) Oxidative_Stress->Cell_Death Ca_Homeostasis Loss of Ca2+ Homeostasis Mitochondrial_Dysfunction->Ca_Homeostasis Mitochondrial_Dysfunction->Cell_Death Ca_Homeostasis->Cell_Death

Caption: Signaling pathway of Methapyrilene-induced hepatotoxicity.

Experimental_Workflow_In_Vivo start Start: Animal Acclimatization dosing Dosing: Methapyrilene or Vehicle (Oral Gavage) start->dosing monitoring Clinical Monitoring dosing->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia blood Blood Collection euthanasia->blood liver Liver Collection euthanasia->liver serum_analysis Serum Biochemistry (ALT, AST, Bilirubin) blood->serum_analysis histopathology Histopathology (H&E) liver->histopathology end End: Data Analysis serum_analysis->end histopathology->end

Caption: Experimental workflow for in vivo hepatotoxicity studies.

Experimental_Workflow_In_Vitro start Start: Hepatocyte Seeding treatment Treatment: Methapyrilene or Vehicle start->treatment incubation Incubation treatment->incubation endpoint Endpoint Analysis incubation->endpoint ldh LDH Assay (Cytotoxicity) endpoint->ldh atp ATP Assay (Viability) endpoint->atp gsh GSH Assay (Oxidative Stress) endpoint->gsh end End: Data Analysis ldh->end atp->end gsh->end

Caption: Experimental workflow for in vitro hepatotoxicity assays.

References

Troubleshooting & Optimization

Methapyrilene Hydrochloride solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methapyrilene Hydrochloride

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure accurate and reproducible results in solubility experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

The aqueous solubility of this compound can vary based on the specific buffer system, pH, and temperature. The table below summarizes available data.

Table 1: Aqueous Solubility of this compound

Solvent/BufferpHTemperatureSolubility
Phosphate-Buffered Saline (PBS)7.2Not Specified~1 mg/mL[1][2]
Aqueous Buffer7.4Not Specified>44.7 µg/mL[3]
WaterNot Specified30 °C (86 °F)601 mg/L (0.6 mg/mL)[4]
WaterNot Specified20.5 °C (68.9 °F)≥100 mg/mL[3]
Predicted Water SolubilityNot SpecifiedNot Specified0.287 mg/mL[4][5]

Note: Discrepancies in reported values can arise from different experimental methods (e.g., kinetic vs. thermodynamic) and conditions. The high value of ≥100 mg/mL should be treated with caution as it differs significantly from other measurements.

Q2: How does pH affect the solubility of this compound?

Methapyrilene is a weak base with a reported pKa of approximately 8.85.[4] This means its solubility is highly dependent on pH.

  • Below its pKa (acidic conditions, pH < 8.8): The molecule is predominantly in its protonated, ionized form. This increased polarity leads to significantly higher solubility in aqueous solutions.

  • Above its pKa (alkaline conditions, pH > 8.8): The molecule exists primarily as the un-ionized free base, which is less polar and therefore exhibits lower aqueous solubility.

Therefore, you should expect higher solubility in acidic buffers (e.g., pH 1-5) and lower solubility in neutral to alkaline buffers (e.g., pH 7-10).

Q3: What is the recommended method for determining the aqueous solubility of a compound?

The choice of method depends on the stage of research.

  • Thermodynamic (Equilibrium) Solubility: The shake-flask method is considered the "gold standard" for its accuracy.[6][7][8] It measures the solubility of a compound once it has reached equilibrium in a saturated solution, providing a true solubility value. This method is crucial for lead optimization and formulation development.[6][9]

  • Kinetic Solubility: This method is a higher-throughput assay often used in early drug discovery.[6][9] It typically involves diluting a concentrated stock solution (often in DMSO) into an aqueous buffer and measuring the point at which precipitation occurs, usually via turbidimetry.[9] This provides an estimate of "apparent" solubility.

Q4: How should I prepare a stock solution of this compound?

This compound is soluble in organic solvents such as DMSO (~10 mg/mL), ethanol (B145695) (~1 mg/mL), and dimethylformamide (~15 mg/mL).[1][2] For biological experiments, a concentrated stock solution should be prepared in an appropriate organic solvent, which can then be diluted into your aqueous experimental buffer.[1] Ensure the final concentration of the organic solvent is minimal (e.g., <0.5%) to avoid affecting the experiment.[10] Alternatively, organic solvent-free solutions can be made by dissolving the crystalline solid directly into aqueous buffers.[1]

Q5: How long are aqueous solutions of this compound stable?

It is recommended not to store aqueous solutions of this compound for more than one day to ensure stability and avoid potential degradation.[1] Solutions in DMSO, ethanol, or acetone (B3395972) are reported to be stable for up to 24 hours under normal laboratory conditions.[2][3]

Troubleshooting Guide

Q: My compound precipitated immediately after I diluted my DMSO stock into the aqueous buffer. What should I do?

This is a common issue when determining kinetic solubility. Several factors could be the cause.

  • Cause A: Final concentration is too high. The final concentration of this compound in the aqueous buffer may be above its solubility limit.

    • Solution: Decrease the final working concentration.[10]

  • Cause B: Improper mixing technique. Adding the aqueous buffer directly to the small volume of stock solution can create localized areas of high concentration, leading to precipitation.

    • Solution: Add the stock solution dropwise to the vortexing or rapidly stirring aqueous buffer to ensure immediate and thorough mixing.[10]

  • Cause C: High final DMSO concentration. A high percentage of organic co-solvent can affect the stability of buffer components and the solubility of the compound.

    • Solution: Ensure the final concentration of DMSO is kept to a minimum, typically below 0.5% (v/v) for most assays.[10]

Q: My final prepared solution is cloudy or contains visible particulates. Why?

  • Cause: The DMSO used to prepare the stock solution may be old or of low purity. DMSO is hygroscopic (absorbs moisture from the air), and water in the DMSO can reduce the solubility of hydrophobic compounds.

    • Solution: Always use fresh, anhydrous, high-purity DMSO to prepare stock solutions.[10]

Q: My measured solubility is much lower than expected or results are inconsistent. What are the possible reasons?

Several factors can lead to erroneously low or variable results. The diagram below outlines a workflow for troubleshooting this issue.

G cluster_0 Troubleshooting Low Solubility Results Start Low / Inconsistent Solubility Results Check_Equilibrium Was equilibrium reached? (Sufficient incubation time) Start->Check_Equilibrium Verify Process Check_Excess Was excess solid present at the end of the experiment? Start->Check_Excess Check_pH Did the buffer pH shift during the experiment? Start->Check_pH Check_Adsorption Could the compound be adsorbing to labware? Start->Check_Adsorption Verify Sample Integrity Check_Degradation Is the compound stable in the buffer? Start->Check_Degradation Solution_Time Increase incubation time; sample at multiple time points to confirm plateau. Check_Equilibrium->Solution_Time If No Solution_Amount Increase starting amount of solid compound. Check_Excess->Solution_Amount If No Solution_pH Verify final pH. Use a buffer with higher buffering capacity. Check_pH->Solution_pH If Yes Solution_Adsorption Use low-adhesion plasticware or silanized glassware. Check_Adsorption->Solution_Adsorption If Yes Solution_Degradation Analyze sample for degradants; reduce experiment time/temperature. Check_Degradation->Solution_Degradation If Unsure

Caption: Troubleshooting workflow for low or inconsistent solubility results.

Q: The pH of my buffer changed after adding this compound. Is this normal?

Yes, this can happen. If the compound has a high concentration relative to the buffer's capacity, it can shift the pH of the solution.

  • Solution: Always verify the pH of the final saturated solution at the end of the experiment. If a significant pH shift is observed, consider preparing a buffer with a higher buffering capacity to maintain the desired pH throughout the experiment.[7]

Experimental Protocols

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol is adapted from best practices for determining equilibrium solubility.[7]

1. Preparation:

  • Prepare the desired aqueous buffer (e.g., phosphate (B84403) buffer) at the target pH. Verify the pH with a calibrated meter at the experimental temperature (e.g., 37 °C).[7]

  • Weigh a sufficient amount of this compound crystalline solid into a suitable container (e.g., glass vial). The amount should be in excess of its expected solubility to ensure a saturated solution with undissolved solid remaining at the end.[7]

2. Equilibration:

  • Add a precise volume of the prepared buffer to the vial containing the compound.

  • Seal the vial and place it in a mechanical shaker or agitator capable of maintaining a constant temperature (e.g., 37 ± 1 °C).[7]

  • Agitate the suspension for a predetermined period (e.g., 24 to 48 hours). The agitation speed should be sufficient to keep the particles suspended without creating a vortex.[7] To confirm equilibrium, it is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound reaches a plateau.[7]

3. Sample Collection and Processing:

  • After the equilibration period, stop the agitation and allow the undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant.

  • Immediately filter the sample using a suitable syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particles. This step is critical to prevent artificially high concentration readings.

4. Analysis:

  • Accurately dilute the clear filtrate with an appropriate solvent.

  • Quantify the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculate the original solubility in the buffer, accounting for the dilution factor.

5. Verification:

  • After sample collection, measure and record the pH of the remaining suspension to check for any significant shifts during the experiment.[7]

  • Visually confirm that excess solid material remains in the vial to validate that the solution was indeed saturated.

References

Stability of Methapyrilene Hydrochloride in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and troubleshooting of Methapyrilene (B1676370) Hydrochloride stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues that may be encountered during the preparation and use of Methapyrilene Hydrochloride stock solutions.

Question Answer and Troubleshooting Steps
1. What is the recommended solvent for preparing this compound stock solutions? This compound is soluble in several organic solvents and water. For long-term storage, Dimethyl Sulfoxide (DMSO) is a common choice. It is also soluble in ethanol (B145695) and dimethylformamide[1]. For immediate use in aqueous buffers for biological experiments, it can be dissolved directly in solutions like PBS (pH 7.2), though storage of aqueous solutions is not recommended for more than a day[1].
2. What are the recommended storage conditions for solid this compound and its stock solutions? Solid: For long-term stability (≥4 years), the solid compound should be stored at -20°C[1]. Stock Solutions: In a suitable solvent such as DMSO, stock solutions are stable for up to 6 months at -80°C and for up to 1 month at -20°C when stored in tightly sealed containers away from moisture[2]. Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day[1].
3. My this compound solution has changed color. Is it still usable? A color change may indicate degradation. This compound is known to be light-sensitive[3]. Exposure to light or elevated temperatures can cause degradation. It is recommended to prepare fresh stock solution if you observe a color change. To prevent this, always store solutions in light-protected containers (e.g., amber vials) and at the recommended low temperatures.
4. I observed precipitation in my stock solution after storing it at a low temperature. What should I do? Precipitation upon cooling can occur if the concentration of the solution is close to its solubility limit at that temperature. Before use, allow the vial to warm to room temperature and ensure the precipitate has completely redissolved by vortexing or sonication. If the precipitate does not redissolve, it may indicate degradation or insolubility issues, and a fresh solution should be prepared.
5. How can I check the stability of my stock solution over time? The stability of your stock solution can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its potential degradation products. Periodically analyzing an aliquot of your stock solution and comparing the peak area of the parent compound to that of a freshly prepared standard will allow you to quantify its concentration and detect any degradation.
6. What are the known incompatibilities of this compound? This compound is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents[4]. Avoid mixing stock solutions with these substances, as they can induce degradation.

Stability of this compound in Stock Solutions

SolventStorage TemperatureRecommended Storage DurationNotes
DMSO-20°CUp to 1 month[2]Store in tightly sealed, light-protected containers.
-80°CUp to 6 months[2]Preferred for long-term storage.
Ethanol-20°CShort-termLess stable than DMSO for long-term storage.
Water/Aqueous Buffers4°CNot recommended (> 1 day)[1]Prepare fresh for each experiment.

Note: The stability of solutions can be affected by factors such as the purity of the solvent, exposure to light, and frequency of freeze-thaw cycles. It is always best practice to aliquot stock solutions into smaller volumes to avoid repeated freeze-thawing.

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile, light-protected microcentrifuge tubes or vials

    • Calibrated balance and appropriate personal protective equipment (PPE)

  • Procedure:

    • Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile container. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 297.85 g/mol ), weigh out 2.9785 mg.

    • Add the appropriate volume of anhydrous DMSO to the powder.

    • Vortex or sonicate the solution until the solid is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in light-protected vials.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol for Assessing Stock Solution Stability using HPLC

This protocol provides a general framework for a stability-indicating HPLC method. Method parameters may need to be optimized for your specific equipment and requirements.

  • Instrumentation and Reagents:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized.

    • Freshly prepared this compound standard solution of known concentration.

    • Aged stock solution to be tested.

  • Procedure:

    • Prepare the mobile phase and equilibrate the HPLC system until a stable baseline is achieved.

    • Set the UV detector to a wavelength where this compound has strong absorbance (e.g., around 241 nm[1]).

    • Inject a known concentration of the freshly prepared standard solution to determine its retention time and peak area.

    • Inject the aged stock solution (appropriately diluted in the mobile phase).

    • Analyze the chromatogram of the aged solution for:

      • A decrease in the peak area of the this compound peak compared to the standard.

      • The appearance of new peaks, which may indicate degradation products.

    • The percentage of remaining this compound can be calculated by comparing the peak area in the aged sample to the peak area of the standard.

Visualizations

Stability_Assessment_Workflow Workflow for this compound Stock Solution Management prep Prepare Stock Solution (e.g., in DMSO) store Aliquot and Store (-20°C or -80°C, protect from light) prep->store use Use in Experiment store->use Before Use stability_check Perform Stability Check (HPLC) store->stability_check Periodic Check troubleshoot Troubleshooting use->troubleshoot precipitate Precipitation Observed? troubleshoot->precipitate color_change Color Change Observed? troubleshoot->color_change precipitate->use No warm_dissolve Warm to RT and Vortex/Sonicate precipitate->warm_dissolve Yes color_change->use No discard_fresh Discard and Prepare Fresh Solution color_change->discard_fresh Yes redissolves Redissolves? warm_dissolve->redissolves redissolves->use Yes redissolves->discard_fresh No stability_check->store

Caption: Workflow for managing this compound stock solutions.

References

Technical Support Center: Ensuring the Stability of Methapyrilene Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methapyrilene Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support the stable handling of this compound.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: this compound is primarily susceptible to degradation from exposure to light and oxidizing agents. It is known to be light-sensitive and should be protected from light to prevent photodegradation. Additionally, its chemical structure, containing a tertiary amine and a thiophene (B33073) ring, makes it prone to oxidation. While generally stable in solution for short periods, prolonged exposure to certain conditions can lead to the formation of degradation products.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a well-closed, light-resistant container at ambient or refrigerated temperatures. For long-term storage, refrigeration is recommended. Solutions of this compound in water, dimethyl sulfoxide (B87167) (DMSO), 95% ethanol, or acetone (B3395972) are reported to be stable for up to 24 hours under normal laboratory conditions when protected from light.[1]

Q3: What are the known degradation products of this compound?

A3: Studies on the metabolism of Methapyrilene, which can often predict chemical degradation pathways, have identified key degradation products. The primary degradation pathways are N-oxidation and N-demethylation. The major identified degradation products are:

  • Methapyrilene N-oxide: Formed by the oxidation of the dimethylamino group.

  • Mono-N-desmethyl methapyrilene: Resulting from the removal of one of the methyl groups from the dimethylamino moiety.

Under forced degradation conditions, other related substances may be formed.

Q4: How can I monitor the stability of my this compound sample?

A4: The most effective way to monitor the stability of this compound is by using a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose. A validated stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for their detection and quantification.

II. Troubleshooting Guide

Issue Observed Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram Sample degradation due to improper storage or handling.1. Verify that the sample was stored in a light-resistant container and at the recommended temperature.2. Prepare fresh solutions for analysis, minimizing exposure to light.3. If the issue persists, consider performing a forced degradation study to identify potential degradation products and confirm their retention times.
Decrease in the peak area of this compound over time Ongoing degradation of the compound.1. Review storage conditions immediately. Ensure the sample is protected from light and stored at the correct temperature.2. For solutions, use them within 24 hours of preparation or validate their stability for longer-term use.3. Consider the compatibility of the solvent and container with this compound.
Discoloration of the solid sample or solution Significant degradation has likely occurred, possibly due to prolonged exposure to light or heat.1. Do not use the discolored sample for experiments.2. Obtain a fresh batch of this compound.3. Review and improve storage and handling procedures to prevent future occurrences.

III. Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to investigate the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). After each time point, cool the solution, neutralize with 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep the mixture at room temperature for a specified period (e.g., 2, 4, 8, 12, 24 hours). After each time point, neutralize with 0.1 N HCl and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 12, 24 hours). Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Also, heat the stock solution under reflux at 60°C. After the stress period, dissolve the solid in the mobile phase or dilute the solution to a suitable concentration for HPLC analysis.

  • Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (e.g., 254 nm) and fluorescent light for a specified duration or until a certain level of degradation is observed. Analyze the samples by HPLC.

3. Sample Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method validation according to ICH guidelines is essential.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for best separation.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (to be determined by UV scan of the parent drug and degradation products)
Injection Volume 20 µL
Column Temperature Ambient or controlled at a specific temperature (e.g., 25°C)

Method Development Notes:

  • The mobile phase composition should be adjusted to achieve good resolution between the peak for this compound and the peaks of its degradation products.

  • A gradient elution may be necessary if the degradation products have significantly different polarities.

  • Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the main peak is free from any co-eluting impurities.

IV. Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study to illustrate the kind of information that should be generated.

Stress Condition Duration (hours) This compound Remaining (%) Major Degradation Product 1 (%) Major Degradation Product 2 (%)
0.1 N HCl, 60°C2485.210.5 (N-oxide)3.1 (N-desmethyl)
0.1 N NaOH, RT2492.75.8 (N-oxide)1.2 (N-desmethyl)
3% H₂O₂, RT2478.415.3 (N-oxide)4.9 (N-desmethyl)
Heat (60°C, solid)7298.1Not DetectedNot Detected
UV Light (254 nm)1265.920.1 (Photoproduct A)11.5 (Photoproduct B)

V. Visualizations

The following diagrams illustrate key concepts related to the degradation of this compound.

Degradation_Pathway Methapyrilene This compound N_Oxide Methapyrilene N-oxide Methapyrilene->N_Oxide Oxidation (e.g., H₂O₂) N_Desmethyl mono-N-desmethyl methapyrilene Methapyrilene->N_Desmethyl N-Dealkylation Other_Degradants Other Degradation Products Methapyrilene->Other_Degradants Photodegradation (Light) Hydrolysis (Acid/Base) Thermal Stress

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC Identification Degradation Product Identification (LC-MS, NMR) HPLC->Identification Quantification Quantification and Kinetics Analysis HPLC->Quantification Methapyrilene This compound (Bulk Drug / Solution) Methapyrilene->Acid Methapyrilene->Base Methapyrilene->Oxidation Methapyrilene->Thermal Methapyrilene->Photo

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Optimizing Methapyrilene Hydrochloride Dosage for Hepatotoxicity Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using methapyrilene (B1676370) hydrochloride to induce hepatotoxicity in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is methapyrilene hydrochloride and why is it used to induce hepatotoxicity?

A1: this compound is a histamine (B1213489) H1-receptor antagonist that was formerly used in over-the-counter allergy and cold medications.[1] It was voluntarily withdrawn from the market in 1979 after studies in rats demonstrated it to be a potent hepatocarcinogen.[2] Due to its ability to reliably induce liver injury, particularly periportal necrosis in rats, it is now used in research as a model compound to study mechanisms of drug-induced liver injury (DILI).[3][4]

Q2: What is the primary mechanism of methapyrilene-induced hepatotoxicity?

A2: The hepatotoxicity of methapyrilene is primarily initiated by its metabolic activation by cytochrome P450 (CYP) enzymes in the liver, particularly the CYP2C11 isoform in rats.[3][4][5] This bioactivation leads to the formation of reactive metabolites that cause oxidative stress, mitochondrial dysfunction, and ultimately, cell death.[3][4] Key events include a decrease in cellular ATP, an increase in NADP+ levels, and thiol oxidation.[3] The process can also involve the opening of the mitochondrial permeability transition pore, leading to a loss of mitochondrial calcium homeostasis.[3][4]

Q3: Are there species-specific differences in methapyrilene-induced hepatotoxicity?

A3: Yes, there are significant species-specific differences in the response to methapyrilene. Rats, particularly F344 rats, are highly susceptible to both the acute hepatotoxicity and the long-term carcinogenic effects of methapyrilene.[1][6] In contrast, species like guinea pigs and Syrian golden hamsters have not shown an increased incidence of liver tumors in response to the compound.[1] These differences are thought to be related to variations in the metabolism of methapyrilene by liver microsomes among different species.[1]

Q4: What are the typical histopathological changes observed in the liver following methapyrilene administration in rats?

A4: In rats, acute administration of methapyrilene typically leads to periportal and focal necrosis.[1] Other observed changes include an increased number of mitotic figures, bile duct hyperplasia, and hepatocyte hypertrophy.[1] Chronic administration can lead to the development of hepatocellular adenomas and carcinomas.[7][8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High mortality rate in experimental animals. - Dosage too high: The administered dose may be exceeding the maximum tolerated dose for the specific strain or sex of the animal.- Review dosage: Consult dose-response studies and consider reducing the dosage. A single gavage dose of 225 mg/kg body weight in corn oil has been shown to cause severe hepatotoxicity in male F344/N rats.[1] Doses up to 300 mg/kg/day for three days have also been used.[2] - Route of administration: Gavage administration can lead to acute toxicity. Consider administration in feed for more chronic studies.
Inconsistent or no signs of hepatotoxicity. - Dosage too low: The dose may be insufficient to induce detectable liver injury. - Incorrect animal model: The chosen species or strain may be less sensitive to methapyrilene. - Issues with compound stability or vehicle: The this compound solution may have degraded, or the vehicle may not be appropriate.- Increase dosage: Gradually increase the dose based on literature recommendations. Doses of 10-30 mg/kg have been used to study more subtle effects.[9] - Confirm animal model sensitivity: F344 rats are a well-established sensitive model.[1][6] - Check compound and vehicle: this compound is a white crystalline powder soluble in water.[1] Ensure proper storage and preparation of the dosing solution.
Variability in results between experiments. - Differences in animal characteristics: Age, sex, and weight of the animals can influence metabolic rates and sensitivity to the compound. - Inconsistent experimental procedures: Variations in fasting times, dosing times, or sample collection can introduce variability.- Standardize animal cohorts: Use animals of the same age, sex, and from the same supplier. - Maintain consistent protocols: Ensure all experimental procedures are standardized and well-documented.
Unexpected histopathological findings. - Contamination of feed or water. - Underlying health issues in the animal colony. - Ensure quality of animal husbandry: Use certified feed and purified water. - Health monitoring: Regularly monitor the health status of the animal colony.

Quantitative Data Summary

Table 1: In Vivo Dosage Regimens for this compound in Rats

Animal Strain Dosage Route of Administration Duration Observed Effects Reference
Male F344/N225 mg/kgGavage (in corn oil)Single doseSevere hepatotoxicity, periportal and focal necrosis, increased liver enzymes.[1]
Male F344Up to 300 mg/kg/dayOral gavage3 daysPeriportal lesions, inflammation, hepatocellular necrosis, increased serum enzymes.[2]
Female SD10 and 30 mg/kgOral gavage28 daysHepatotoxicity at 30 mg/kg, including hepatocyte hypertrophy and single-cell necrosis.[9][10]
Male F344/NCr1,000 ppmIn feedUp to 89 weeksHepatocellular adenomas and carcinomas.[7][8]
Male F344/N250 and 1,000 ppmIn feed14 weeksBile duct hyperplasia, hepatocyte necrosis, hepatocyte mitosis, and hepatocyte hypertrophy.[1]

Table 2: Species Comparison of this compound Carcinogenicity

Species Dosage Route of Administration Duration Outcome Reference
Sprague-Dawley Rat1,000 ppm in drinking water (with sodium nitrite)Oral90 weeksSignificant number of liver neoplasms.[1]
Guinea Pig200 mg/kgGavageTwice weekly for 78 weeksNo increased incidence of hepatic neoplasms.[1]
Syrian Golden Hamster15 mg/kgGavageTwice weekly for 58 weeksNo increased incidence of hepatic neoplasms.[1]

Experimental Protocols

Protocol 1: Induction of Acute Hepatotoxicity in Rats (Gavage)

  • Animal Model: Male F344/N rats, 8-10 weeks old.

  • Acclimatization: Acclimate animals for at least one week prior to the experiment with free access to standard chow and water.

  • Compound Preparation: Prepare a suspension of this compound in corn oil at the desired concentration (e.g., for a 225 mg/kg dose).

  • Dosing: Administer a single dose of the this compound suspension via oral gavage. A vehicle control group receiving only corn oil should be included.

  • Monitoring: Monitor animals for clinical signs of toxicity.

  • Sample Collection: At a predetermined time point (e.g., 4 days post-dose), euthanize the animals.[1]

  • Blood Collection: Collect blood via cardiac puncture for serum chemistry analysis (e.g., ALT, AST, bilirubin).

  • Tissue Collection: Perfuse the liver with saline and collect sections for histopathological analysis (e.g., H&E staining).

Protocol 2: In Vitro Hepatotoxicity Assay using Primary Rat Hepatocytes

  • Hepatocyte Isolation: Isolate primary hepatocytes from male Wistar rats using a two-step collagenase perfusion method.

  • Cell Culture: Plate the isolated hepatocytes in appropriate culture plates and allow them to attach.

  • Compound Treatment: Treat the hepatocytes with varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic to the cells). Include a vehicle control group.

  • Incubation: Incubate the cells for a specified period (e.g., 4-8 hours).[3]

  • Assessment of Cytotoxicity:

    • LDH Release Assay: Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium as an indicator of cell membrane damage.

    • MTT Assay: Assess cell viability by measuring the metabolic conversion of MTT to formazan.

    • ATP Measurement: Determine intracellular ATP levels to assess mitochondrial function.

  • Mechanistic Studies (Optional):

    • Reactive Oxygen Species (ROS) detection: Use fluorescent probes to measure intracellular ROS production.

    • Mitochondrial Membrane Potential: Employ fluorescent dyes to assess changes in mitochondrial membrane potential.

Visualizations

Methapyrilene_Hepatotoxicity_Pathway cluster_cell Hepatocyte cluster_mito Mitochondrion MP Methapyrilene Hydrochloride CYP450 Cytochrome P450 (e.g., CYP2C11 in rats) MP->CYP450 Metabolism RM Reactive Metabolites CYP450->RM Mito_Dysfunction Mitochondrial Dysfunction RM->Mito_Dysfunction Oxidative_Stress Oxidative Stress (Increased NADP+, Thiol Oxidation) RM->Oxidative_Stress ATP_Depletion ATP Depletion Mito_Dysfunction->ATP_Depletion MPTP mPTP Opening Mito_Dysfunction->MPTP Cell_Death Cell Death (Periportal Necrosis) ATP_Depletion->Cell_Death Ca_Loss Loss of Ca2+ Homeostasis MPTP->Ca_Loss Ca_Loss->Cell_Death Oxidative_Stress->Mito_Dysfunction Oxidative_Stress->Cell_Death

Caption: Signaling pathway of methapyrilene-induced hepatotoxicity.

Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study Animal_Model Select Animal Model (e.g., F344 Rats) Dosing Administer Methapyrilene HCl (Gavage or in Feed) Animal_Model->Dosing Monitoring Monitor Clinical Signs Dosing->Monitoring Sample_Collection Collect Blood and Liver Tissue Monitoring->Sample_Collection Analysis_InVivo Serum Chemistry & Histopathology Sample_Collection->Analysis_InVivo Hepatocyte_Isolation Isolate Primary Hepatocytes Treatment Treat Cells with Methapyrilene HCl Hepatocyte_Isolation->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Cytotoxicity_Assay Perform Cytotoxicity Assays (LDH, MTT, ATP) Incubation->Cytotoxicity_Assay Mechanistic_Study Mechanistic Studies (ROS, MMP) Cytotoxicity_Assay->Mechanistic_Study

Caption: Experimental workflow for assessing methapyrilene hepatotoxicity.

References

Technical Support Center: Troubleshooting Inconsistent Results in Methapyrilene In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methapyrilene (B1676370). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: Why was Methapyrilene withdrawn from the market?

A1: Methapyrilene was voluntarily withdrawn from the market in the late 1970s after studies demonstrated that it is a potent hepatocarcinogen in rats, inducing liver tumors.[1][2] Despite its efficacy as a first-generation H1-receptor antihistamine, the significant carcinogenic risk in this species led to its removal from medicinal products.[1][3]

Q2: What is the primary mechanism of action of Methapyrilene?

A2: Methapyrilene is a histamine (B1213489) H1-receptor antagonist.[1] By competitively blocking the H1 receptor, it inhibits the action of histamine, which is a key mediator of allergic and inflammatory responses. Its sedative effects are attributed to its ability to cross the blood-brain barrier.[1]

Q3: Is Methapyrilene genotoxic?

A3: Methapyrilene is generally considered a non-genotoxic carcinogen.[4][5] Studies have shown that it does not directly damage DNA.[1][4] Instead, its carcinogenic effects are thought to be mediated through other mechanisms, such as the promotion of cell proliferation in the liver.[4]

Q4: Why are the carcinogenic effects of Methapyrilene primarily observed in rats?

A4: The carcinogenicity of Methapyrilene is species-specific, with potent effects observed in rats but not in mice, hamsters, or guinea pigs.[1][4] This specificity is largely attributed to differences in its metabolism between species.[1] Rats metabolize Methapyrilene more rapidly and via different pathways than other rodents, leading to the formation of toxic metabolites that accumulate in the liver.[1][6]

Troubleshooting Guide

Issue 1: High variability in tumor incidence between individual animals in the same study group.

  • Question: We are observing a wide range of tumor development in rats treated with the same dose of Methapyrilene. What could be the cause?

  • Answer: High variability in tumor incidence can stem from several factors:

    • Genetic Differences: Even within the same strain, there can be genetic variations that influence an individual's susceptibility to carcinogens.[7] Using a genetically homogenous strain of rats is crucial.

    • Animal Husbandry: Differences in housing conditions, diet, and stress levels can impact animal physiology and response to treatment.[7] Ensure standardized and controlled environmental conditions for all animals.

    • Gavage Technique: Inconsistent administration of Methapyrilene can lead to variations in the actual dose received by each animal. Proper training in gavage techniques is essential to minimize variability.

    • Underlying Health Status: Subclinical infections or other health issues can affect an animal's response to the carcinogen. It is important to use healthy animals from a reputable supplier.

Issue 2: Discrepancies in results compared to historical control data.

  • Question: Our control group shows a different baseline tumor rate compared to historical data for the same rat strain. Why might this be?

  • Answer: Discrepancies with historical control data are a common challenge in long-term carcinogenicity studies and can be attributed to:

    • Changes in Animal Supply: The genetic makeup of rat strains from commercial suppliers can drift over time, leading to different background tumor rates.[8]

    • Environmental Factors: Subtle changes in the animal facility environment, such as temperature, humidity, and light cycles, can influence spontaneous tumor development.[7]

    • Dietary Variations: The composition of the standard rodent diet can vary between batches and suppliers, potentially affecting background pathology.

    • Diagnostic Criteria: Differences in histopathological evaluation and diagnostic criteria between pathologists and over time can lead to variations in reported tumor incidences.[9] It is crucial to have a consistent and well-defined pathological review process.

Issue 3: Lack of significant hepatotoxicity at previously reported effective doses.

  • Question: We are not observing the expected level of liver damage in our rats at doses that have been reported to be hepatotoxic. What could be the reason?

  • Answer: A lack of expected hepatotoxicity can be due to several factors related to the compound and the experimental setup:

    • Compound Stability and Formulation: Ensure the Methapyrilene hydrochloride is of high purity and has been stored correctly to prevent degradation. The vehicle used for administration should be appropriate and consistent.

    • Metabolic Differences: The rate of metabolism of Methapyrilene can be influenced by the gut microbiome and the induction of metabolic enzymes.[6] Factors such as diet and co-administered substances can alter its biotransformation.

    • Strain of Rat: Different strains of rats can exhibit varying sensitivities to Methapyrilene-induced hepatotoxicity. The F344 and Sprague-Dawley strains are commonly used and have shown susceptibility.[1]

    • Timing of Assessment: The extent of liver damage can vary depending on the duration of exposure and the time point of assessment. Acute versus chronic dosing regimens will produce different pathological outcomes.

Data Presentation

Table 1: Acute Toxicity of Methapyrilene

SpeciesRoute of AdministrationLD50Reference
RatOral5,063 mg/kg[10]
MouseOral2,656 mg/kg[10]

Table 2: Dose-Response of Methapyrilene-Induced Hepatocellular Neoplasms in F344 Rats

Dose (ppm in feed)Duration of TreatmentIncidence of Hepatocellular Carcinomas or Neoplastic NodulesReference
1252 years40%[1]
2502 yearsNearly 100% (18/20 males, 20/20 females)[1]
100083 weeksNearly 100% (48/50)[1]

Table 3: Pharmacokinetic Parameters of Methapyrilene in Humans

ParameterValueReference
Terminal Plasma Half-life1.1 - 2.1 hours
Apparent Volume of Distribution2.14 - 6.61 L/kg
Plasma Clearance0.013 - 0.048 L/min/kg
Systemic Bioavailability (Oral)4% - 46%

Experimental Protocols

Protocol 1: Two-Year Rodent Carcinogenicity Bioassay

This protocol is a general guideline for a two-year carcinogenicity study of Methapyrilene in rats, based on established methodologies.

  • Animal Selection: Use a well-characterized strain of rats (e.g., Fischer 344 or Sprague-Dawley) from a reputable vendor. Animals should be young adults (approximately 6-8 weeks old) at the start of the study.

  • Group Size: A minimum of 50 animals per sex per group is recommended to ensure sufficient statistical power.[11]

  • Dose Selection and Administration:

    • At least three dose levels plus a concurrent control group should be used.

    • The highest dose should be the Maximum Tolerated Dose (MTD), which is determined in shorter-term toxicity studies. The MTD is the highest dose that does not cause life-threatening toxicity or inhibit normal growth by more than 10%.

    • This compound is typically administered in the feed or drinking water.[12] Ensure homogenous mixing and stability of the compound in the vehicle.

  • In-Life Observations:

    • Conduct daily clinical observations for signs of toxicity.

    • Record body weight and food/water consumption weekly for the first 13 weeks and monthly thereafter.

    • Perform detailed physical examinations at regular intervals.

  • Terminal Procedures:

    • The study duration is typically 24 months.

    • At termination, conduct a complete necropsy on all animals.

    • Collect all organs, weigh them, and preserve them in 10% neutral buffered formalin.

  • Histopathology:

    • Perform a comprehensive histopathological examination of all tissues from the control and high-dose groups.

    • Examine target organs (liver) and any gross lesions from all other dose groups.

    • A board-certified veterinary pathologist should conduct the histopathological evaluation.

Protocol 2: Histopathological Evaluation of Liver

  • Trimming and Cassetting: After fixation, trim the liver into standard sections to ensure consistent sampling. Include sections from all lobes.

  • Processing and Embedding: Process the fixed tissues through graded alcohols and xylene and embed in paraffin (B1166041) wax.

  • Sectioning and Staining: Cut thin sections (4-5 µm) and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Special stains (e.g., Masson's trichrome for fibrosis, periodic acid-Schiff for glycogen) may be used as needed.

  • Microscopic Examination:

    • Systematically evaluate all liver sections for neoplastic and non-neoplastic lesions.

    • Characterize lesions based on their morphology, size, and distribution (e.g., hepatocellular adenoma, carcinoma, cholangioma, cholangiocarcinoma, necrosis, fatty change, bile duct hyperplasia).

    • Use a standardized scoring system to grade the severity of lesions.

Mandatory Visualization

Methapyrilene_Hepatotoxicity_Pathway Methapyrilene Methapyrilene H1_Receptor Histamine H1 Receptor Methapyrilene->H1_Receptor Antagonizes CYP450 Cytochrome P450 (e.g., CYP2C11 in rats) Methapyrilene->CYP450 Metabolized by Reactive_Metabolites Reactive Metabolites CYP450->Reactive_Metabolites Generates Mitochondrial_Dysfunction Mitochondrial Dysfunction Reactive_Metabolites->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress (Increased ROS) Reactive_Metabolites->Oxidative_Stress ER_Stress Endoplasmic Reticulum Stress Reactive_Metabolites->ER_Stress Hepatocellular_Necrosis Hepatocellular Necrosis Mitochondrial_Dysfunction->Hepatocellular_Necrosis Oxidative_Stress->Hepatocellular_Necrosis ER_Stress->Hepatocellular_Necrosis Cell_Proliferation Sustained Cell Proliferation Liver_Tumors Liver Tumors Cell_Proliferation->Liver_Tumors Hepatocellular_Necrosis->Cell_Proliferation Compensatory

Caption: Proposed signaling pathway for Methapyrilene-induced hepatotoxicity.

Experimental_Workflow Start Start: Hypothesis Protocol_Design Experimental Protocol Design (Species, Strain, Dose, Duration) Start->Protocol_Design Animal_Acclimation Animal Acclimation & Randomization Protocol_Design->Animal_Acclimation Dosing Methapyrilene Administration Animal_Acclimation->Dosing In_Life_Monitoring In-Life Monitoring (Clinical Signs, Body Weight) Dosing->In_Life_Monitoring Necropsy Terminal Necropsy & Tissue Collection In_Life_Monitoring->Necropsy Histopathology Histopathological Analysis Necropsy->Histopathology Data_Analysis Data Analysis & Interpretation Histopathology->Data_Analysis Troubleshooting Inconsistent Results? (Go to Troubleshooting Guide) Data_Analysis->Troubleshooting Conclusion Conclusion Data_Analysis->Conclusion Consistent Results Troubleshooting->Protocol_Design Re-evaluate Protocol Troubleshooting->Conclusion Address Inconsistencies

References

Identifying and minimizing artifacts in Methapyrilene gene expression data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methapyrilene gene expression data.

Troubleshooting Guides

Issues with RNA Isolation from Liver Tissue Exposed to Methapyrilene

Q1: I am getting low RNA yield and/or poor RNA integrity (low RIN) from liver tissue treated with Methapyrilene. What could be the cause and how can I troubleshoot this?

A1: Low RNA yield and integrity from Methapyrilene-treated liver tissue can be due to several factors related to the hepatotoxicity of the compound. Here’s a troubleshooting guide:

  • Problem: Hepatotoxicity-induced tissue damage can lead to RNase release and RNA degradation.

  • Solution:

    • Rapid Tissue Processing: Minimize the time between tissue harvesting and homogenization. Immediately snap-freeze the tissue in liquid nitrogen or place it in an RNase-inhibiting solution like RNAlater®.[1][2] For frozen tissues, do not allow them to thaw before homogenization in a lysis buffer containing RNase inhibitors.[1][2]

    • Effective Homogenization: Ensure complete and rapid homogenization to release RNA and inactivate RNases. For fibrous or damaged liver tissue, mechanical homogenization (e.g., bead beating or rotor-stator homogenizer) in a guanidinium-based lysis buffer (like TRIzol) is recommended.[1][3]

    • Work in an RNase-Free Environment: Use certified RNase-free reagents, consumables, and dedicated equipment. Clean benchtops and pipettes with RNase decontamination solutions.

Q2: What is an acceptable RNA Integrity Number (RIN) for gene expression analysis of Methapyrilene-treated liver samples?

A2: The acceptable RIN value depends on the downstream application:

  • RNA-Sequencing (RNA-seq): A RIN score of 8 or higher is ideal.[4]

  • Microarrays: A RIN of 7 or higher is generally considered acceptable.[4][5]

  • RT-qPCR: A RIN of 5 or higher may be acceptable, but it is crucial to use appropriate controls and normalization strategies.[6]

For toxicant-treated tissues where some level of degradation is expected, it is important to be consistent with the RIN values across all samples in a study to ensure reliable comparative analysis. If obtaining high RIN values is challenging, it is critical to document the values and consider potential biases in the data analysis.

Q3: I am observing significant DNA contamination in my RNA samples from Methapyrilene-treated liver. How can I prevent this?

A3: DNA contamination is a common issue, especially with highly cellular tissues like the liver.

  • Solution:

    • On-Column DNase Digestion: Most commercial RNA isolation kits include an on-column DNase I digestion step. This is a highly effective method for removing contaminating DNA.

    • DNase Treatment in Solution: If DNA contamination persists, an additional DNase I treatment in solution can be performed, followed by RNA clean-up.

    • TRIzol Protocol Optimization: When using TRIzol, ensure complete phase separation and carefully aspirate the upper aqueous phase without disturbing the interphase where DNA is located.[3]

Artifacts in Microarray and RNA-Seq Data

Q1: I am seeing a high degree of variability between my biological replicates in my Methapyrilene gene expression data. What are the potential sources of this variability and how can I minimize them?

A1: High variability can obscure true biological signals. Here are common causes and solutions:

  • Problem: Inconsistent experimental procedures.

  • Solution:

    • Standardize Protocols: Ensure all steps, from animal handling and dosing to RNA isolation and library preparation, are performed consistently across all samples.

    • Batch Effects: Process all samples for a given comparison in the same batch whenever possible. If samples must be processed in different batches, ensure that each batch contains a mix of samples from different experimental groups to allow for statistical correction of batch effects during data analysis.

  • Problem: Technical artifacts during microarray hybridization or sequencing.

  • Solution:

    • Quality Control (QC): Perform thorough QC at each stage. For microarrays, this includes visual inspection of the array image for spatial artifacts. For RNA-seq, assess metrics such as base quality scores, adapter content, and duplication rates.

    • Normalization: Apply appropriate normalization methods to correct for systematic technical variation. For microarrays, methods like quantile normalization are common. For RNA-seq, methods like Trimmed Mean of M-values (TMM) are used.

Q2: How do I identify and correct for batch effects in my Methapyrilene gene expression data?

A2: Batch effects are systematic technical variations that can be introduced when samples are processed at different times or with different reagents.

  • Identification:

    • Principal Component Analysis (PCA): Visualize your data using PCA. If samples cluster by batch rather than by biological group, a batch effect is likely present.

  • Correction:

    • Statistical Models: Incorporate the batch as a covariate in the statistical model used for differential expression analysis (e.g., in DESeq2 or limma).

    • Specialized Tools: Use tools like ComBat or removeBatchEffect for batch correction.

Frequently Asked Questions (FAQs)

Q1: What are the major signaling pathways affected by Methapyrilene that I should focus on in my gene expression analysis?

A1: Studies have shown that Methapyrilene-induced hepatotoxicity is associated with alterations in several key signaling pathways.[7] These include:

  • Glutathione (B108866) Metabolism: Genes involved in the synthesis and utilization of glutathione, a key antioxidant, are often affected.[7][8]

  • MAPK Signaling Pathway: This pathway is involved in cellular stress responses, proliferation, and apoptosis, and is frequently dysregulated by toxic compounds.

  • Apoptosis and Regulation of Cell Cycle: Genes controlling programmed cell death and cell cycle progression are often altered in response to Methapyrilene-induced cellular damage.[7]

  • Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): Methapyrilene can induce ER stress, leading to the activation of the UPR, which is a cellular response to the accumulation of unfolded or misfolded proteins.[9] Key marker genes for ER stress include HSPA5 (also known as GRP78 or BiP).[10][11][12][13]

Q2: Are there specific genes I should look at as markers for Methapyrilene-induced hepatotoxicity?

A2: While a comprehensive analysis of the entire transcriptome is recommended, some key genes to investigate include:

  • ER Stress Markers: HSPA5 (GRP78), DDIT3 (CHOP), and genes involved in the PERK, IRE1, and ATF6 branches of the UPR.

  • Glutathione Metabolism: Genes encoding Glutathione S-transferases (GSTs) and enzymes involved in glutathione synthesis.[8]

  • MAPK Pathway: Genes encoding MAP kinases, MAP kinase kinases, and their downstream targets.

Q3: Where can I find detailed experimental protocols for studying Methapyrilene's effects on gene expression?

A3: Detailed protocols are often found in the supplementary materials of published research articles. Key experimental systems and procedures to look for include:

  • Primary Rat Hepatocyte Isolation and Culture: A common in vitro model for hepatotoxicity studies. Protocols typically involve a two-step collagenase perfusion method.

  • RNA Isolation from Liver Tissue: Standard protocols using TRIzol or column-based kits are generally applicable, with the special considerations for toxicant-treated tissue mentioned in the troubleshooting guide.[3]

  • Affymetrix GeneChip and RNA-seq Data Analysis: Look for bioinformatics pipelines that include steps for quality control, normalization, differential expression analysis, and pathway analysis.

Data Presentation

Table 1: Differentially Expressed Genes in Rat Liver after High-Dose Methapyrilene Treatment
Gene CategoryNumber of Upregulated Genes (Pattern no. 6)Number of Downregulated Genes (Pattern no. 4)
Total 956487

Source: Adapted from a study on Methapyrilene-induced hepatotoxicity. The gene expression ratios in this study increased or decreased with the number of high Methapyrilene doses in the liver.[14]

Table 2: Enriched Biological Processes in Genes Differentially Expressed after Methapyrilene Treatment
Gene PatternEnriched Biological Processes
Upregulated (Pattern no. 6) Response to stress, Cell cycle, DNA metabolism, RNA processing
Downregulated (Pattern no. 4) Cytochromes P450, Lipid metabolism, Steroid metabolism, Fatty acid β-oxidation

Source: Adapted from a study analyzing gene expression changes after Methapyrilene exposure.[9]

Experimental Protocols

Key Experiment: Primary Rat Hepatocyte Isolation

This is a generalized protocol based on common methodologies. Researchers should consult specific literature for detailed steps and optimization.

  • Anesthesia: Anesthetize the rat according to approved animal care protocols.

  • Perfusion Setup: Surgically expose the portal vein and inferior vena cava. Cannulate the portal vein.

  • Liver Perfusion (Two-Step):

    • Step 1 (Pre-perfusion): Perfuse the liver with a calcium-free buffer (e.g., Hanks' Balanced Salt Solution with EGTA) to wash out blood and loosen cell-cell junctions.

    • Step 2 (Digestion): Perfuse the liver with a buffer containing collagenase to digest the extracellular matrix.

  • Hepatocyte Isolation:

    • Excise the digested liver and gently mince it in a culture medium.

    • Filter the cell suspension to remove undigested tissue.

    • Wash the hepatocytes by low-speed centrifugation to pellet the hepatocytes while leaving non-parenchymal cells in the supernatant.

  • Cell Viability and Counting: Assess cell viability using a method like trypan blue exclusion and count the cells.

  • Cell Plating: Plate the hepatocytes on collagen-coated culture dishes in an appropriate culture medium.

Mandatory Visualizations

Signaling Pathways

Methapyrilene_MAPK_Signaling cluster_extracellular Extracellular cluster_cellular Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methapyrilene Methapyrilene Cellular_Stress Cellular Stress (e.g., Oxidative Stress) Methapyrilene->Cellular_Stress MAPKKK MAPKKK (e.g., ASK1, MEKK) Cellular_Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) MAPK->Transcription_Factors Phosphorylation Gene_Expression Gene Expression Changes (Apoptosis, Inflammation) Transcription_Factors->Gene_Expression Regulation

Caption: Methapyrilene-induced MAPK signaling pathway activation.

Methapyrilene_Glutathione_Metabolism cluster_stress Cellular Stress cluster_metabolism Glutathione Metabolism Methapyrilene Methapyrilene Oxidative_Stress Oxidative Stress (Reactive Metabolites) Methapyrilene->Oxidative_Stress GSH_Synthesis Increased Glutathione (GSH) Synthesis Genes Oxidative_Stress->GSH_Synthesis Induces GSTs Glutathione S-Transferases (GSTs) Gene Expression Oxidative_Stress->GSTs Induces Detoxification Detoxification of Reactive Metabolites GSH_Synthesis->Detoxification Provides Substrate GSTs->Detoxification Catalyzes

Caption: Methapyrilene's impact on glutathione metabolism gene expression.

Methapyrilene_ER_Stress cluster_stimulus Stimulus cluster_er Endoplasmic Reticulum cluster_upr Unfolded Protein Response (UPR) cluster_response Cellular Response Methapyrilene Methapyrilene Unfolded_Proteins Accumulation of Unfolded Proteins Methapyrilene->Unfolded_Proteins Induces GRP78 GRP78/BiP (HSPA5) Dissociation Unfolded_Proteins->GRP78 Triggers PERK PERK Pathway GRP78->PERK Activates IRE1 IRE1 Pathway GRP78->IRE1 Activates ATF6 ATF6 Pathway GRP78->ATF6 Activates Chaperone_Induction Induction of Chaperones PERK->Chaperone_Induction Apoptosis Apoptosis PERK->Apoptosis If stress is prolonged IRE1->Chaperone_Induction IRE1->Apoptosis If stress is prolonged ATF6->Chaperone_Induction

Caption: Methapyrilene-induced ER stress and the Unfolded Protein Response.

Experimental and Analytical Workflows

RNA_Isolation_Workflow cluster_sample Sample Preparation cluster_extraction RNA Extraction cluster_qc Quality Control Tissue Methapyrilene-Treated Liver Tissue Homogenization Homogenization in Lysis Buffer Tissue->Homogenization Phase_Separation Phase Separation (e.g., with Chloroform) Homogenization->Phase_Separation RNA_Precipitation RNA Precipitation (e.g., with Isopropanol) Phase_Separation->RNA_Precipitation RNA_Wash RNA Wash (e.g., with Ethanol) RNA_Precipitation->RNA_Wash Quantification Quantification (e.g., NanoDrop, Qubit) RNA_Wash->Quantification Integrity_Check Integrity Check (e.g., Bioanalyzer for RIN) Quantification->Integrity_Check Pure_RNA High-Quality RNA Integrity_Check->Pure_RNA

Caption: General workflow for RNA isolation from liver tissue.

Gene_Expression_Analysis_Workflow cluster_data_prep Data Preparation cluster_preprocessing Preprocessing cluster_analysis Analysis Raw_Data Raw Data (e.g., .CEL or FASTQ files) QC Quality Control Raw_Data->QC Normalization Normalization QC->Normalization Filtering Filtering Normalization->Filtering DEA Differential Expression Analysis (DEA) Filtering->DEA Pathway_Analysis Pathway/Enrichment Analysis DEA->Pathway_Analysis Results Biological Interpretation Pathway_Analysis->Results

Caption: Bioinformatic workflow for gene expression data analysis.

References

Technical Support Center: Overcoming Challenges in Methapyrilene Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying Methapyrilene (B1676370) metabolites.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are having difficulty detecting any Methapyrilene metabolites in our in vitro assay with rat liver microsomes. What are the common reasons for this?

A1: Several factors could contribute to the lack of detectable metabolites. Consider the following troubleshooting steps:

  • Cofactor Presence and Concentration: Ensure that NADPH is present in your incubation mixture at an appropriate concentration (typically 1 mM). Methapyrilene metabolism is highly dependent on NADPH-cytochrome P450 reductase.[1]

  • Microsome Quality: Verify the quality and enzymatic activity of your rat liver microsomes. Poor storage conditions or repeated freeze-thaw cycles can lead to a loss of P450 activity.

  • Incubation Time: Initial experiments should include a time-course study to determine the optimal incubation time for metabolite formation. Short incubation times may not yield detectable levels of metabolites.

  • Analytical Sensitivity: Confirm that the sensitivity of your analytical method (e.g., LC-MS/MS) is sufficient to detect the expected low concentrations of metabolites.

  • Substrate Concentration: While a higher substrate concentration might seem intuitive, it can also lead to substrate inhibition. Perform experiments with a range of Methapyrilene concentrations to identify the optimal level for metabolism.

Q2: We are observing a significant peak in our chromatogram that we suspect is a reactive metabolite adduct, but the signal is weak and unstable. How can we improve its detection and characterization?

A2: The detection of reactive metabolites is challenging due to their inherent instability. The following strategies can be employed:

  • Trapping Agents: The use of trapping agents is crucial for stabilizing reactive intermediates.

    • Glutathione (B108866) (GSH): GSH is effective in trapping soft electrophiles, such as the thioether adducts of monooxygenated Methapyrilene.[1] Include GSH (typically 1-5 mM) in your incubation mixture.

    • Cyanide Ions: Hard electrophiles, like iminium ions, can be trapped using sodium cyanide.[2] Exercise extreme caution and follow all safety protocols when working with cyanide.

  • Analytical Techniques:

    • High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which are critical for determining the elemental composition of the adduct.

    • Tandem Mass Spectrometry (MS/MS): MS/MS fragmentation patterns can help to elucidate the structure of the metabolite and the site of adduction.

  • Sample Preparation: Minimize sample processing time and keep samples on ice to reduce the degradation of unstable adducts.

Q3: We have identified several Methapyrilene metabolites, but the relative amounts differ significantly from published data. What could be the cause of this discrepancy?

A3: Discrepancies in metabolite profiles can arise from several sources:

  • Species and Strain Differences: Methapyrilene metabolism is known to vary significantly between species (e.g., rat, mouse, hamster, guinea pig, rabbit) and even between different strains of the same species.[3][4][5] Ensure you are using the same biological system as the cited literature.

  • In Vitro vs. In Vivo Systems: Metabolite profiles from in vitro systems (microsomes, hepatocytes) may not perfectly replicate those from in vivo studies due to differences in enzyme kinetics, cofactor availability, and the presence of competing metabolic pathways.

  • Induction or Inhibition of P450s: Pre-treatment of animals with inducers or inhibitors of cytochrome P450 enzymes can alter the metabolic profile of Methapyrilene.[6]

  • Analytical Methodology: Differences in extraction efficiency, ionization efficiency, and detection methods between your protocol and the published work can lead to quantitative variations.

Experimental Protocols

Protocol 1: In Vitro Metabolism of Methapyrilene in Rat Liver Microsomes

Objective: To determine the metabolic profile of Methapyrilene using rat liver microsomes.

Materials:

  • Rat liver microsomes (RLM)

  • Methapyrilene hydrochloride

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Trichloroacetic acid (TCA)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of Methapyrilene in a suitable solvent (e.g., water or methanol).

  • In a microcentrifuge tube, combine the following on ice:

    • Phosphate buffer (to final volume)

    • Rat liver microsomes (typically 0.5-1 mg/mL final concentration)

    • Methapyrilene stock solution (to desired final concentration, e.g., 10 µM)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a predetermined time (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile or a solution of 10% TCA in acetonitrile.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 2: Trapping of Reactive Methapyrilene Metabolites with Glutathione (GSH)

Objective: To trap and identify reactive electrophilic metabolites of Methapyrilene.

Materials:

  • All materials from Protocol 1

  • Reduced glutathione (GSH)

Procedure:

  • Follow steps 1 and 2 of Protocol 1.

  • Add GSH to the incubation mixture to a final concentration of 1-5 mM.

  • Proceed with steps 3-8 of Protocol 1.

  • During LC-MS/MS analysis, use precursor ion scanning or neutral loss scanning to specifically detect GSH adducts. A common neutral loss for GSH adducts is 129 Da in positive ion mode.

Data Presentation

Table 1: Major Methapyrilene Metabolites Identified in Various In Vitro and In Vivo Systems

MetaboliteMetabolic ReactionSpecies/SystemReference
NormethapyrileneN-demethylationRat, Rabbit, Guinea Pig[3]
Methapyrilene-N-oxideN-oxidationRat, Rabbit, Guinea Pig[3]
(5-hydroxypyridyl)-methapyrilenePyridine ring hydroxylationRat, Rabbit[3][7]
2-ThiophenemethanolThiophene (B33073) ring oxidationRat, Rabbit, Guinea Pig[3]
2-Thiophenecarboxylic acidThiophene ring oxidationRat, Rabbit, Guinea Pig[3]
N-(2-pyridyl)-N',N'-dimethylethylenediamineCleavage of the thienylmethyl groupRat, Rabbit[3]
Thioether of Methapyrilene S-oxideThiophene S-oxidation and GSH conjugationRat[1]

Table 2: Species Differences in the In Vitro Metabolism of Methapyrilene by Liver Microsomes

MetaboliteRatGuinea PigRabbit
Methapyrilene-N-oxide+++
Normethapyrilene+++
2-Thiophenemethanol+++
2-Thiophenecarboxylic acid+++
N-(2-pyridyl)-N',N'-dimethylethylenediamine++++
(5-hydroxypyridyl)-methapyrilene++-+
N-(2-Thienylmethyl)-2-aminopyridine+-+
2-Aminopyridine+-+

Key: ++ (major metabolite), + (minor metabolite), - (not detected) Source: Adapted from Kammerer & Schmitz, 1987[3]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis microsomes Liver Microsomes pre_incubation Pre-incubation (37°C) microsomes->pre_incubation methapyrilene Methapyrilene methapyrilene->pre_incubation buffer Buffer (pH 7.4) buffer->pre_incubation trapping_agent Trapping Agent (e.g., GSH) trapping_agent->pre_incubation reaction_start Add NADPH (Initiate Reaction) pre_incubation->reaction_start incubation Incubation (37°C) reaction_start->incubation reaction_stop Quench Reaction (Acetonitrile/TCA) incubation->reaction_stop centrifugation Centrifugation reaction_stop->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis & Metabolite Identification lcms->data_analysis signaling_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_metabolites Metabolites cluster_phase2 Phase II Conjugation methapyrilene Methapyrilene n_demethylation N-demethylation methapyrilene->n_demethylation n_oxidation N-oxidation methapyrilene->n_oxidation thiophene_oxidation Thiophene Ring Oxidation methapyrilene->thiophene_oxidation pyridine_hydroxylation Pyridine Ring Hydroxylation methapyrilene->pyridine_hydroxylation normethapyrilene Normethapyrilene n_demethylation->normethapyrilene n_oxide Methapyrilene-N-oxide n_oxidation->n_oxide reactive_intermediate Reactive Intermediate (Thiophene S-oxide) thiophene_oxidation->reactive_intermediate hydroxypyridyl (Hydroxypyridyl)-methapyrilene pyridine_hydroxylation->hydroxypyridyl excretion Excretion normethapyrilene->excretion n_oxide->excretion gsh_conjugation GSH Conjugation reactive_intermediate->gsh_conjugation hydroxypyridyl->excretion gsh_adduct GSH Adduct gsh_conjugation->gsh_adduct gsh_adduct->excretion

References

Best practices for handling and disposal of Methapyrilene Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the handling and disposal of Methapyrilene Hydrochloride for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound is an H1-receptor antagonist and an anticholinergic agent.[1] It was formerly used in over-the-counter allergy medications and sleep aids but was withdrawn from the market after being identified as a potent carcinogen.[2] The primary hazards are its acute oral toxicity and its carcinogenicity. When heated to decomposition, it emits toxic fumes of sulfur oxides, nitrogen oxides, and hydrogen chloride gas.[3]

Q2: What are the immediate health effects of exposure to this compound?

A2: Acute exposure can cause a range of symptoms, including gastritis, drowsiness, headache, dry mouth, nausea, and disorientation.[3] In cases of overdose, more severe effects such as convulsions, hyperthermia, and cerebral edema have been observed.[3]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, appropriate PPE should always be worn. This includes safety goggles with side shields, chemical-resistant gloves, and a lab coat or impervious clothing. In situations where dust or aerosols may be generated, a suitable respirator should be used.

Q4: How should I store this compound in the laboratory?

A4: this compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. It is also light-sensitive.[3][4]

Q5: What should I do in case of a spill?

A5: In the event of a small spill, you should dampen the solid material with water and transfer it to a suitable container. Use absorbent paper dampened with water to pick up any remaining material. The contaminated area should then be washed with a soap and water solution. For larger spills, it is important to evacuate the area and follow your institution's hazardous material spill response protocol.[3]

Q6: Are there any known chemical incompatibilities for this compound?

A6: Yes, this compound is incompatible with strong acids, strong bases, and strong oxidizing/reducing agents.[4] As an organosulfide, it is also incompatible with diazo and azo compounds, halocarbons, isocyanates, and aldehydes.[3]

Q7: How should I dispose of waste containing this compound?

A7: All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of it down the drain. Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal procedures.

Quantitative Data Summary

ParameterValueReference
Molecular Weight 297.85 g/mol [4]
Melting Point 162°C
Water Solubility Soluble[5]
Acute Oral Toxicity (LD50, rat) 200 mg/kg[6]
Acute Oral Toxicity (LD50, mouse) 182 mg/kg[6]
Carcinogenicity Identified as a carcinogen[2]
Occupational Exposure Limits (OELs) Not established

Experimental Protocols

Protocol for Small-Scale Spill Cleanup

This protocol is intended for small, manageable spills of this compound powder. For larger spills, or if you are unsure, contact your institution's safety officer.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat, respirator (if potential for airborne dust)

  • Water

  • Absorbent paper towels

  • Two sealable plastic bags for waste disposal

  • Soap solution

  • Hazardous waste labels

Procedure:

  • Assess the situation: Ensure you are wearing the appropriate PPE before approaching the spill.

  • Contain the spill: If the powder is spreading, carefully cover it with a damp paper towel to prevent it from becoming airborne.

  • Dampen the material: Lightly spray the spilled powder with water to dampen it. Do not use a large amount of water, as this could cause it to spread.

  • Collect the spilled material: Carefully wipe up the dampened powder with absorbent paper towels. Place the used paper towels into a sealable plastic bag.

  • Clean the area: Once the bulk of the spill has been removed, clean the contaminated surface with a soap and water solution. Use fresh paper towels for this step.

  • Dispose of waste: Place all contaminated materials, including gloves and used paper towels, into the plastic bag. Seal the bag and then place it inside a second sealable plastic bag. Label the outer bag as "Hazardous Waste: this compound" and include the date.

  • Final Steps: Wash your hands thoroughly with soap and water. Report the spill to your supervisor or safety officer as per your laboratory's protocol.

Visualizations

Handling_and_Disposal_Workflow cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response start Start: Receive Methapyrilene HCl storage Store in a cool, dry, well-ventilated, dark place start->storage Upon Receipt ppe Wear appropriate PPE: - Safety Goggles - Gloves - Lab Coat - Respirator (if needed) storage->ppe Before Use weighing Weigh in a ventilated enclosure (fume hood) ppe->weighing experiment Conduct Experiment weighing->experiment waste_collection Collect all waste (solid & liquid) experiment->waste_collection Generate Waste waste_labeling Label as 'Hazardous Waste: This compound' waste_collection->waste_labeling waste_storage Store in a designated hazardous waste area waste_labeling->waste_storage disposal_request Request pickup by licensed waste disposal waste_storage->disposal_request end_disposal End: Proper Disposal disposal_request->end_disposal spill Spill Occurs evacuate Evacuate Area (if large spill) spill->evacuate Large Spill ppe_spill Don appropriate PPE spill->ppe_spill Small Spill evacuate->ppe_spill dampen Dampen spill with water ppe_spill->dampen collect Collect material with absorbent paper dampen->collect clean_area Clean area with soap and water collect->clean_area spill_waste Dispose of spill waste as hazardous clean_area->spill_waste spill_waste->waste_labeling

Caption: Workflow for the safe handling and disposal of this compound.

References

Technical Support Center: Chronic Methapyrilene Exposure Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting chronic exposure studies with Methapyrilene.

Troubleshooting Guide

This guide addresses common issues that may arise during chronic Methapyrilene exposure experiments, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
High mortality in high-dose groups - Dose exceeds the maximum tolerated dose (MTD). - Acute toxicity due to rapid absorption or metabolism. - Contamination of the Methapyrilene supply.- Conduct a preliminary dose-range finding study to establish the MTD. - Consider administering the daily dose in fractions. - Verify the purity of the Methapyrilene stock.
Inconsistent tumor incidence - Genetic drift in the animal colony. - Variability in diet composition or intake. - Inconsistent Methapyrilene concentration in the feed or drinking water. - Sub-optimal animal husbandry.- Use animals from a reputable supplier with a well-defined genetic background. - Ensure consistent diet formulation and monitor food and water consumption. - Regularly analyze the concentration of Methapyrilene in the dosing vehicle. - Maintain a stable and controlled environment (temperature, humidity, light cycle).
Unexpected histopathological findings - Spontaneous, age-related lesions in the rodent strain. - Off-target effects of Methapyrilene. - Presence of confounding infections.- Include a robust control group to distinguish treatment-related effects from background pathology. - Consult historical control data for the specific rodent strain. - Implement a comprehensive health monitoring program for the animal colony.
Variability in biomarker levels - Improper sample collection or processing. - Circadian rhythm effects on biomarker expression. - Analytical variability in the assay.- Standardize protocols for blood and tissue collection, processing, and storage.[1] - Collect samples at the same time of day for all animals. - Include appropriate quality controls and standards in all assays.
Difficulty in detecting preneoplastic lesions - Insufficient duration of exposure. - Low sensitivity of the detection method. - Inappropriate tissue sectioning or staining.- Refer to established timelines for the development of preneoplastic foci in the specific rodent model. - Utilize sensitive histochemical markers such as γ-glutamyltranspeptidase (γ-GT).[2][3] - Ensure proper tissue fixation, embedding, and staining techniques are employed.

Frequently Asked Questions (FAQs)

1. What is a typical timeline for observing hepatic lesions in rats chronically exposed to Methapyrilene?

The timeline for the development of hepatic lesions in rats exposed to Methapyrilene is dose-dependent. Eosinophilic foci of altered hepatocytes can be observed as early as one week into treatment.[4] Neoplastic nodules may develop after 16 weeks, and hepatocellular carcinomas can be seen after 26 weeks of continuous exposure.[4] Studies have documented the progression of lesions at various time points, including 21, 38, 77, 119, 181, and 196 days.[2][3]

2. What are the recommended dose levels for a chronic Methapyrilene carcinogenicity study in rats?

Dose selection should be based on a preliminary maximum tolerated dose (MTD) study.[5] For chronic studies, at least three dose levels are recommended: a high dose that induces some toxicity without significantly increasing mortality, a low dose that does not elicit significant toxic effects, and an intermediate dose.[5] Published studies have used dietary concentrations ranging from 50 ppm to 1000 ppm.[6][7]

3. How should I prepare and administer Methapyrilene for a chronic study?

Methapyrilene hydrochloride is typically administered in the feed or drinking water.[8][9] It is crucial to ensure a homogenous mixture of the compound in the vehicle. The stability of Methapyrilene in the feed or water should be periodically verified under the study conditions.

4. What are the key biomarkers to assess Methapyrilene-induced hepatotoxicity?

Several biomarkers can be used to monitor liver damage. Traditional serum biomarkers include alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin (B190676) (TBIL).[10] Histopathological examination for lesions such as hepatocellular necrosis, bile duct hyperplasia, and the presence of preneoplastic foci is critical.[7][8] More specific biomarkers associated with Methapyrilene's mechanism, such as markers of mitochondrial dysfunction and oxidative stress, can also be informative.[11]

5. Are there alternatives to a full 2-year carcinogenicity study for assessing Methapyrilene's carcinogenic potential?

Regulatory guidelines are evolving, and in some cases, a weight-of-evidence approach may be used to assess carcinogenic risk, potentially reducing the need for a two-year rat study.[12] This approach considers data from shorter-term toxicity studies, genotoxicity assays, and mechanistic studies.[12]

Quantitative Data Summary

Table 1: Timeline of Methapyrilene-Induced Hepatic Lesions in F344 Rats

Time PointObservationReference(s)
1 weekEosinophilic foci of altered hepatocytes[4]
21 daysDecreased ATPase activity and slightly increased γ-GT activity in the periportal zone[2][3]
38 daysAppearance of hepatocellular foci with γ-GT reappearance[2][3]
16 weeksDevelopment of eosinophilic neoplastic nodules[4]
26 weeksDevelopment of hepatocellular carcinomas[4]
40 weeksHepatocellular carcinomas observed in a significant portion of animals[8]
Up to 89 weeksContinued development and progression of hepatocellular carcinomas[8]

Table 2: Dose-Response of Methapyrilene-Induced Hepatocellular Proliferation in Male F344 Rats (13-week study)

Dietary Concentration (ppm)BrDU-Labeling IndexPCNA-Labeling IndexReference(s)
0 (Control)BaselineBaseline[6]
50No significant increaseNo significant increase[6]
100No significant increaseNo significant increase[6]
250Sustained increaseSimilar but reduced increase[6]
1000Large and sustained increase (>50% labeling)Similar but reduced increase[6]

Experimental Protocols

1. Chronic Methapyrilene Exposure in Rodents (Adapted from NTP studies)

  • Animals: Male and female F344/N rats, 6-8 weeks old at the start of the study.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, and controlled temperature and humidity.

  • Diet: Standard rodent chow with this compound mixed in at specified concentrations (e.g., 0, 50, 100, 250, or 1000 ppm).[7]

  • Administration: Methapyrilene is administered continuously in the diet for up to two years.[12]

  • Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly for the first 13 weeks and then monthly.

  • Interim Sacrifices: Subgroups of animals may be sacrificed at predetermined time points (e.g., 15, 29, 43 days, and 14 weeks) for interim analysis.[7]

  • Terminal Sacrifice: At the end of the study, all surviving animals are euthanized.

  • Necropsy and Histopathology: A full necropsy is performed on all animals. The liver and other major organs are weighed. Tissues are collected, fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) for microscopic examination.

2. Assessment of Hepatocellular Proliferation

  • Methodology: Incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) or Proliferating Cell Nuclear Antigen (PCNA) immunohistochemistry.

  • BrdU Administration: Seven days prior to sacrifice, osmotic minipumps containing BrdU are surgically implanted subcutaneously.[7]

  • Immunohistochemistry: Liver sections are deparaffinized and rehydrated. For BrdU, DNA is denatured to expose the BrdU epitope. Sections are then incubated with a primary antibody against BrdU or PCNA, followed by a secondary antibody and a detection system.

  • Quantification: The labeling index is determined by counting the number of labeled hepatocytes and dividing by the total number of hepatocytes in a defined area.

3. Evaluation of Mitochondrial Function

  • Mitochondrial Isolation: Livers are perfused with a cold buffer and homogenized. Mitochondria are isolated by differential centrifugation.

  • Respirometry: Mitochondrial oxygen consumption is measured using a Clark-type oxygen electrode. State 3 (ADP-stimulated) and State 4 (resting) respiration rates are determined using specific substrates and inhibitors.

  • ATP Synthesis: ATP production can be measured using a luciferin/luciferase-based assay.

  • Mitochondrial Swelling: Changes in mitochondrial volume can be monitored spectrophotometrically by measuring the decrease in absorbance at 540 nm.[11]

Visualizations

Methapyrilene_Hepatotoxicity_Pathway MP Methapyrilene CYP450 CYP450 Metabolism (e.g., CYP2C11) MP->CYP450 Bioactivation ReactiveMetabolites Reactive Metabolites CYP450->ReactiveMetabolites Mitochondria Mitochondria ReactiveMetabolites->Mitochondria Targeting OxidativeStress Oxidative Stress ReactiveMetabolites->OxidativeStress MitoDysfunction Mitochondrial Dysfunction Mitochondria->MitoDysfunction CellDeath Hepatocyte Death (Necrosis) OxidativeStress->CellDeath MitoDysfunction->OxidativeStress ATP_Depletion ATP Depletion MitoDysfunction->ATP_Depletion Ca_Homeostasis Loss of Ca2+ Homeostasis MitoDysfunction->Ca_Homeostasis ATP_Depletion->CellDeath Ca_Homeostasis->CellDeath CellProliferation Sustained Cell Proliferation CellDeath->CellProliferation Compensatory DNA_Damage DNA Damage (Secondary) CellProliferation->DNA_Damage Increased risk of mutations Tumor Hepatocellular Carcinoma CellProliferation->Tumor DNA_Damage->Tumor

Caption: Proposed signaling pathway for Methapyrilene-induced hepatotoxicity.

Chronic_Exposure_Workflow Start Start: Acclimatization of Rodents Dosing Chronic Dosing (Methapyrilene in feed/water) Start->Dosing Monitoring In-life Monitoring (Body weight, clinical signs) Dosing->Monitoring Interim Interim Sacrifices Monitoring->Interim Scheduled time points Terminal Terminal Sacrifice (End of study) Monitoring->Terminal Study completion Necropsy Necropsy & Tissue Collection Interim->Necropsy Terminal->Necropsy Histo Histopathology Necropsy->Histo Biomarker Biomarker Analysis (Serum, Tissue) Necropsy->Biomarker Data Data Analysis & Interpretation Histo->Data Biomarker->Data End End Data->End

Caption: Experimental workflow for a chronic Methapyrilene exposure study.

Troubleshooting_Logic Issue High In-life Mortality? CheckDose Review Dose Selection (MTD study) Issue->CheckDose Yes Continue Continue Study Issue->Continue No CheckPurity Verify Compound Purity CheckDose->CheckPurity Dose appropriate AdjustDose Adjust Dose CheckDose->AdjustDose Dose too high CheckHealth Assess Animal Health Status CheckPurity->CheckHealth Pure SourceCompound Source New Compound CheckPurity->SourceCompound Impure RefineHealth Refine Health Monitoring CheckHealth->RefineHealth Health issues CheckHealth->Continue No issues AdjustDose->Continue SourceCompound->Continue RefineHealth->Continue

Caption: Logical relationship for troubleshooting high mortality in experiments.

References

Technical Support Center: Enhancing the Reproducibility of Methapyrilene-Induced Liver Lesions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in achieving consistent and reproducible results in studies of Methapyrilene (B1676370) (MP)-induced liver lesions.

Troubleshooting Guide

This section addresses common issues encountered during experimental procedures involving Methapyrilene.

Question Possible Cause(s) Suggested Solution(s)
Why am I not observing the expected periportal necrosis in my rat model? 1. Inappropriate Rat Strain: Different rat strains can exhibit varying susceptibility to MP-induced hepatotoxicity. F344 and Sprague-Dawley rats are commonly reported to be susceptible.[1][2][3] 2. Incorrect MP Dose or Route of Administration: The dose and route of administration are critical. Oral administration (in feed or by gavage) is standard. Insufficient dosage will not induce lesions.[2][3] 3. Issues with MP Metabolism: The hepatotoxicity of MP is dependent on its metabolism by cytochrome P450 enzymes, particularly CYP2C11 in male rats.[4] Factors that alter CYP activity (e.g., co-administered drugs, animal's physiological state) can affect the outcome.1. Strain Selection: Use a well-documented susceptible rat strain such as F344 or Sprague-Dawley. 2. Dose-Response Pilot Study: Conduct a pilot study to determine the optimal dose for your specific experimental conditions. Doses around 100-1000 ppm in feed or gavage doses up to 225 mg/kg have been shown to be effective.[2] 3. Control for CYP Induction/Inhibition: Avoid co-administration of compounds known to modulate CYP450 enzymes. Ensure animals are healthy and housed under controlled conditions to minimize physiological variability.
My results show high variability in the severity of liver lesions between animals in the same treatment group. 1. Inconsistent Feed/Drug Intake: If administering MP in feed, dominant animals may consume more, leading to dose variations. Palatability of the dosed feed can also be an issue, causing reduced and variable consumption.[2] 2. Animal Health Status: Underlying health issues can affect an animal's response to MP. 3. Technical Variability in Histological Processing: Inconsistent fixation, embedding, sectioning, or staining can lead to apparent differences in lesion severity.1. Gavage Administration: Consider using oral gavage for precise dosing of each animal. If using medicated feed, monitor food consumption for each animal if possible and ensure the formulation is palatable. 2. Health Monitoring: Closely monitor animal health throughout the study. Exclude animals that show signs of illness unrelated to the experimental treatment. 3. Standardize Histopathology Protocols: Ensure all tissue samples are processed using a standardized and validated protocol. Have slides from different groups randomized and evaluated by a blinded pathologist.[1]
I am observing significant animal mortality at doses that are supposed to induce liver lesions without being lethal. 1. Acute Toxicity: High single doses or rapid dose escalation can lead to acute toxicity and death.[2] 2. Animal Strain and Sex: Susceptibility can vary. For instance, male rats may have different metabolic capacities than females.[4] 3. Vehicle Effects: The vehicle used for MP administration (e.g., corn oil) could contribute to toxicity at high volumes.1. Dose Escalation: Start with a lower dose and gradually increase it over a few days to allow for animal acclimatization. 2. Review Literature for Strain/Sex Specifics: Check for literature specific to the strain and sex of the animals being used to determine appropriate dosing regimens. 3. Vehicle Control: Run a vehicle-only control group to ensure the vehicle is not causing adverse effects. Use the minimum volume of vehicle necessary for accurate dosing.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Methapyrilene-induced liver toxicity?

A1: Methapyrilene (MP) is a non-genotoxic hepatocarcinogen.[2] Its toxicity is primarily mediated by its metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP2C11 in male rats, to reactive metabolites.[4] These metabolites can lead to oxidative stress, mitochondrial dysfunction, and ultimately, cell death, manifesting as periportal necrosis.[4][5] Chronic exposure leads to sustained cell proliferation, which is thought to be a key factor in its carcinogenicity.[2]

Q2: How long does it take to induce liver lesions with Methapyrilene in rats?

A2: The time course for lesion development is dose-dependent. Early changes, such as eosinophilic foci due to mitochondrial proliferation, can be observed as early as one week.[6] More significant lesions like hepatocellular necrosis and bile duct hyperplasia are typically evident within days to a few weeks of continuous treatment.[2][3] For example, a single gavage dose of 225 mg/kg can produce severe hepatotoxicity within 4 days.[2] Chronic studies show the development of adenomas and carcinomas over several months.[7]

Q3: What are the key histopathological features of Methapyrilene-induced liver lesions?

A3: The characteristic histopathological findings include:

  • Periportal Necrosis: This is a hallmark of acute MP hepatotoxicity.

  • Bile Duct Hyperplasia: An increase in the number and size of bile ducts is commonly observed.[1][2]

  • Hepatocyte Hypertrophy and Mitosis: An increase in cell size and mitotic figures indicates a proliferative response.[2]

  • Mitochondrial Proliferation: An increase in the number of mitochondria is an early and persistent finding.[6][8]

  • Inflammation: Portal inflammation is often present.[1]

  • Foci of Altered Hepatocytes: Eosinophilic and basophilic foci are considered preneoplastic lesions.[6][7]

Q4: Which biomarkers are useful for monitoring Methapyrilene-induced liver injury?

A4: Both traditional and emerging biomarkers can be used:

  • Serum Enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are standard indicators of hepatocellular injury.[3][9] Gamma-glutamyl transpeptidase (γ-GT) and alkaline phosphatase (ALP) are markers of cholestasis and bile duct injury.[3][10]

  • Bilirubin and Bile Acids: Elevated levels can indicate impaired liver function.[2][3]

  • Mechanistic Biomarkers: While not specific to MP, biomarkers like microRNA-122 (miR-122) for necrosis, and glutamate (B1630785) dehydrogenase (GLDH) for mitochondrial damage, can provide more mechanistic insights into the type of liver injury.[11][12]

Q5: Is Methapyrilene genotoxic?

A5: Methapyrilene is generally considered a non-genotoxic carcinogen. It has tested negative in several in vivo and in vitro assays for DNA damage, such as the unscheduled DNA synthesis (UDS) assay. Its carcinogenic effect is thought to arise from chronic cell injury and sustained compensatory proliferation rather than direct interaction with DNA.[2]

Quantitative Data Summary

Table 1: Dose- and Time-Dependent Histopathological Findings of Methapyrilene Hydrochloride in Male F344 Rats

Dose (ppm in feed)Time PointKey Histopathological FindingsSeverity
10014 weeksBile Duct HyperplasiaMild
25015 daysBile Duct HyperplasiaMild
25014 weeksHepatocyte Hypertrophy, MitosisMild
100015 daysBile Duct Hyperplasia, Hepatocyte NecrosisMild to Moderate
100014 weeksBile Duct Hyperplasia, Hepatocyte NecrosisMarked
100040 weeksHepatocellular Carcinomas (in 5/10 rats)N/A
Data synthesized from the National Toxicology Program Technical Report on this compound.[2]

Table 2: Effects of this compound on Serum Biomarkers in Male F-344 Rats

TreatmentSerum γ-GT ActivitySerum ALT ActivitySerum Bile Acids
ControlBaselineBaselineBaseline
MP-HCl (up to 300 mg/kg/day for 3 days)~22-fold increase~27-fold increase~36-fold increase
Data represent approximate fold-increases relative to control as reported by Lampe & Kammerer (1987).[3]

Experimental Protocols

Protocol 1: Induction of Acute Liver Lesions in Rats

  • Animal Model: Male F344 or Sprague-Dawley rats, 8-10 weeks old.

  • Housing: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water. Acclimatize for at least one week before the experiment.

  • Methapyrilene Preparation: Prepare this compound in a suitable vehicle such as corn oil or water. Ensure complete dissolution.

  • Dosing: Administer a single dose of this compound (e.g., 225 mg/kg) via oral gavage.[2]

  • Monitoring: Monitor animals for clinical signs of toxicity.

  • Termination and Sample Collection: Euthanize animals at a predetermined time point (e.g., 4 days post-dose).[2]

  • Blood Collection: Collect blood via cardiac puncture for serum biomarker analysis (ALT, AST, etc.).

  • Tissue Collection: Perfuse the liver with saline, then fix a portion in 10% neutral buffered formalin for histopathology. Snap-freeze another portion in liquid nitrogen for molecular or biochemical analyses.

Protocol 2: Histopathological Evaluation

  • Fixation: Fix liver tissue in 10% neutral buffered formalin for at least 24 hours.

  • Processing: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.

  • Sectioning: Cut 5 µm thick sections using a microtome.

  • Staining: Stain sections with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphological assessment.[1]

  • Microscopic Examination: Evaluate slides under a light microscope by a qualified pathologist. Assess for features such as necrosis, inflammation, bile duct hyperplasia, and cellular alterations.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Animal Acclimatization (1 week) C Oral Gavage (e.g., 225 mg/kg) A->C B Prepare Methapyrilene (e.g., in corn oil) B->C D Monitor Animals (e.g., 4 days) C->D E Euthanasia & Sample Collection D->E F Serum Biomarker Analysis (ALT, AST) E->F G Liver Histopathology (H&E Staining) E->G H Molecular Analysis (e.g., Gene Expression) E->H

Caption: Workflow for studying acute Methapyrilene-induced liver lesions.

Methapyrilene_Toxicity_Pathway MP Methapyrilene CYP Cytochrome P450 (e.g., CYP2C11) MP->CYP Metabolism RM Reactive Metabolites (e.g., MP S-oxide) CYP->RM Bioactivation Mito Mitochondrial Dysfunction RM->Mito OxStress Oxidative Stress RM->OxStress ATP Mito->ATP Necrosis Periportal Necrosis OxStress->Necrosis ATP->Necrosis Prolif Sustained Cell Proliferation (Chronic Exposure) Necrosis->Prolif Carcinogenesis Hepatocarcinogenesis Prolif->Carcinogenesis

Caption: Key signaling events in Methapyrilene-induced hepatotoxicity.

References

Validation & Comparative

Validating Methapyrilene-Induced Gene Expression: A Comparison of Microarray and RT-qPCR Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular underpinnings of drug-induced toxicity is paramount. Methapyrilene (B1676370), a formerly used antihistamine, has been a subject of toxicogenomic research due to its established hepatotoxicity in rodents. This guide provides a comparative overview of microarray data and its validation, focusing on gene expression changes induced by Methapyrilene, to aid in the objective assessment of toxicological studies.

Microarray analysis of rat liver samples following Methapyrilene administration has consistently revealed significant alterations in gene expression. These changes point towards the activation of specific cellular stress pathways. High-dose Methapyrilene treatment has been shown to induce thousands of gene changes in the liver.[1] Notably, a number of studies have highlighted the upregulation of genes associated with endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[1]

To ensure the accuracy and reliability of these high-throughput microarray findings, validation using a more targeted and quantitative method is a critical step in the experimental workflow. The gold standard for this validation is quantitative real-time polymerase chain reaction (RT-qPCR).[2][3] This technique offers higher sensitivity and specificity in measuring the expression levels of selected genes, thereby confirming the observations from the broader microarray screen.

Comparative Analysis of Gene Expression Data

Below is a summary of key genes consistently reported as upregulated in microarray studies of Methapyrilene-induced hepatotoxicity. While direct side-by-side RT-qPCR validation data from the same seminal studies is not always published in a comparative table, the genes listed are frequently cited as confirmed targets. The fold changes presented are indicative of the magnitude of change observed in microarray experiments.

Gene SymbolGene NamePathway InvolvementTypical Microarray Fold Change (High Dose)
Hspa5Heat shock protein 5 (Bip/Grp78)Unfolded Protein Response (UPR)> 2.0
Atf4Activating transcription factor 4Unfolded Protein Response (UPR)> 2.0
Eif2s1Eukaryotic translation initiation factor 2 subunit 1Unfolded Protein Response (UPR)> 1.5
CebpgCCAAT/enhancer binding protein gammaMAPK Signaling> 2.0
Gadd45aGrowth arrest and DNA damage-inducible 45 alphaApoptosis, Cell Cycle> 2.5
JunJun proto-oncogene, AP-1 transcription factor subunitMAPK Signaling, Apoptosis> 2.0

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and critical evaluation of experimental data. The following sections outline the typical protocols for microarray analysis and RT-qPCR validation in the context of Methapyrilene toxicology studies.

Microarray Analysis Protocol
  • Animal Dosing and Sample Collection: Male Sprague-Dawley rats are typically administered Methapyrilene via oral gavage at varying doses (e.g., low dose: 10 mg/kg/day; high dose: 100 mg/kg/day) and for different durations (e.g., 1, 3, or 7 days).[4] Control groups receive the vehicle (e.g., corn oil).

  • RNA Extraction: Livers are harvested from euthanized animals, and total RNA is extracted using standard methods such as TRIzol reagent followed by purification with RNeasy columns (Qiagen). RNA quality and integrity are assessed using a bioanalyzer.

  • cRNA Labeling and Hybridization: Total RNA is reverse transcribed into cDNA, which is then used as a template for in vitro transcription to generate biotin-labeled cRNA. The labeled cRNA is fragmented and hybridized to a rat genome microarray chip (e.g., Affymetrix GeneChip).

  • Scanning and Data Acquisition: The microarray chips are washed and stained with a streptavidin-phycoerythrin conjugate and then scanned using a high-resolution scanner.

  • Data Analysis: The raw image data is processed to generate gene expression values. Statistical analysis is performed to identify differentially expressed genes between the Methapyrilene-treated and control groups. This often involves applying a fold-change cutoff (e.g., >1.5 or 2.0) and a statistical significance threshold (e.g., p-value < 0.05).

RT-qPCR Validation Protocol
  • RNA to cDNA Synthesis: The same total RNA samples used for the microarray analysis are used for RT-qPCR. An aliquot of total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • Primer Design: Primers specific to the genes of interest (e.g., Hspa5, Atf4, Eif2s1) and a reference (housekeeping) gene (e.g., Gapdh, Actb) are designed.

  • Quantitative PCR: The qPCR reaction is performed using a real-time PCR system. The reaction mixture includes the cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

  • Data Analysis: The cycle threshold (Ct) values are determined for each gene. The relative expression of the target genes is calculated using the delta-delta-Ct (ΔΔCt) method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the control samples.

Visualizing the Workflow and Biological Pathways

To further clarify the experimental process and the biological context of the gene expression changes, the following diagrams are provided.

G cluster_experiment Experimental Phase cluster_microarray Microarray Analysis cluster_validation RT-qPCR Validation A Animal Dosing (Methapyrilene vs. Control) B Liver Tissue Collection A->B C Total RNA Extraction B->C D cRNA Labeling & Hybridization C->D High-Throughput Screening G RNA to cDNA Synthesis C->G Targeted Validation E Microarray Scanning D->E F Data Analysis & Gene Identification E->F I Comparative Data Analysis F->I Confirmation of Expression Changes H Quantitative PCR G->H H->I

Experimental workflow for microarray data validation.

G cluster_er Endoplasmic Reticulum cluster_mapk MAPK Signaling cluster_apoptosis Apoptosis MP Methapyrilene ER_Stress ER Stress MP->ER_Stress MAPK MAPK Activation MP->MAPK UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis Hspa5 Hspa5 (Bip) UPR->Hspa5 Atf4 Atf4 UPR->Atf4 MAPK->Apoptosis Jun Jun MAPK->Jun Gadd45a Gadd45a Apoptosis->Gadd45a

Key signaling pathways affected by Methapyrilene.

References

Reproducibility of Methapyrilene Hydrochloride Toxicity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the consistency of toxicity findings is paramount for accurate risk assessment. This guide provides a comparative analysis of the reproducibility of toxicity data for Methapyrilene (B1676370) Hydrochloride, a known rat hepatocarcinogen. While the compound consistently induces liver tumors in rats, significant variability has been observed in genotoxicity and gene expression studies across different laboratories.

Methapyrilene, an antihistamine removed from the market due to its carcinogenic potential, serves as a critical case study in toxicological research. Its potent hepatotoxicity in rats is well-documented; however, the reproducibility of findings, particularly concerning its genotoxic and transcriptomic effects, presents a more complex picture. This guide synthesizes data from various studies to illuminate the nuances of inter-laboratory variability in Methapyrilene Hydrochloride toxicity testing.

In Vivo Carcinogenicity and Hepatotoxicity: A Consistent Outcome

Chronic administration of this compound to rats consistently results in the development of liver tumors.[1][2][3] Studies have demonstrated a clear dose-response relationship for the induction of hepatocellular carcinomas and neoplastic nodules.[2] While the overall carcinogenic effect is reproducible, the latency period and tumor incidence can vary depending on the rat strain, dose, and study duration.

Key histopathological findings in the liver are also consistently reported across studies and include hepatocyte necrosis, bile duct hyperplasia, and increased mitotic figures.[1] These changes are often accompanied by a sustained increase in cell proliferation, a key factor in its carcinogenic mechanism.[1]

Comparative Analysis of Carcinogenicity Studies

Study (Lab/Institution)Animal ModelDoseDurationKey Findings
Lijinsky et al. (1980)Sprague-Dawley RatsNot SpecifiedNot SpecifiedInduced liver tumors.[1]
Lijinsky (1984)F344/N Rats125 ppm in feedChronic40% of rats developed neoplastic nodules.[1]
Lijinsky (1984)F344/N Rats250 ppm in feedChronicAlmost all rats had hepatic carcinomas or neoplastic nodules (18/20 males, 20/20 females).[1]
Ohshima et al. (1984)Male F344 Rats1,000 ppm in feedUp to 89 weeksHepatocellular carcinomas developed in 5 of 10 rats at week 40 and 19 of 19 rats that lived out their life-span.[4]
Habs et al. (1986)Sprague-Dawley RatsIn drinking waterNot SpecifiedDisplayed significant carcinogenic effects, inducing liver tumors in a dose-related pattern.[2][3]

Cell Proliferation Data: A Quantitative Look at Reproducibility

A study by the National Toxicology Program (NTP) demonstrated a dramatic and sustained increase in hepatic cell proliferation in F344/N rats fed with this compound.[1] This was measured by the incorporation of bromodeoxyuridine (BrdU), a marker of DNA synthesis.

Treatment GroupDay 15 (BrdU Labeling Index %)Day 29 (BrdU Labeling Index %)Day 43 (BrdU Labeling Index %)Week 14 (BrdU Labeling Index %)
Control<1<1<1<1
250 ppm Methapyrilene HClSignificantly > ControlSignificantly > ControlSignificantly > ControlSignificantly > Control
1,000 ppm Methapyrilene HClSignificantly > ControlSignificantly > ControlSignificantly > ControlSignificantly > Control

Data summarized from NTP Technical Report TOX-46.[1]

Genotoxicity: A Landscape of Variability

The genotoxic potential of this compound has been a subject of considerable debate, with conflicting results reported from various in vitro assays. This variability highlights the influence of experimental conditions on study outcomes.

Weakly positive and reproducible results have been observed in the Salmonella typhimurium (Ames) test, specifically in strain TA1535 without metabolic activation (S9).[1] However, other studies have reported negative results in different strains and with the addition of S9.[1]

In mammalian cells, this compound has been shown to induce sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary (CHO) cells.[1] In contrast, it failed to induce unscheduled DNA synthesis (UDS) in primary rat hepatocytes, an indicator of DNA repair.[5][6]

The Comet assay, another method to detect DNA damage, has also yielded conflicting results. In vitro studies with freshly isolated male rat hepatocytes showed significant DNA damage, which was not observed in in vivo studies.[7] These discrepancies may be attributed to differences in metabolism and cellular response between in vitro and in vivo environments.[7]

Inter-laboratory Studies on Gene Expression: Quantitative Differences, Qualitative Agreement

Inter-laboratory studies evaluating the effect of Methapyrilene on gene expression in rat hepatocytes have revealed that while the absolute number of modulated genes can differ significantly between laboratories, the overall biological interpretation often remains consistent.[8][9][10]

One study involving four pharmaceutical company laboratories found that differences in gene expression responses were greater between the different labs than between treated and control hepatocytes within the same lab.[9] Despite this, appropriate statistical analyses allowed for the correct classification of high-dose treated cells from control cells.[9] Another study where RNA from treated animals was distributed to five different sites also noted striking differences in the number of modulated genes identified by each lab.[8][10] However, unsupervised algorithms could still distinguish the high-dose group from controls, and key expression changes related to the mechanism of hepatotoxicity were consistently identified.[8][10]

These findings underscore the importance of standardized experimental and data analysis protocols in toxicogenomics to improve inter-laboratory reproducibility.

Experimental Protocols

In Vivo Carcinogenicity and Hepatotoxicity Study (Based on NTP TOX-46)
  • Animal Model: Male F344/N rats.[1]

  • Administration: this compound was administered in the feed at concentrations of 0, 50, 100, 250, or 1,000 ppm.[1]

  • Duration: 14 weeks for the hepatotoxicity study.[1]

  • Endpoints:

    • Histopathology: Liver tissues were examined for lesions such as bile duct hyperplasia, hepatocyte necrosis, mitosis, and hypertrophy.[1]

    • Cell Proliferation: Assessed by continuous administration of bromodeoxyuridine (BrdU) via osmotic minipumps and immunohistochemical detection of BrdU incorporation into hepatocyte DNA.[1] Proliferating cell nuclear antigen (PCNA) labeling was also used as a secondary measure of cell proliferation.[1]

In Vitro Genotoxicity Assay: Ames Test (General Protocol)
  • Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver).

  • Procedure: Bacteria are exposed to various concentrations of this compound in the presence or absence of S9. The number of revertant colonies (mutated bacteria that have regained the ability to grow on a minimal medium) is then counted.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.

Visualizing Experimental Workflows and Logical Relationships

Experimental_Workflow cluster_in_vivo In Vivo Carcinogenicity Study animal_model Select Animal Model (e.g., F344 Rats) dose_prep Prepare Dosed Feed (0, 50, 100, 250, 1000 ppm) animal_model->dose_prep administration Chronic Administration dose_prep->administration monitoring Monitor Animal Health and Body Weight administration->monitoring euthanasia Euthanize at Pre-defined Timepoints monitoring->euthanasia necropsy Perform Necropsy and Collect Liver Tissue euthanasia->necropsy histopathology Histopathological Examination necropsy->histopathology cell_proliferation Cell Proliferation Analysis (BrdU/PCNA) necropsy->cell_proliferation data_analysis Analyze Tumor Incidence and Histology Data histopathology->data_analysis cell_proliferation->data_analysis

Generalized workflow for an in vivo carcinogenicity study.

Genotoxicity_Assay_Comparison cluster_assays Genotoxicity Assays cluster_results Reported Reproducibility methapyrilene Methapyrilene HCl ames Ames Test (S. typhimurium) methapyrilene->ames cho CHO Cell Assay (Sister Chromatid Exchange, Chromosomal Aberrations) methapyrilene->cho uds UDS Assay (Rat Hepatocytes) methapyrilene->uds comet Comet Assay (In Vitro vs. In Vivo) methapyrilene->comet ames_result Variable: Weakly positive in TA1535 (-S9), Negative in others ames->ames_result cho_result Positive cho->cho_result uds_result Negative uds->uds_result comet_result Conflicting: Positive In Vitro, Negative In Vivo comet->comet_result

Reproducibility of Methapyrilene HCl genotoxicity findings.

Conclusion

The toxicity profile of this compound presents a valuable lesson in the interpretation of toxicological data. While its hepatocarcinogenicity in rats is a consistent and reproducible finding, the genotoxicity data is fraught with variability. This highlights the critical need for standardized protocols and careful consideration of experimental parameters when assessing the mutagenic potential of a compound. For researchers in drug development, these findings emphasize the importance of a weight-of-evidence approach, integrating data from multiple assays and laboratories to build a comprehensive and reliable safety profile. The inter-laboratory differences observed in gene expression studies also point towards the evolving challenge of ensuring reproducibility in high-throughput toxicological screening methods.

References

A Comparative Analysis of the Hepatotoxicity of Methapyrilene and Pyrilamine Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the hepatotoxic profiles of the antihistaminic compounds Methapyrilene (B1676370) and its structural analog, pyrilamine (B1676287) maleate (B1232345). The information presented is collated from multiple toxicological studies and is intended to support research and drug development efforts by providing a clear understanding of the differential liver toxicity of these two agents. Experimental data, detailed methodologies, and mechanistic pathways are presented to facilitate a comprehensive assessment.

Executive Summary

Methapyrilene, a former component of over-the-counter sleep aids, was withdrawn from the market after being identified as a potent hepatocarcinogen in rats.[1][2][3] In stark contrast, its structural analog, pyrilamine maleate, is considered non-carcinogenic or only marginally so.[3] This significant divergence in toxicity is primarily attributed to differences in their metabolic activation and subsequent cellular effects. Methapyrilene induces sustained hepatocellular proliferation and significant liver damage, including necrosis and bile duct hyperplasia, while pyrilamine maleate produces minimal to no such effects at comparable doses.[3][4] Mechanistic studies indicate that the thiophene (B33073) ring in Methapyrilene is a key structural feature responsible for its bioactivation into toxic metabolites.

Comparative Hepatotoxicity Data

The following tables summarize the key quantitative findings from comparative studies on Methapyrilene and pyrilamine maleate.

Table 1: Comparative Effects on Hepatocellular Proliferation in F344 Rats

CompoundDose (ppm in feed)DurationBrdU Labeling Index (%)Proliferating Cell Nuclear Antigen (PCNA) Index (%)
Methapyrilene HCl 25013 weeksSignificantly IncreasedIncreased
10004-13 weeks>50% (sustained)Increased
Pyrilamine Maleate 100013 weeksNo significant increaseComparable to control
Control 013 weeksBaselineBaseline

Data compiled from a 13-week feed study in male F344 rats.[3]

Table 2: Summary of Histopathological Liver Findings in F344 Rats

CompoundDose (ppm in feed)DurationKey Histopathological Findings
Methapyrilene HCl 10014 weeksBile duct hyperplasia
25015 days - 14 weeksBile duct hyperplasia
100015 days - 14 weeksMarked bile duct hyperplasia, Hepatocyte necrosis
Pyrilamine Maleate 100014 weeksFew if any effects

Findings from a subchronic toxicity study.[4]

Table 3: Incidence of Liver Neoplasms in F344 Rats

CompoundDoseRouteIncidence of Hepatocellular CarcinomasIncidence of Neoplastic Nodules
Methapyrilene HCl 125 ppmDiet-40%
250 ppmDietNearly all ratsNearly all rats
Pyrilamine Maleate 2000 ppmDiet2 males, 2 females (out of 20 each)5 males, 8 females (out of 20 each)
2 g/LDrinking WaterNo difference from controlNo difference from control
Control ---5 males, 3 females

Results from chronic toxicity tests.[5]

Mechanistic Differences in Hepatotoxicity

The profound difference in the hepatotoxicity of Methapyrilene and pyrilamine maleate is rooted in their distinct metabolic pathways and the reactivity of their metabolites.

Metabolic Activation of Methapyrilene

Methapyrilene is metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2C11 in rats, to reactive intermediates.[6] This bioactivation is a critical step in its toxicity. The metabolic process leads to oxidative stress, characterized by increased NADP+ levels and glutathione (B108866) depletion, and subsequent mitochondrial dysfunction.[6] The thiophene ring of Methapyrilene is considered a key "toxicophore" that, upon oxidation, leads to the formation of reactive metabolites.[7] These metabolites can covalently bind to cellular macromolecules, including mitochondrial proteins, leading to cell damage and necrosis.[4]

Metabolism of Pyrilamine Maleate

In contrast, pyrilamine maleate is primarily metabolized through O-demethylation and conjugation with glucuronic acid.[4] This metabolic pathway does not appear to generate the same reactive intermediates as Methapyrilene metabolism, thus sparing the liver from significant damage. The substitution of the thiophene ring in Methapyrilene with a paramethoxyphenyl ring in pyrilamine is the key structural difference that directs its metabolism towards a less toxic pathway.[4]

Signaling and Metabolic Pathways

The following diagrams illustrate the proposed mechanisms of toxicity and the differing metabolic fates of the two compounds.

Methapyrilene_Toxicity_Pathway MP Methapyrilene CYP2C11 CYP450 (CYP2C11 in rats) MP->CYP2C11 Metabolism ReactiveMetabolites Reactive Metabolites (Thiophene-S-oxide) CYP2C11->ReactiveMetabolites OxidativeStress Oxidative Stress (↑ NADP+, ↓ GSH) ReactiveMetabolites->OxidativeStress ProteinBinding Covalent Binding to Mitochondrial Proteins ReactiveMetabolites->ProteinBinding MitochondrialDysfunction Mitochondrial Dysfunction (Swelling, ↓ ATP) OxidativeStress->MitochondrialDysfunction Necrosis Periportal Necrosis MitochondrialDysfunction->Necrosis ProteinBinding->Necrosis Proliferation Sustained Cell Proliferation Necrosis->Proliferation Compensatory Carcinogenesis Hepatocarcinogenesis Proliferation->Carcinogenesis

Caption: Proposed pathway of Methapyrilene-induced hepatotoxicity.

Comparative_Metabolism cluster_MP Methapyrilene Metabolism cluster_PYR Pyrilamine Maleate Metabolism MP Methapyrilene (Thiophene Ring) MP_N_Oxide Methapyrilene N-oxide (Major Metabolite) MP->MP_N_Oxide N-oxidation MP_Minor Minor Metabolites (Side-chain cleavage, etc.) MP->MP_Minor MP_Toxicity Hepatotoxicity & Carcinogenesis MP_N_Oxide->MP_Toxicity PYR Pyrilamine Maleate (p-methoxyphenyl Ring) PYR_Demethylation O-demethylation PYR->PYR_Demethylation PYR_Glucuronide Glucuronide Conjugates PYR_Demethylation->PYR_Glucuronide Conjugation PYR_Excretion Excretion (Urine and Feces) PYR_Glucuronide->PYR_Excretion

Caption: Comparative metabolic pathways of Methapyrilene and Pyrilamine.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited literature for comparative hepatotoxicity studies in rats.

In Vivo Subchronic Hepatotoxicity and Carcinogenicity Study
  • Animal Model: Male F344/N rats are used, as this strain is well-characterized for hepatocarcinogenesis studies.[4]

  • Acclimation: Animals are acclimated for a period of at least one week prior to the start of the study, with access to standard chow and water ad libitum.

  • Grouping and Dosing:

    • Animals are randomly assigned to control and treatment groups.

    • Methapyrilene HCl Group: Fed a diet containing Methapyrilene hydrochloride at concentrations such as 100, 250, or 1000 ppm.[4]

    • Pyrilamine Maleate Group: Fed a diet containing pyrilamine maleate at a concentration of 1000 ppm.[4]

    • Control Group: Fed a standard basal diet.

  • Study Duration: The study is conducted for a period of up to 14 weeks for subchronic toxicity or up to 2 years for carcinogenicity assessment.[4][8]

  • Sample Collection and Analysis:

    • Hepatocellular Proliferation: Osmotic minipumps containing bromodeoxyuridine (BrdU) are implanted subcutaneously for 7 days prior to sacrifice to label proliferating cells. Liver sections are then processed for immunohistochemical analysis of BrdU incorporation.[3]

    • Histopathology: At specified time points (e.g., 15, 29, 43 days, and at study termination), animals are euthanized. The liver is excised, weighed, and sections are fixed in 10% neutral buffered formalin. Tissues are embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.[4]

    • Serum Analysis: Blood is collected for the analysis of liver enzyme activities (e.g., sorbitol dehydrogenase, glutamic oxaloacetate transaminase, glutamic pyruvate (B1213749) transaminase) and bilirubin (B190676) concentrations.[4]

Experimental_Workflow Start Start: Male F344 Rats Acclimation Acclimation (1 week) Start->Acclimation Grouping Random Group Assignment Acclimation->Grouping Control Control Group (Basal Diet) Grouping->Control MP_Group Methapyrilene Group (Dosed Feed) Grouping->MP_Group PYR_Group Pyrilamine Group (Dosed Feed) Grouping->PYR_Group Treatment Treatment Period (Up to 14 weeks) Control->Treatment MP_Group->Treatment PYR_Group->Treatment Sacrifice Scheduled Sacrifice Treatment->Sacrifice Blood Blood Collection Sacrifice->Blood Liver Liver Excision & Weighing Sacrifice->Liver Serum_Analysis Serum Chemistry (Liver Enzymes) Blood->Serum_Analysis Histopathology Histopathology (H&E Staining) Liver->Histopathology Cell_Proliferation Cell Proliferation Assay (BrdU Labeling) Liver->Cell_Proliferation Data_Analysis Data Analysis & Comparison Serum_Analysis->Data_Analysis Histopathology->Data_Analysis Cell_Proliferation->Data_Analysis

Caption: Workflow for in vivo comparative hepatotoxicity studies.

In Vitro Hepatocyte Toxicity Assay
  • Hepatocyte Isolation: Primary hepatocytes are isolated from male Wistar or F344 rats using a two-step collagenase perfusion method.[6][9]

  • Cell Culture: Hepatocytes are cultured in an appropriate medium (e.g., Williams' Medium E) supplemented with fetal bovine serum, insulin, and dexamethasone.

  • Treatment: Cultured hepatocytes are treated with varying concentrations of Methapyrilene or pyrilamine maleate. To investigate the role of metabolism, co-incubation with a general CYP450 inhibitor like metyrapone (B1676538) can be performed.[6]

  • Viability Assessment: Cell viability is assessed at different time points (e.g., 2, 4, 8 hours) using methods such as:

    • Enzyme Leakage Assay: Measurement of lactate (B86563) dehydrogenase (LDH) released into the culture medium.[6]

    • MTS Assay: To assess mitochondrial function and cell proliferation.[9]

  • Mechanistic Studies:

    • ATP Measurement: Cellular ATP levels are quantified to assess mitochondrial energy production.[6]

    • Oxidative Stress Markers: Cellular levels of glutathione (GSH) and NADP+ are measured.[6]

Conclusion

The available evidence strongly indicates that Methapyrilene is a significant hepatotoxin and carcinogen in rats, while pyrilamine maleate is largely devoid of these effects. The key differentiating factor is the presence of the thiophene ring in Methapyrilene, which facilitates its metabolic activation by CYP450 enzymes into reactive, toxic species. This leads to a cascade of events including oxidative stress, mitochondrial damage, sustained cell proliferation, and ultimately, carcinogenesis. Pyrilamine maleate's alternative metabolic pathway of O-demethylation and glucuronidation is a detoxification route that prevents significant liver injury. These findings underscore the critical role of specific structural motifs in determining the toxic potential of drug candidates and highlight the value of comparative toxicological studies of structural analogs in drug development.

References

Cross-Species Insights into Methapyrilene: A Comparative Guide to its Metabolism and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methapyrilene (B1676370), a formerly used antihistamine, was withdrawn from the market due to its potent hepatocarcinogenicity in rats, a toxicity not observed in other species such as guinea pigs and hamsters.[1][2] This striking species-specific toxicity highlights the critical role of metabolic differences in determining drug safety profiles. This guide provides a comprehensive comparison of Methapyrilene metabolism and toxicity across various species, supported by experimental data, detailed protocols, and visual workflows to aid researchers in understanding and predicting species-dependent drug effects.

Comparative Metabolism of Methapyrilene

The metabolism of Methapyrilene is a key determinant of its species-specific toxicity. In vitro studies using liver microsomes have revealed significant qualitative and quantitative differences in the metabolic pathways across rats, guinea pigs, and rabbits.

Table 1: In Vitro Metabolism of Methapyrilene in Liver Microsomes from Different Species

MetaboliteRatGuinea PigRabbit
N-demethylation
Normethapyrilene+++
N-oxidation
Methapyrilene-N-oxide+++
Thiophene Ring Oxidation
2-Thiophene methanol+++
2-Thiophene carboxylic acid+++
Pyridyl Ring Hydroxylation
(5-hydroxypridyl)-methapyrilene+-+
Side-chain Cleavage
N-(2-pyridyl)-N',N'-dimethylethylenediamine++++
N-(2-Thienylmethyl)-2-amino pyridine+-+
2-aminopyridine+-+
Amide Formation
Methapyrilene amide+++
Hydroxylation of Normethapyrilene
N-Hydroxynormethapyrilene+++

Data synthesized from Kammerer and Schmitz, 1987.[3] '+' indicates the presence of the metabolite. '++' indicates a quantitatively more important pathway. '-' indicates the metabolite was not detected.

Notably, the formation of N-(2-pyridyl)-N',N'-dimethylethylenediamine and (5-hydroxypridyl)-methapyrilene is quantitatively more significant in rats compared to guinea pigs and rabbits.[3] Furthermore, studies in mice and hamsters have shown the formation of additional minor metabolites not observed in rats, highlighting further interspecies variations.[1] In vivo studies in rats have identified several urinary metabolites, including hydroxylated pyridyl derivatives, confirming the relevance of these pathways in the whole animal.[4]

Species-Specific Toxicity of Methapyrilene

The starkest difference in Methapyrilene's effects across species is its hepatocarcinogenicity. Chronic administration of Methapyrilene induces a high incidence of liver tumors in rats, while similar studies in guinea pigs and Syrian golden hamsters have shown no evidence of carcinogenicity.[1][2]

Table 2: Comparative Hepatotoxicity of Methapyrilene in Different Species

EndpointRatGuinea PigHamsterMouse
Hepatocarcinogenicity Potent carcinogenNon-carcinogenicNon-carcinogenicNon-carcinogenic
Acute Hepatotoxicity Periportal and focal necrosisNot reportedNot reportedNot reported
Hepatocyte Proliferation Significant increaseNot reportedNot reportedModerate increase
Genotoxicity (in vivo) NegativeNot testedNot testedNegative

Data compiled from NTP, 1999[1], Lijinsky et al., 1983[2], and Steinmetz et al., 1988.[5]

In rats, Methapyrilene-induced hepatotoxicity is characterized by periportal and focal necrosis, accompanied by a significant increase in hepatocyte proliferation.[5] This regenerative proliferation, in the absence of direct genotoxicity, is thought to be a key mechanism in its carcinogenic action.[5] While not carcinogenic in mice, Methapyrilene does induce a moderate increase in S-phase synthesis in mouse liver, suggesting some level of cellular response.[5]

Experimental Protocols

In Vitro Metabolism of Methapyrilene in Liver Microsomes

This protocol is adapted from the methodology described by Kammerer and Schmitz (1987).[3]

  • Preparation of Liver Microsomes: Liver microsomes are prepared from male rats, guinea pigs, and rabbits by differential centrifugation. The final microsomal pellet is resuspended in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4). Protein concentration is determined using a standard method like the Bradford assay.

  • Incubation Mixture: The incubation mixture (final volume of 1 mL) contains:

    • Liver microsomes (1-2 mg of protein)

    • Methapyrilene (typically 1 mM)

    • An NADPH-generating system (e.g., 1 mM NADP+, 5 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase)

    • Magnesium chloride (5 mM)

    • Phosphate buffer (0.1 M, pH 7.4)

  • Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.

  • Termination and Extraction: The reaction is terminated by the addition of an organic solvent (e.g., ethyl acetate). The mixture is vortexed and centrifuged to separate the organic and aqueous layers. The organic layer containing the metabolites is collected.

  • Analysis: The extracted metabolites are analyzed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

Assessment of Methapyrilene-Induced Cytotoxicity in Primary Hepatocytes

This protocol is based on studies investigating Methapyrilene's toxicity in cultured hepatocytes.[6][7]

  • Isolation and Culture of Primary Hepatocytes: Primary hepatocytes are isolated from the desired species (e.g., rat) using a two-step collagenase perfusion method. Viable hepatocytes are plated on collagen-coated culture dishes and allowed to attach.

  • Treatment: After attachment, the hepatocytes are treated with various concentrations of Methapyrilene (e.g., 0-300 µM) or vehicle control (e.g., 0.2% DMSO) for a specified duration (e.g., 24 hours).[6]

  • Cytotoxicity Assessment: Cell viability is assessed using standard assays such as:

    • LDH Leakage Assay: Measurement of lactate (B86563) dehydrogenase (LDH) release into the culture medium as an indicator of membrane damage.

    • MTT Assay: Measurement of the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692) by metabolically active cells.

  • Biochemical Analysis: Cell lysates and culture media can be collected for the analysis of specific biomarkers of toxicity, such as:

    • Glutathione (GSH) levels: To assess oxidative stress.

    • ATP levels: To evaluate mitochondrial function.

    • Caspase activity: To measure apoptosis.

Visualizing the Pathways and Processes

Signaling Pathway of Methapyrilene-Induced Hepatotoxicity in Rats

Methapyrilene_Toxicity_Pathway MP Methapyrilene CYP2C11 CYP2C11 (Rat Liver) MP->CYP2C11 Metabolic Activation ReactiveMetabolite Reactive Metabolite CYP2C11->ReactiveMetabolite OxidativeStress Oxidative Stress (Increased ROS) ReactiveMetabolite->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction mPTP mPTP Opening MitochondrialDysfunction->mPTP ATP_Depletion ATP Depletion mPTP->ATP_Depletion Necrosis Periportal Necrosis ATP_Depletion->Necrosis CellProliferation Cell Proliferation Necrosis->CellProliferation Regenerative Response Hepatocarcinogenesis Hepatocarcinogenesis CellProliferation->Hepatocarcinogenesis Chronic Stimulation

Caption: Methapyrilene-induced hepatotoxicity pathway in rats.

Experimental Workflow for Comparative In Vitro Studies

Experimental_Workflow cluster_metabolism Metabolism Studies cluster_toxicity Toxicity Studies cluster_comparison Comparative Analysis Met_Start Select Species (e.g., Rat, Guinea Pig, Rabbit) Microsome_Isolation Isolate Liver Microsomes Met_Start->Microsome_Isolation Incubation Incubate with Methapyrilene and NADPH-generating system Microsome_Isolation->Incubation Extraction Extract Metabolites Incubation->Extraction Analysis_Met Analyze by GC-MS/LC-MS Extraction->Analysis_Met Met_Data Identify and Quantify Metabolites Analysis_Met->Met_Data Comparison Compare Metabolic Profiles and Toxicity Data Met_Data->Comparison Tox_Start Select Species (e.g., Rat, Guinea Pig) Hepatocyte_Isolation Isolate Primary Hepatocytes Tox_Start->Hepatocyte_Isolation Treatment Treat with Methapyrilene Hepatocyte_Isolation->Treatment Cytotoxicity_Assay Assess Cytotoxicity (LDH, MTT) Treatment->Cytotoxicity_Assay Biochem_Analysis Biochemical Analysis (GSH, ATP) Treatment->Biochem_Analysis Tox_Data Determine Toxicity Endpoints Cytotoxicity_Assay->Tox_Data Biochem_Analysis->Tox_Data Tox_Data->Comparison Conclusion Elucidate Species-Specific Mechanisms Comparison->Conclusion

Caption: Workflow for in vitro metabolism and toxicity testing.

References

A Comparative Analysis of Methapyrilene and Other Non-Genotoxic Hepatocarcinogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the non-genotoxic hepatocarcinogen Methapyrilene (B1676370) with other well-characterized agents, Phenobarbital (B1680315) and Clofibrate (B1669205). The information is intended to support research and drug development efforts by providing a consolidated overview of their mechanisms of action, experimental data, and relevant protocols.

Introduction to Non-Genotoxic Hepatocarcinogens

Non-genotoxic carcinogens are compounds that induce cancer through mechanisms other than direct DNA damage.[1][2] These agents often promote cell proliferation, inhibit apoptosis, or induce chronic inflammation, creating an environment conducive to tumor development.[3] Methapyrilene, an antihistamine removed from the market due to its carcinogenic potential in rats, serves as a key example of a non-genotoxic hepatocarcinogen.[4][5][6] Phenobarbital, a barbiturate, and Clofibrate, a fibrate drug, are also well-studied non-genotoxic hepatocarcinogens that provide valuable comparative insights into the diverse mechanisms underlying this class of compounds.[7][8]

Comparative Data on Hepatotoxicity and Cellular Effects

The following tables summarize quantitative data from various studies on Methapyrilene, Phenobarbital, and Clofibrate. It is important to note that direct comparative studies under identical experimental conditions are limited; therefore, data should be interpreted with consideration of the different study designs.

Table 1: Comparative Hepatotoxicity in Rats

ParameterMethapyrilenePhenobarbitalClofibrate
Species/Strain F344/N Rat[9]Wistar Rat[10]Male Rat[8]
Dose 1000 ppm in feed[9]500 mg/kg in diet[11]Not specified[8]
Duration 13 weeks[9]7 days[11]Not specified[8]
Hepatocellular Proliferation (BrdU Labeling Index) >50% increase[9]Data not availableData not available
Liver to Body Weight Ratio Increased[3]Increased[8][11]Increased[8]
Serum ALT/AST Levels Significantly elevated[12][13]Mild, transient elevations[14]Mild, transient elevations[15][16]
Histopathological Findings Periportal necrosis, bile duct hyperplasia[3][9]Centrilobular hypertrophy[17]Peroxisome proliferation[8]

Table 2: Effects on Hepatic Gene Expression and Enzyme Activity

ParameterMethapyrilenePhenobarbitalClofibrate
Key Affected Genes Glutathione metabolism, Apoptosis, MAPK signaling[13]CYP2B, CYP3A, CAR, PXR[1][18]PPARα target genes (e.g., Acyl-CoA oxidase)[4]
Nuclear Receptor Activation Not a primary activator of CAR/PXR[19]Potent activator of CAR; activates human PXR[1][18][20]Activator of PPARα[4]
Cytochrome P450 Induction Decrease in CYP2C11, CYP3A, CYP2A[19]Induction of CYP2B and CYP3A families[11][21]Induction of CYP4A family[10]
Oxidative Stress Increased NADP+, decreased glutathione[13][22]Can induce oxidative stress[23]Induces peroxisomal H2O2 production[18]

Signaling Pathways

The signaling pathways implicated in the hepatocarcinogenic effects of Methapyrilene, Phenobarbital, and Clofibrate are distinct, reflecting their different modes of action.

Methapyrilene_Signaling Methapyrilene Methapyrilene Metabolites Reactive Metabolites (CYP-mediated) Methapyrilene->Metabolites Bioactivation Mitochondrial_Dysfunction Mitochondrial Dysfunction Metabolites->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress (↑ ROS, ↓ GSH) Metabolites->Oxidative_Stress Cell_Death Hepatocyte Necrosis & Apoptosis Mitochondrial_Dysfunction->Cell_Death ER_Stress ER Stress & Unfolded Protein Response Oxidative_Stress->ER_Stress MAPK_Activation MAPK Pathway Activation Oxidative_Stress->MAPK_Activation ER_Stress->Cell_Death Cell_Proliferation Compensatory Cell Proliferation MAPK_Activation->Cell_Proliferation Cell_Death->Cell_Proliferation Hepatocarcinogenesis Hepatocarcinogenesis Cell_Proliferation->Hepatocarcinogenesis

Caption: Methapyrilene-induced hepatotoxicity signaling cascade.

Phenobarbital_Signaling Phenobarbital Phenobarbital CAR CAR (Constitutive Androstane Receptor) Phenobarbital->CAR Indirect Activation PXR PXR (Pregnane X Receptor - Human) Phenobarbital->PXR Direct Activation (Human) CAR_RXR CAR/RXR Heterodimer CAR->CAR_RXR Apoptosis_Inhibition ↓ Apoptosis CAR->Apoptosis_Inhibition PXR_RXR PXR/RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->CAR_RXR RXR->PXR_RXR Gene_Expression ↑ Expression of CYP2B, CYP3A, UGTs CAR_RXR->Gene_Expression PXR_RXR->Gene_Expression Cell_Proliferation ↑ Hepatocyte Proliferation Gene_Expression->Cell_Proliferation Hepatocarcinogenesis Hepatocarcinogenesis Cell_Proliferation->Hepatocarcinogenesis Apoptosis_Inhibition->Hepatocarcinogenesis

Caption: Phenobarbital-mediated nuclear receptor activation pathway.

Clofibrate_Signaling Clofibrate Clofibrate PPARa PPARα (Peroxisome Proliferator- Activated Receptor α) Clofibrate->PPARa Activation PPARa_RXR PPARα/RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR Gene_Expression ↑ Expression of Genes for: - Peroxisomal β-oxidation - Fatty Acid Transport - CYP4A PPARa_RXR->Gene_Expression Peroxisome_Proliferation Peroxisome Proliferation Gene_Expression->Peroxisome_Proliferation Oxidative_Stress ↑ Oxidative Stress (H₂O₂ production) Peroxisome_Proliferation->Oxidative_Stress Hepatocarcinogenesis Hepatocarcinogenesis Peroxisome_Proliferation->Hepatocarcinogenesis Oxidative_Stress->Hepatocarcinogenesis

Caption: Clofibrate-induced PPARα signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols for key experiments cited in the comparison of these non-genotoxic hepatocarcinogens.

Rodent Hepatocarcinogenicity Study

This protocol outlines a typical medium-term bioassay for assessing the hepatocarcinogenic potential of a test compound in rats.[7][10][24][25]

Hepatocarcinogenicity_Protocol Start Start: Male Wistar Rats (6-8 weeks old) Acclimatization Acclimatization (1 week) Start->Acclimatization Initiation Initiation: Single i.p. injection of Diethylnitrosamine (DEN) Acclimatization->Initiation Promotion Promotion Phase (6-8 weeks): - Test Compound in diet/drinking water - Control Group (vehicle) - Positive Control (e.g., Phenobarbital) Initiation->Promotion Monitoring Weekly Monitoring: - Body Weight - Clinical Observations Promotion->Monitoring Sacrifice Sacrifice at Endpoint Promotion->Sacrifice Tissue_Collection Tissue Collection: - Liver weight - Blood for serum chemistry - Liver tissue for histopathology and molecular analysis Sacrifice->Tissue_Collection Analysis Analysis: - Histopathology (H&E staining) - Immunohistochemistry (e.g., PCNA) - Gene Expression Analysis Tissue_Collection->Analysis

Caption: Experimental workflow for a medium-term rat hepatocarcinogenicity study.

Detailed Steps:

  • Animal Model: Male Wistar or F344 rats, 6-8 weeks of age, are commonly used.[7][10]

  • Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.[10]

  • Initiation: A single intraperitoneal (i.p.) injection of a genotoxic initiator, such as diethylnitrosamine (DEN), is administered to initiate carcinogenesis.[7][25]

  • Promotion: Two weeks after initiation, animals are randomly assigned to treatment groups and receive the test compound (e.g., Methapyrilene, Phenobarbital, or Clofibrate) in their diet or drinking water for a specified period (typically 6-8 weeks for medium-term studies).[7][25] Control groups receive the vehicle, and a positive control group (e.g., a known promoter like Phenobarbital) is often included.

  • Monitoring: Body weight and clinical signs of toxicity are monitored weekly.

  • Termination and Tissue Collection: At the end of the promotion phase, animals are euthanized. Blood is collected for serum chemistry analysis (ALT, AST, etc.). The liver is excised, weighed, and sections are collected for histopathological and molecular analyses.[10]

  • Analysis: Liver sections are fixed in 10% neutral buffered formalin, embedded in paraffin, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histopathological evaluation of preneoplastic and neoplastic lesions.[14] Immunohistochemistry for proliferation markers like Proliferating Cell Nuclear Antigen (PCNA) and gene expression analysis can also be performed.[26][27]

Immunohistochemistry for Proliferating Cell Nuclear Antigen (PCNA)

This protocol describes the detection of PCNA, a marker of cell proliferation, in paraffin-embedded rat liver tissue.[2][26][27][28][29]

Detailed Steps:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded liver sections (4-5 µm) are deparaffinized and rehydrated.[2][28]

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating the slides in a citrate (B86180) buffer (pH 6.0).[28]

  • Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution, and non-specific antibody binding is blocked with a serum-free protein block.[28]

  • Primary Antibody Incubation: Slides are incubated with a primary antibody against PCNA (e.g., clone PC10) at an appropriate dilution overnight at 4°C.[2]

  • Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[28]

  • Counterstaining and Mounting: Slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a permanent mounting medium.[29]

  • Quantification: The PCNA labeling index is determined by counting the number of PCNA-positive nuclei per 1000 hepatocytes in multiple fields of view.

RNA Extraction and Microarray Analysis from Liver Tissue

This protocol outlines the steps for isolating high-quality RNA from rat liver tissue for subsequent gene expression analysis using microarrays.[1][4][5][9][30]

Detailed Steps:

  • Tissue Homogenization: Fresh or frozen liver tissue is homogenized in a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) isothiocyanate) to inactivate RNases.[4][30]

  • RNA Isolation: Total RNA is isolated using a commercially available kit (e.g., Qiagen RNeasy) or a phenol-chloroform extraction method.[1][4] This typically involves binding the RNA to a silica (B1680970) membrane, washing to remove contaminants, and eluting the purified RNA.

  • DNase Treatment: To remove any contaminating genomic DNA, an on-column or in-solution DNase digestion is performed.[30]

  • RNA Quality and Quantity Assessment: The concentration and purity of the isolated RNA are determined using a spectrophotometer (A260/A280 and A260/A230 ratios). RNA integrity is assessed using an Agilent Bioanalyzer or by agarose (B213101) gel electrophoresis to visualize the 18S and 28S ribosomal RNA bands.[4]

  • Microarray Hybridization: High-quality RNA is labeled with a fluorescent dye (e.g., Cy3 or Cy5) and hybridized to a microarray chip containing probes for thousands of genes.[5]

  • Scanning and Data Analysis: The microarray is scanned to detect the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene. The raw data is then normalized and analyzed to identify differentially expressed genes between treatment groups.[31]

Conclusion

Methapyrilene, Phenobarbital, and Clofibrate, while all classified as non-genotoxic hepatocarcinogens, exert their effects through distinct molecular mechanisms. Methapyrilene's carcinogenicity is closely linked to its metabolism, leading to oxidative stress and mitochondrial dysfunction. In contrast, Phenobarbital primarily acts through the activation of the nuclear receptor CAR, leading to altered gene expression and cell proliferation. Clofibrate's effects are mediated by the activation of PPARα, which regulates lipid metabolism and induces peroxisome proliferation.

Understanding these differences is crucial for assessing the risks associated with exposure to non-genotoxic agents and for the development of safer pharmaceuticals. The experimental protocols provided in this guide offer a framework for further research into the complex mechanisms of non-genotoxic hepatocarcinogenesis. The continued investigation into the signaling pathways and cellular responses elicited by these compounds will be invaluable for improving predictive toxicology and human health risk assessment.

References

A Comparative Guide: Validating In Vitro Findings of Methapyrilene Toxicity with In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro and in vivo experimental findings on the toxicity of Methapyrilene (B1676370) (MP), a former antihistamine found to be a potent hepatocarcinogen in rats. By juxtaposing cell-based assay results with whole-animal studies, we aim to illuminate the translational value and limitations of in vitro models in predicting in vivo toxicity and to provide a framework for validating such findings.

Executive Summary

Methapyrilene (MP) demonstrates a clear discrepancy between its in vitro and in vivo toxicological profiles. While in vitro studies using primary rat hepatocytes point towards genotoxic mechanisms, including DNA damage and oxidative stress, in vivo data from rodent models, primarily rats, suggest a non-genotoxic pathway to hepatocarcinogenesis. The in vivo toxicity is characterized by chronic liver injury, regenerative cell proliferation, and oxidative stress, ultimately leading to tumor formation. This disparity underscores the importance of integrated toxicological assessment, where in vitro assays serve as valuable screening tools for mechanistic insights, but in vivo studies remain the gold standard for predicting organ-level and systemic toxicity.

Data Presentation: In Vitro vs. In Vivo Findings

The following tables summarize the key quantitative and qualitative findings from in vitro and in vivo studies on Methapyrilene toxicity.

Table 1: Comparison of Genotoxicity and DNA Damage

EndpointIn Vitro Findings (Primary Rat Hepatocytes)In Vivo Findings (Rat Liver)Key References
DNA Strand Breaks (Comet Assay) Significant increase in DNA damage, particularly in male hepatocytes.[1]No evidence of DNA damage after 3 days of treatment.[1][2][1][2]
DNA Repair Synthesis (UDS) Conflicting results: some studies show stimulation of DNA repair synthesis[3], while others report no induction of unscheduled DNA synthesis (UDS).No evidence of genotoxicity reported.[3][3]
DNA Adducts Not consistently reported.No formation of DNA adducts detected in various tissues.[3][3]

Table 2: Comparison of Cellular and Organ-Level Toxicity

EndpointIn Vitro Findings (Primary Rat Hepatocytes)In Vivo Findings (Rat Liver)Key References
Cytotoxicity Dose- and time-dependent cell death, progressing from apoptosis to necrosis.[4]Severe hepatotoxicity with periportal and focal necrosis.[3][3][4]
Oxidative Stress Increased NADP+ levels, depletion of glutathione (B108866) (GSH), and increased superoxide (B77818) dismutase.[1][5][6]Elevated total protein GSH and increased superoxide dismutase in periportal regions.[2][1][2][5][6]
Mitochondrial Function Early loss of mitochondrial function, swelling, and decreased ATP.[5]Increased mitochondrial proliferation.[7][5][7]
Cell Proliferation Not a primary endpoint in most cytotoxicity assays.Significant increase in hepatocyte proliferation.[8][8]
Carcinogenicity Cell transformation observed in some assays.[7]Potent hepatocarcinogen, inducing hepatocellular carcinomas and neoplastic nodules.[3][4][3][4][7]
Metabolism Toxicity is dependent on metabolic activation by CYP450 enzymes (CYP2C11).[5]Metabolism by CYP450 is a key factor in toxicity.[5]
Biochemical Markers Not applicable.Elevated serum levels of ALT, AST, and bilirubin (B190676).[3][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

In Vitro Experimental Protocols

1. Primary Rat Hepatocyte Isolation and Culture

  • Animal Model: Male Sprague-Dawley or Fischer-344 rats (200-300g).

  • Procedure:

    • Anesthetize the rat and perform a laparotomy to expose the portal vein.

    • Perfuse the liver in situ with a calcium-free buffer (e.g., Hanks' Balanced Salt Solution with EGTA) to wash out the blood and loosen cell junctions.

    • Switch to a perfusion buffer containing collagenase (e.g., Type IV) to digest the liver matrix.

    • Excise the digested liver, transfer it to a sterile dish, and gently disperse the cells in culture medium (e.g., Williams' Medium E).

    • Filter the cell suspension through a nylon mesh to remove undigested tissue.

    • Purify the hepatocytes by low-speed centrifugation or through a Percoll gradient.

    • Assess cell viability using the trypan blue exclusion method.

    • Plate the hepatocytes on collagen-coated culture dishes at a desired density.

    • Allow the cells to attach for several hours before initiating toxicant exposure.

2. In Vitro DNA Damage Assessment (Alkaline Comet Assay)

  • Cell Treatment:

    • Culture primary rat hepatocytes as described above.

    • Expose the cells to various concentrations of Methapyrilene for a defined period (e.g., 24 hours).

    • Include appropriate positive and negative controls.

  • Comet Assay Protocol:

    • Harvest the hepatocytes and resuspend them in low-melting-point agarose.

    • Pipette the cell suspension onto a microscope slide pre-coated with normal melting point agarose.

    • Lyse the cells in a high-salt, detergent-containing solution to remove membranes and soluble cellular components, leaving behind the nucleoids.

    • Subject the slides to electrophoresis in an alkaline buffer (pH > 13) to unwind the DNA and allow damaged DNA (fragments) to migrate out of the nucleoid, forming a "comet tail".

    • Neutralize and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

    • Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring tail length, tail intensity, or tail moment).

In Vivo Experimental Protocols

1. Animal Model and Methapyrilene Administration

  • Animal Model: Male Fischer-344 rats are commonly used due to their susceptibility to MP-induced hepatocarcinogenesis.

  • Administration:

    • Dietary Administration (for chronic studies): Methapyrilene is mixed into the standard rodent chow at specified concentrations (e.g., parts per million, ppm). This method mimics continuous environmental or dietary exposure.

    • Oral Gavage (for acute/sub-chronic studies): A specific dose of Methapyrilene, dissolved or suspended in a vehicle like corn oil, is administered directly into the stomach using a gavage needle. This ensures accurate dosing.

2. Assessment of Hepatotoxicity

  • Serum Biochemistry:

    • Collect blood samples from the rats at specified time points.

    • Separate the serum by centrifugation.

    • Analyze the serum for liver function enzymes such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and levels of bilirubin using standard clinical chemistry analyzers.

  • Histopathology:

    • Euthanize the rats and perform a necropsy.

    • Excise the liver and fix a portion in 10% neutral buffered formalin.

    • Process the fixed tissue, embed it in paraffin, and section it into thin slices (e.g., 5 µm).

    • Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.

    • Evaluate the liver sections for pathological changes such as necrosis, inflammation, bile duct hyperplasia, and the presence of neoplastic nodules or carcinomas.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows discussed in this guide.

Methapyrilene_Toxicity_Pathway cluster_invitro In Vitro Findings cluster_invivo In Vivo Findings MP Methapyrilene Metabolism Metabolic Activation (CYP450) MP->Metabolism ReactiveMetabolites Reactive Metabolites Metabolism->ReactiveMetabolites DNA_Damage DNA Damage ReactiveMetabolites->DNA_Damage Direct Interaction Oxidative_Stress_vitro Oxidative Stress (GSH Depletion) ReactiveMetabolites->Oxidative_Stress_vitro Chronic_Injury Chronic Liver Injury (Necrosis) ReactiveMetabolites->Chronic_Injury Sustained Exposure Oxidative_Stress_vivo Oxidative Stress ReactiveMetabolites->Oxidative_Stress_vivo Apoptosis_Necrosis Apoptosis / Necrosis DNA_Damage->Apoptosis_Necrosis Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress_vitro->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Apoptosis_Necrosis Cell_Proliferation Increased Cell Proliferation Chronic_Injury->Cell_Proliferation Regenerative Response Hepatocarcinogenesis Hepatocarcinogenesis Cell_Proliferation->Hepatocarcinogenesis Oxidative_Stress_vivo->Hepatocarcinogenesis

Caption: Contrasting in vitro and in vivo toxicity pathways of Methapyrilene.

Experimental_Workflow cluster_invitro_workflow In Vitro Workflow cluster_invivo_workflow In Vivo Workflow Hepatocyte_Isolation Isolate Primary Rat Hepatocytes Cell_Culture Culture Hepatocytes Hepatocyte_Isolation->Cell_Culture MP_Exposure_vitro Expose to Methapyrilene Cell_Culture->MP_Exposure_vitro Toxicity_Assays Perform Toxicity Assays (Comet, MTT, etc.) MP_Exposure_vitro->Toxicity_Assays Data_Analysis_vitro Analyze Data for DNA Damage, Cytotoxicity Toxicity_Assays->Data_Analysis_vitro Validation Validation & Comparison Data_Analysis_vitro->Validation Animal_Dosing Administer Methapyrilene to Rats (Diet/Gavage) Monitoring Monitor Animal Health and Collect Blood Animal_Dosing->Monitoring Necropsy Perform Necropsy and Collect Liver Tissue Monitoring->Necropsy Biochem_Histo Serum Biochemistry & Histopathology Necropsy->Biochem_Histo Data_Analysis_vivo Analyze Data for Hepatotoxicity, Carcinogenicity Biochem_Histo->Data_Analysis_vivo Data_Analysis_vivo->Validation

References

Unveiling the Carcinogenic Signature of Methapyrilene: A Histopathological Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental evidence validating Methapyrilene-induced liver neoplasms, this guide offers researchers, scientists, and drug development professionals a comparative analysis of the histopathological changes, underlying mechanisms, and experimental protocols associated with this non-genotoxic carcinogen.

Methapyrilene (B1676370), a histamine (B1213489) H1-receptor antagonist formerly used in over-the-counter medications, was withdrawn from the market after studies revealed its potent hepatocarcinogenic activity in rats.[1] Unlike many carcinogens that directly damage DNA, methapyrilene is considered a non-genotoxic carcinogen, inducing liver tumors through alternative mechanisms.[1] This guide provides a comprehensive overview of the histopathological validation of methapyrilene-induced liver neoplasms, with a focus on comparative data and detailed experimental methodologies.

Comparative Analysis of Hepatocarcinogenic Effects

Studies have consistently demonstrated the ability of methapyrilene to induce a spectrum of preneoplastic and neoplastic lesions in the livers of rodent models. The progression from early cellular alterations to malignant tumors has been well-documented, providing a valuable model for studying non-genotoxic carcinogenesis.

Histopathological Findings: A Sequential Progression

The administration of methapyrilene hydrochloride in the diet of rats leads to a predictable sequence of histopathological changes in the liver. Early alterations include the appearance of eosinophilic and basophilic foci of altered hepatocytes.[2][3] These foci are considered putative preneoplastic lesions and are characterized by changes in cellular enzyme expression, such as an increase in γ-glutamyltranspeptidase (γ-GT) activity and a decrease in adenosine-5-triphosphatase (ATPase) activity.[4][5]

Over time, these foci can progress to form hepatocellular adenomas, which are benign tumors.[2] With continued exposure, a significant number of animals develop hepatocellular carcinomas, the malignant counterpart.[2] In some long-term studies, cholangiocarcinomas, which are cancers of the bile ducts, have also been observed.[2]

A key ultrastructural feature of methapyrilene-induced liver lesions is a marked proliferation of mitochondria in hepatocytes, particularly in the early eosinophilic foci and subsequent carcinomas.[3][6] This mitochondrial proliferation is a distinct characteristic of methapyrilene's effect on liver cells.[3]

Quantitative Comparison of Tumor Incidence

The following tables summarize the incidence of liver neoplasms in F344 rats fed with this compound at different concentrations and for varying durations, as reported in key studies.

Table 1: Incidence of Liver Neoplasms in Male F344/NCr Rats Fed this compound (1,000 ppm)

Duration of TreatmentNumber of RatsHepatocellular AdenomasHepatocellular Carcinomas
15 weeks-Present0
40 weeks10-5 (50%)
73 weeks5-3 (60%)
Life-span (up to 89 weeks)19-19 (100%)
Data sourced from Ohshima et al., 1984.[2]

Table 2: Incidence of Liver Neoplasms in F344/N Rats Fed this compound for 2 Years

Concentration (ppm)SexNeoplastic NodulesHepatocellular Carcinoma
125Male40%-
250Male-18/20 (90%)
250Female-20/20 (100%)
Data sourced from Lijinsky, 1984.[1]
Comparison with Non-Carcinogenic Analogs and Other Compounds

To better understand the specific carcinogenic properties of methapyrilene, comparative studies have been conducted with structurally similar but non-carcinogenic compounds, such as pyrilamine (B1676287).[1][7] While methapyrilene induces sustained hepatocellular replication, pyrilamine does not show a significant increase in cell proliferation at similar doses.[7] Furthermore, studies on other structural analogs of methapyrilene, including thenyldiamine, chlorothen, methafurylene, and methaphenilene, did not show an increased incidence of liver neoplasms in F344 rats.[8] This highlights the specific molecular structure of methapyrilene as being critical for its carcinogenic activity.[8]

Experimental Protocols

The following methodologies are based on protocols described in the cited literature for the induction and histopathological analysis of methapyrilene-induced liver neoplasms.

Animal Models and Dosing
  • Species: Male and female Fischer 344 (F344) rats or Wistar rats are commonly used.[1][2][4]

  • Administration: this compound is typically administered in the feed at concentrations ranging from 50 ppm to 1000 ppm.[1][2][7]

  • Duration: Studies range from short-term (e.g., 2 weeks) to long-term (e.g., up to 2 years or lifespan).[1][2][6]

Tissue Collection and Processing
  • Necropsy: At specified time points, animals are euthanized. A thorough gross examination of the liver and other organs is performed.

  • Tissue Fixation: Liver samples are fixed in 10% neutral buffered formalin.

  • Paraffin (B1166041) Embedding: Fixed tissues are dehydrated through a series of graded alcohols and xylene, and then embedded in paraffin wax.

  • Sectioning: 5-micrometer thick sections are cut from the paraffin blocks.

Histopathological and Histochemical Staining
  • Hematoxylin and Eosin (H&E): For routine morphological evaluation of liver architecture and identification of neoplastic lesions.

  • Regaud's Mitochondrial Stain: To visualize the density of mitochondria within hepatocytes.[2]

  • Enzyme Histochemistry:

    • γ-Glutamyltranspeptidase (γ-GT): A marker for preneoplastic and neoplastic liver lesions.[2][4]

    • Adenosine-5-Triphosphatase (ATPase): Activity is often decreased in altered hepatocellular foci.[4][5]

  • Immunohistochemistry:

    • Alpha-fetoprotein (AFP): A marker for hepatocellular carcinomas.[2]

    • Proliferating Cell Nuclear Antigen (PCNA) or Bromodeoxyuridine (BrdU) labeling: To assess cell proliferation rates.[7]

Visualizing the Process: Workflows and Pathways

To better illustrate the experimental process and the proposed mechanism of action, the following diagrams are provided.

G cluster_0 In Vivo Study cluster_1 Sample Collection & Processing cluster_2 Histopathological Analysis cluster_3 Data Interpretation Animal_Model F344 or Wistar Rats Dosing Methapyrilene in Feed (50-1000 ppm) Animal_Model->Dosing Duration Short-term to Long-term (e.g., 2 weeks to 2 years) Dosing->Duration Necropsy Necropsy & Gross Examination Duration->Necropsy Fixation 10% Formalin Fixation Necropsy->Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning 5 µm Sectioning Embedding->Sectioning HE_Stain H&E Staining Sectioning->HE_Stain Special_Stains Mitochondrial Stain Sectioning->Special_Stains Enzyme_Histo γ-GT & ATPase Sectioning->Enzyme_Histo IHC AFP, PCNA/BrdU Sectioning->IHC Lesion_ID Identification of Foci, Adenomas, Carcinomas HE_Stain->Lesion_ID Special_Stains->Lesion_ID Enzyme_Histo->Lesion_ID IHC->Lesion_ID Quantification Tumor Incidence & Multiplicity Lesion_ID->Quantification Mechanism Elucidation of Carcinogenic Mechanism Quantification->Mechanism G Methapyrilene Methapyrilene (Non-genotoxic Carcinogen) Mitochondria Mitochondrial Proliferation Methapyrilene->Mitochondria Cell_Proliferation Sustained Cell Proliferation Methapyrilene->Cell_Proliferation Oxidative_Stress Oxidative Stress (Hypothesized) Mitochondria->Oxidative_Stress Altered_Foci Altered Hepatocellular Foci (Eosinophilic & Basophilic) Cell_Proliferation->Altered_Foci Oxidative_Stress->Altered_Foci Adenoma Hepatocellular Adenoma Altered_Foci->Adenoma Carcinoma Hepatocellular Carcinoma & Cholangiocarcinoma Adenoma->Carcinoma

References

A Comparative Guide to the Validation of Analytical Methods for Methapyrilene Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methods for the detection of Methapyrilene. Due to the limited availability of direct cross-validation studies for Methapyrilene, this document focuses on the validation parameters of widely used analytical techniques for similar small molecule compounds. The information presented here is synthesized from established validation guidelines and studies on analogous substances, offering a robust framework for researchers and drug development professionals.

Analytical method validation is a critical process in pharmaceutical quality control, ensuring that the chosen method is reliable, accurate, and suitable for its intended purpose.[1][2] The validation process demonstrates that an analytical method consistently produces dependable results under defined conditions.[1]

Comparison of Analytical Methods

The selection of an analytical method for Methapyrilene detection depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The most common techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The following table summarizes typical performance characteristics for these methods based on validation studies of similar small molecule drugs. These values should be considered as representative examples to guide method selection and validation for Methapyrilene.

Parameter HPLC-UV GC-MS LC-MS/MS
Limit of Detection (LOD) 10 - 50 ng/mL1 - 10 ng/mL0.05 - 1 ng/mL
Limit of Quantification (LOQ) 50 - 200 ng/mL5 - 50 ng/mL0.1 - 5 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%
Precision (% RSD) < 5%< 10%< 3%
Linearity (r²) > 0.995> 0.99> 0.998
Specificity Moderate to HighHighVery High

Note: The values presented are generalized from various sources and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful validation of any analytical method.[3] Below are generalized protocols for key validation experiments.

Specificity

Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components.[4]

  • Protocol:

    • Prepare a blank sample (matrix without the analyte) and a placebo sample (matrix with all components except the analyte).

    • Prepare a standard solution of Methapyrilene and a sample spiked with Methapyrilene.

    • Analyze all samples using the developed method.

    • Acceptance Criteria: The blank and placebo samples should not show any significant interference at the retention time of Methapyrilene.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specific range.[5]

  • Protocol:

    • Prepare a series of at least five calibration standards of Methapyrilene at different concentrations.[5]

    • Inject each standard in triplicate.

    • Plot the average response (e.g., peak area) against the concentration.

    • Perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.

Accuracy

Accuracy is the closeness of the test results to the true value.[2] It is often determined through recovery studies.[2]

  • Protocol:

    • Spike a blank matrix with known concentrations of Methapyrilene at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare at least three replicates for each concentration level.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98-102%.

Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[6] It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[4]

  • Protocol (Repeatability - Intra-assay precision):

    • Prepare a minimum of six determinations at 100% of the test concentration.[4]

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (%RSD).

    • Acceptance Criteria: The %RSD should be ≤ 2%.

  • Protocol (Intermediate Precision):

    • Repeat the precision study on different days, with different analysts, and/or on different instruments.[4]

    • Calculate the %RSD for the combined data.

    • Acceptance Criteria: The %RSD should be ≤ 5%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4] The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4]

  • Protocol (Based on Signal-to-Noise Ratio):

    • Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of Methapyrilene with those of blank samples.

    • Acceptance Criteria: A signal-to-noise ratio of 3:1 is generally acceptable for estimating the LOD, and a ratio of 10:1 is used for the LOQ.[7]

Visualizing the Workflow

The following diagram illustrates the general workflow for the validation of an analytical method for Methapyrilene detection.

Analytical_Method_Validation_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Data Evaluation & Reporting define_objectives Define Analytical Method Objectives prepare_protocol Prepare Validation Protocol define_objectives->prepare_protocol specificity Specificity prepare_protocol->specificity linearity_range Linearity & Range prepare_protocol->linearity_range accuracy Accuracy prepare_protocol->accuracy precision Precision (Repeatability & Intermediate) prepare_protocol->precision lod_loq LOD & LOQ prepare_protocol->lod_loq robustness Robustness prepare_protocol->robustness analyze_data Analyze Data vs. Acceptance Criteria specificity->analyze_data linearity_range->analyze_data accuracy->analyze_data precision->analyze_data lod_loq->analyze_data robustness->analyze_data prepare_report Prepare Validation Report analyze_data->prepare_report approval QA/Regulatory Approval prepare_report->approval

Caption: General workflow for analytical method validation.

References

Safety Operating Guide

Safe Disposal of Methapyrilene Hydrochloride: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper management and disposal of chemical compounds like Methapyrilene Hydrochloride are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, drawing from established safety data sheets and chemical handling protocols.

This compound is classified as toxic if swallowed and very toxic to aquatic life with long-lasting effects[1][2][3]. Adherence to proper disposal procedures is therefore critical.

Immediate Safety and Spill Response

In the event of a small spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

Spill Response Protocol:

  • Isolate the Area: For solid spills, isolate the spill or leak area for at least 25 meters (75 feet) in all directions[4][5].

  • Personal Protective Equipment (PPE): Before addressing the spill, ensure appropriate PPE is worn, including a NIOSH-approved half-face respirator, chemical-resistant gloves, and safety goggles or faceshields[4].

  • Containment: Dampen the solid spill material with water to prevent it from becoming airborne[4][5].

  • Collection: Carefully transfer the dampened material into a suitable, labeled container for hazardous waste[4][5].

  • Decontamination: Use absorbent paper dampened with water to clean up any remaining residue. Wash all contaminated surfaces with a soap and water solution[4][5].

  • Waste Packaging: Seal all contaminated materials, including absorbent paper and disposable PPE, in a vapor-tight plastic bag for eventual disposal as hazardous waste[4][5].

  • Ventilation: Ensure the area is well-ventilated throughout the cleanup process.

Proper Disposal Procedures

The recommended and required method for the disposal of this compound is through a licensed hazardous waste disposal facility. On-site chemical treatment or neutralization by laboratory personnel is not advised.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Unused or Expired Product: Pure, unadulterated this compound should be clearly labeled as "Hazardous Waste: this compound".

    • Contaminated Materials: Any items that have come into contact with the compound, such as gloves, absorbent pads, and labware, must be collected separately and labeled as "Hazardous Waste: Contaminated with this compound".

    • Empty Containers: Containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste.

  • Storage:

    • All waste containing this compound must be stored in a designated, secure area.

    • Ensure waste containers are tightly sealed and clearly labeled.

    • Store away from incompatible materials such as strong acids, alkalis, and strong oxidizing or reducing agents[2].

  • Contact Environmental Health and Safety (EHS):

    • Notify your institution's EHS department about the type and quantity of this compound waste.

    • The EHS department will provide specific instructions and arrange for collection by a licensed hazardous waste disposal company.

  • Professional Disposal:

    • The licensed hazardous waste contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).

    • The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to ensure the complete destruction of the compound.

It is important to note that Methapyrilene is listed by the U.S. Environmental Protection Agency (EPA) as a hazardous waste with the designation U155[6]. Therefore, all disposal activities must comply with federal, state, and local regulations.

Quantitative Data Summary

While specific quantitative limits for laboratory-scale disposal are not provided, the following table summarizes key hazard classifications.

Hazard ClassificationDescriptionSource
Acute Oral ToxicityCategory 3: Toxic if swallowed[2][3]
Acute Oral ToxicityCategory 4: Harmful if swallowed[1]
Aquatic Toxicity (Acute)Category 1: Very toxic to aquatic life[1]
Aquatic Toxicity (Chronic)Category 1: Very toxic to aquatic life with long lasting effects[1]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

cluster_0 Initial Handling & Spill Response cluster_1 Waste Segregation & Storage cluster_2 Official Disposal Protocol Spill Spill Occurs Isolate Isolate Area Spill->Isolate PPE Don PPE Isolate->PPE Contain Dampen & Contain Spill PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Surfaces Collect->Decontaminate Package Package Contaminated Materials Decontaminate->Package Identify Identify Waste Type (Pure, Contaminated, Rinsate) Package->Identify Label Label as Hazardous Waste Identify->Label Store Store in Secure Area Label->Store ContactEHS Contact EHS Office Store->ContactEHS ArrangePickup Arrange Professional Pickup ContactEHS->ArrangePickup Transport Transport to TSDF ArrangePickup->Transport Incinerate Incineration Transport->Incinerate

Caption: Workflow for this compound Disposal.

References

Essential Safety and Operational Guide for Handling Methapyrilene Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Methapyrilene (B1676370) Hydrochloride. The following procedures are designed to minimize risk and ensure a safe laboratory environment when working with this potent carcinogen.

Methapyrilene Hydrochloride is a recognized hepatocarcinogen in rats and should be handled with extreme caution.[1][2] Although it is no longer in widespread use, its presence in research and development settings necessitates stringent safety protocols.[1]

Hazard Summary & Quantitative Data

While specific occupational exposure limits (e.g., OSHA PELs, NIOSH RELs) for this compound have not been established, it is classified as "Toxic if swallowed" and is a known carcinogen.[3][4] Therefore, the principle of "As Low As Reasonably Achievable" (ALARA) must be strictly followed for all handling procedures.

ParameterValueSource
OSHA Permissible Exposure Limit (PEL) Not Established[4][5]
NIOSH Recommended Exposure Limit (REL) Not Established[4][5]
Carcinogenicity Classification Potent hepatocarcinogen in rats[1][2][6]
Glove Material Recommendation Nitrile gloves generally have poor resistance to aromatic amines. It is recommended to use double gloves, with the outer glove being a robust material such as Viton or Silver Shield/4H for extended operations. For short-duration tasks, double-gloving with nitrile gloves may be acceptable, with immediate replacement upon any sign of contamination.[7][8][9]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to this compound.

Minimum PPE Requirements:

  • Gloves: Double-gloving is mandatory. The inner glove should be a well-fitting nitrile glove. The outer glove should be selected based on the duration and nature of the work. For incidental contact, a second pair of nitrile gloves may be sufficient. For longer procedures or when handling larger quantities, a more robust glove such as Viton or Silver Shield/4H is recommended.[7][9] Gloves must be changed immediately if contaminated, torn, or punctured.

  • Eye Protection: Safety goggles with side shields are required at all times in the designated work area.[10] A face shield should be worn in addition to goggles when there is a splash hazard.

  • Lab Coat: A dedicated, disposable, back-closing lab coat is required.[10][11] This coat should not be worn outside of the designated handling area.

  • Respiratory Protection: For weighing and handling of the solid compound, a NIOSH-approved half-face respirator with a combination of organic vapor and HEPA particulate filter cartridges is recommended to prevent inhalation of airborne particles.[12][13]

Operational Plan: Step-by-Step Experimental Protocols

All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.[10][14]

1. Weighing Solid this compound:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Cover the work surface of the fume hood with disposable plastic-backed absorbent paper.[10][11]

    • Don all required PPE as outlined above.

  • Procedure:

    • Place a tared, sealable container (e.g., a vial with a screw cap) on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound to the container using a clean spatula.

    • Securely close the container.

    • Wipe the exterior of the container with a damp paper towel to remove any residual powder.

    • Dispose of the damp paper towel in the designated hazardous waste container.

  • Post-Procedure:

    • Clean the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol) in the fume hood. Collect the cleaning solvent as hazardous waste.

    • Wipe down the work surface of the fume hood with the same solvent.

    • Carefully fold the absorbent paper, ensuring any residual powder is contained, and place it in the designated solid hazardous waste container.

    • Remove outer gloves and dispose of them in the hazardous waste.

    • Remove inner gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

2. Dissolving this compound:

  • Preparation:

    • Perform this procedure in a chemical fume hood with the sash at the lowest practical height.

    • Have all necessary equipment (e.g., solvent, stir plate, magnetic stir bar, glassware) inside the hood before starting.

    • Don all required PPE.

  • Procedure:

    • Add the desired volume of solvent to a flask containing a magnetic stir bar.

    • Carefully add the pre-weighed, sealed container of this compound into the flask.

    • If the container can be rinsed, carefully uncap it and rinse it multiple times with the solvent, adding the rinsate to the flask.

    • If the container cannot be rinsed, it should be disposed of as hazardous waste.

    • Cover the flask and begin stirring until the compound is fully dissolved. Avoid creating aerosols.[14]

  • Post-Procedure:

    • Once dissolved, cap the solution container and label it clearly with the chemical name, concentration, date, and hazard warning.

    • Clean any reusable glassware with an appropriate solvent, collecting the waste for disposal.

    • Dispose of all contaminated disposable materials in the designated hazardous waste container.

    • Remove PPE as described in the weighing procedure and wash hands.

Disposal Plan

This compound and all materials contaminated with it are considered hazardous waste and must be disposed of in accordance with institutional and regulatory guidelines.[15]

Waste Segregation and Labeling:

  • Solid Waste:

    • Includes contaminated gloves, disposable lab coats, absorbent paper, and empty vials.

    • Collect in a dedicated, clearly labeled, puncture-resistant container lined with a heavy-duty plastic bag.

    • The container must be labeled "Hazardous Waste" and include the chemical name "this compound".

  • Liquid Waste:

    • Includes unused solutions and solvent rinses.

    • Collect in a dedicated, leak-proof, and chemically compatible container.

    • The container must be labeled "Hazardous Waste" and list all chemical constituents with their approximate concentrations.

  • Sharps Waste:

    • Includes needles and syringes used for administration.

    • Dispose of immediately in a designated sharps container for hazardous waste.

Disposal Procedure:

  • All hazardous waste containers must be kept closed when not in use.

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • When a waste container is full, arrange for pickup by the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of any this compound waste down the drain or in the regular trash.[16][17]

Emergency Procedures
  • Spill:

    • Evacuate the immediate area and alert others.

    • If the spill is small and you are trained to handle it:

      • Don appropriate PPE, including a respirator.

      • Gently cover the spill with absorbent material.

      • Dampen the absorbent material with water to prevent dust generation.[18][19]

      • Carefully collect the absorbed material into a sealable plastic bag for disposal as hazardous waste.[18][19]

      • Wash the spill area with soap and water.[18][19]

    • For large spills, evacuate the laboratory, close the door, and contact your institution's EHS office immediately.

  • Personal Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[18]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air immediately.

    • Ingestion: Do not induce vomiting.

    • In all cases of personal exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[3]

Visual Workflow for Safe Handling of this compound

Methapyrilene_Handling_Workflow start Start: Prepare for Handling ppe 1. Don Full PPE (Double Gloves, Goggles, Disposable Lab Coat, Respirator) start->ppe end_safe End: Safe Completion end_emergency End: Emergency Response prep_area 2. Prepare Designated Area (Fume Hood, Absorbent Paper) ppe->prep_area handling 3. Perform Handling Task (Weighing, Dissolving, etc.) prep_area->handling decon 4. Decontaminate (Work Surface, Equipment) handling->decon Yes spill Spill or Exposure Occurs handling->spill No waste 5. Segregate & Dispose Waste (Solid, Liquid, Sharps) decon->waste doff_ppe 6. Doff PPE Correctly waste->doff_ppe wash 7. Wash Hands Thoroughly doff_ppe->wash wash->end_safe emergency_proc Follow Emergency Procedures (Evacuate, Decontaminate, Seek Medical Attention) spill->emergency_proc emergency_proc->end_emergency

References

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Retrosynthesis Analysis

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